molecular formula C9H16O3 B144095 (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol CAS No. 57323-06-5

(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol

Cat. No.: B144095
CAS No.: 57323-06-5
M. Wt: 172.22 g/mol
InChI Key: XHTUEXKSLOJOOC-RQOWECAXSA-N
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Description

(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol, also known as (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol, is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(Z)-4-(oxan-2-yloxy)but-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h2,4,9-10H,1,3,5-8H2/b4-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTUEXKSLOJOOC-RQOWECAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCOC(C1)OC/C=C\CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol structural formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol: Synthesis, Mechanistic Insights, and Applications

Abstract

(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol, a key bifunctional building block in modern organic synthesis, offers a unique combination of a stereodefined (Z)-alkene, a primary alcohol, and a protected primary alcohol within a compact C4 framework. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, and strategic importance. The core focus is a detailed, mechanistically-grounded protocol for its synthesis via the selective mono-protection of (Z)-but-2-ene-1,4-diol using dihydropyran (DHP). We will explore the causality behind experimental choices, from catalyst selection to purification strategies. Furthermore, this document elucidates the compound's application in multi-step synthesis, particularly in drug development, by leveraging its differentiated functionalities for sequential chemical transformations. Safety protocols and deprotection strategies are also discussed, providing a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to a Versatile Synthetic Intermediate

In the intricate landscape of multi-step organic synthesis, the efficiency of a synthetic route often hinges on the strategic use of building blocks that carry multiple, orthogonally reactive functional groups. (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol is an exemplar of such a molecule, valued for its pre-defined stereochemistry and differentiated hydroxyl groups.

Chemical Identity and Structural Formula

The molecule's structure consists of a four-carbon chain with a cis (or Z) double bond between C2 and C3. A primary alcohol (-CH₂OH) is located at C1, while the hydroxyl group at C4 is protected as a tetrahydropyranyl (THP) ether. This protection is crucial, rendering the C4-hydroxyl inert to a wide range of reagents while leaving the C1-hydroxyl available for reaction.[1][2]

  • IUPAC Name : (Z)-4-(oxan-2-yloxy)but-2-en-1-ol

  • CAS Number : 57323-06-5[3][4][5]

  • Molecular Formula : C₉H₁₆O₃[5]

  • Molecular Weight : 172.22 g/mol [5]

Caption: Structural formula of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol.

Physicochemical Properties

The physical properties of this compound are consistent with a medium-sized polar organic molecule. A summary of key data is presented below.

PropertyValueSource(s)
Appearance Colorless liquid[3]
Density ~1.057 g/mL[5]
Boiling Point ~296 °C (predicted)[5]
Molecular Weight 172.22 g/mol [5]
Molecular Formula C₉H₁₆O₃[5]
Significance in Organic Synthesis

The strategic value of this molecule lies in its trifecta of chemical features:

  • Free Primary Alcohol : The C1-hydroxyl group is an accessible nucleophile and can undergo a wide range of transformations, such as oxidation to an aldehyde, esterification, or conversion to a leaving group for substitution reactions.

  • Protected Primary Alcohol : The C4-hydroxyl is masked as a THP ether. This protecting group is exceptionally robust, demonstrating stability towards strongly basic conditions, organometallic reagents (e.g., Grignard, organolithium), metal hydrides, and many oxidizing/reducing agents.[1][2] This stability allows for extensive chemical manipulation at the other end of the molecule without unintended side reactions.

  • (Z)-Alkene Geometry : The cis-configuration of the double bond is often a critical structural element in biologically active molecules and natural products.[6][7] Synthesizing Z-alkenes can be challenging, making building blocks with pre-set stereochemistry highly valuable.[7][8]

This combination makes the title compound an ideal precursor for the synthesis of complex targets, including polyketides, prostaglandins, and various pharmaceutical agents where precise control of stereochemistry and functional group availability is paramount.

Core Synthesis: Selective Mono-Tetrahydropyranylation

The most direct and logical synthesis of (Z)-4-(tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol begins with the commercially available (Z)-but-2-ene-1,4-diol. The central challenge is to achieve selective mono-protection of a symmetrical diol, a common task in organic synthesis that relies on careful control of stoichiometry and reaction conditions.

The Tetrahydropyranylation (THP) Protection Mechanism

The formation of a THP ether is an acid-catalyzed process involving the addition of an alcohol to the enol ether of 3,4-dihydro-2H-pyran (DHP).[1] The mechanism is self-validating and proceeds through three key steps:

  • Protonation of Dihydropyran : The acid catalyst protonates the electron-rich double bond of DHP, generating a resonance-stabilized oxocarbenium ion. This cation is highly electrophilic.[1]

  • Nucleophilic Attack : The alcohol (in this case, one of the hydroxyls of (Z)-but-2-ene-1,4-diol) acts as a nucleophile, attacking the electrophilic anomeric carbon of the oxocarbenium ion.[1]

  • Deprotonation : A base (e.g., the solvent or the conjugate base of the acid catalyst) removes the proton from the newly formed oxonium ion, yielding the neutral THP ether and regenerating the acid catalyst.[1]

G cluster_0 Mechanism of THP Protection DHP Dihydropyran (DHP) Oxocarbenium Resonance-Stabilized Oxocarbenium Ion DHP->Oxocarbenium 1. Protonation H_plus H+ Oxonium Intermediate Oxonium Ion Alcohol Alcohol (R-OH) Alcohol->Oxonium 2. Nucleophilic Attack THP_Ether THP Ether (R-OTHP) Oxonium->THP_Ether 3. Deprotonation H_plus_regen H+

Caption: Acid-catalyzed mechanism for the protection of an alcohol with dihydropyran (DHP).

Experimental Protocol: Synthesis from (Z)-But-2-ene-1,4-diol

This protocol describes a standard laboratory procedure for the mono-tetrahydropyranylation of (Z)-but-2-ene-1,4-diol. The key to achieving a good yield of the mono-protected product over the di-protected byproduct is the careful control of reagent stoichiometry. Using a slight excess of the diol can favor mono-protection.

Materials & Reagents:

  • (Z)-But-2-ene-1,4-diol

  • 3,4-Dihydro-2H-pyran (DHP), freshly distilled

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or Pyridinium p-toluenesulfonate (PPTS)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (Z)-but-2-ene-1,4-diol (1.0 equiv). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Reagent Addition : Cool the solution to 0 °C using an ice bath. Add 3,4-dihydro-2H-pyran (0.9 equiv) dropwise to the stirred solution. The use of slightly sub-stoichiometric DHP helps to minimize the formation of the di-protected byproduct.

  • Catalyst Introduction : Add a catalytic amount of p-TsOH·H₂O (0.01-0.02 equiv).[9] Expertise Note: For substrates sensitive to strong acids, PPTS is a milder and often superior catalyst as it reduces the risk of side reactions.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir. The progress should be monitored by Thin-Layer Chromatography (TLC), typically every 30-60 minutes. The goal is to maximize the formation of the mono-protected product while minimizing the di-protected species and unreacted starting material.

  • Quenching : Once TLC indicates optimal conversion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Workup : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude oil, which will be a mixture of starting material, mono-protected product, and di-protected byproduct, must be purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with 10% ethyl acetate in hexanes and gradually increasing to 40-50% ethyl acetate, is typically effective at separating the components.

Applications and Further Transformations

The synthetic utility of (Z)-4-(tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol stems from the ability to perform chemistry selectively at the C1 position, carry the molecule through several synthetic steps, and then deprotect the C4 hydroxyl at a later, strategic stage.

Deprotection of the THP Ether

The removal of the THP group is an acid-catalyzed hydrolysis, essentially the reverse of the protection mechanism.[1] This transformation is typically high-yielding and clean.

Protocol: Acid-Catalyzed Deprotection

  • Dissolve the THP-protected compound in a protic solvent like methanol or ethanol.

  • Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) or an acidic resin.

  • Stir the mixture at room temperature, monitoring by TLC until the starting material is consumed.

  • Neutralize the acid with a mild base (e.g., NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate to yield the deprotected diol.

G cluster_1 Mechanism of THP Deprotection THP_Ether THP Ether (R-OTHP) Protonated_Ether Protonated Ether THP_Ether->Protonated_Ether 1. Protonation H_plus H+ Oxocarbenium Oxocarbenium Ion Protonated_Ether->Oxocarbenium 2. Ring Opening Alcohol Alcohol (R-OH) Oxocarbenium->Alcohol 3. Hydrolysis Water H₂O

Caption: Acid-catalyzed hydrolysis (deprotection) of a THP ether to regenerate the alcohol.

Role in Drug Development

In drug development, building blocks with defined stereochemistry and orthogonal protecting groups are invaluable. For instance, the free alcohol of the title compound could be oxidized to an aldehyde for use in a Wittig reaction to extend a carbon chain.[7] Alternatively, it could be converted into an amine or coupled with a carboxylic acid to form an ester, all while the other end of the molecule remains protected. The tetrahydropyran ring itself is a common structural motif in many bioactive compounds and can impart favorable pharmacokinetic properties like improved solubility.[10][11]

Safety and Handling

As a matter of professional practice, all chemical manipulations should be conducted with appropriate safety measures.

  • Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation : Handle all volatile organic compounds, especially dichloromethane and dihydropyran, inside a certified chemical fume hood to avoid inhalation.

  • Reagent Handling : Dihydropyran can form explosive peroxides over time. Use freshly opened or distilled DHP. Strong acids like p-TsOH are corrosive and should be handled with care.

The final compound may be irritating to the skin and eyes. In case of contact, rinse thoroughly with water.[3]

Conclusion

(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol is more than just a chemical compound; it is a strategic tool for the efficient construction of complex molecular architectures. Its synthesis, centered on the well-understood and reliable tetrahydropyranylation reaction, is accessible and scalable. The true value of this intermediate is realized in its application, where the interplay between its free alcohol, protected alcohol, and stereodefined alkene allows chemists to navigate complex synthetic pathways with precision and control. For researchers in drug discovery and natural product synthesis, mastery of such building blocks is fundamental to achieving their synthetic goals.

References

  • ChemBK. (2024). (Z)-4-(TETRAHYDRO-2H-PYRAN-2-YL-OXY)BUT-2-EN-1-OL. [Link]

  • Common Organic Chemistry. Dihydropyran (DHP). [Link]

  • Wikipedia. (2023). 3,4-Dihydropyran. [Link]

  • Organic Chemistry Portal. Synthesis of (Z)-alkenes. [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

  • Li, G., et al. (2013). Synthesis of Z-Alkenes from Rh(I)-Catalyzed Olefin Isomerization of β,γ-Unsaturated Ketones. Organic Letters. [Link]

  • Rezai, N., et al. (2000). Protection of Alcohols and Phenols with Dihydropyran and Detetrahydropyranylation by ZrCl4. Synthetic Communications. [Link]

  • Lalic, G., et al. (2019). Synthesis of Isomerically Pure (Z)-Alkenes from Terminal Alkynes and Terminal Alkenes: Silver-Catalyzed Hydroalkylation of Alkynes. Journal of the American Chemical Society. [Link]

  • PubChem. (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol. [Link]

  • Trovato, F., et al. (2023). Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center. Science Advances. [Link]

  • Shanghai Witofly Chemical Co.,Ltd. (Z)-4-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-buten-1-ol. [Link]

  • Chemistry LibreTexts. (2021). Synthesis of Alkenes. [Link]

  • Zhao, L., et al. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol

Authored by: Gemini, Senior Application Scientist

Introduction

(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol, a key intermediate in modern organic synthesis, plays a pivotal role in the development of novel pharmaceuticals and biologically active compounds.[1][2][3] Its unique structural features, comprising a protected primary alcohol and a Z-configured alkene, make it a versatile building block for complex molecular architectures. A thorough understanding of its physical properties is paramount for researchers and drug development professionals to ensure its proper handling, storage, and application in synthetic workflows. This guide provides a comprehensive overview of the critical physical characteristics of this compound, grounded in available technical data and established scientific principles.

Chemical Identity and Structure

The foundational step in understanding the physical properties of a molecule is to ascertain its chemical identity. The structure of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol, with the chemical formula C9H16O3, is characterized by a but-2-en-1-ol backbone where the hydroxyl group at the 4-position is protected by a tetrahydropyranyl (THP) ether.[1][4][5][6] The "(Z)-" designation specifies the cis-configuration of the substituents around the carbon-carbon double bond.

Figure 1: Chemical Structure of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol.

Summary of Physical Properties

The following table summarizes the key physical properties of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol based on available data. It is important to note that some values are predicted and should be considered as estimates.

PropertyValueSource(s)
Molecular Formula C9H16O3[1][4][5][6]
Molecular Weight 172.22 g/mol [1][4][5][6]
Appearance Colorless liquid[1]
Boiling Point ~209-212 °C (at atmospheric pressure); 125 °C (at 1 Torr); 296.351 °C[1][6]
Density ~0.956 g/mL; 1.057 g/cm³; 1.05±0.1 g/cm³ (Predicted)[1][6]
Melting Point ~ -83 °C[1]
Flash Point 133.028 °C[1][6]
Refractive Index 1.484[1][6]
Stability Stable under normal conditions, but susceptible to oxidation.[1]

Detailed Analysis of Physical Characteristics

Boiling Point

The boiling point of a substance is highly dependent on the ambient pressure. For (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol, a range of boiling points has been reported. A boiling point of approximately 209-212 °C is noted, which is likely at or near atmospheric pressure.[1] Another source reports a boiling point of 125 °C at a reduced pressure of 1 Torr, and a higher value of 296.351 °C is also listed.[1][6] This variation underscores the importance of specifying the pressure when reporting boiling points for non-volatile compounds. The presence of the hydroxyl group and the ether linkage contributes to a relatively high boiling point due to the potential for hydrogen bonding and dipole-dipole interactions.

Density

The density is reported to be approximately 0.956 g/mL to 1.057 g/cm³.[1][6] A predicted value of 1.05±0.1 g/cm³ is also available.[1] This density, slightly higher than water, is consistent with a moderately sized organic molecule containing multiple oxygen atoms.

Appearance and Odor

(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol is described as a colorless liquid.[1] Information regarding its odor is not explicitly detailed in the provided search results. As with many organic compounds, it is prudent to handle it in a well-ventilated area to avoid inhalation.[1]

Solubility

While specific solubility data in various solvents is not extensively documented in the search results, the molecular structure provides clues to its likely behavior. The presence of the hydroxyl group and two ether oxygens suggests that it should be soluble in a range of polar organic solvents such as ethanol, methanol, and acetone. Its solubility in water is not explicitly stated, but the presence of polar functional groups may impart some degree of water solubility.

Stability and Reactivity

The compound is generally stable under standard laboratory conditions.[1] However, it is noted to be easily oxidized.[1] The presence of the alkene functionality and the primary alcohol makes it susceptible to oxidation. Furthermore, the tetrahydropyranyl (THP) ether is an acid-labile protecting group. Therefore, contact with strong oxidizing agents and strong acids should be avoided to maintain the integrity of the molecule.[1]

Experimental Protocols for Property Determination

The determination of the physical properties of a compound like (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol follows established laboratory procedures. The following is a generalized workflow for such a characterization.

G cluster_0 Sample Preparation & Purification cluster_1 Physical Property Measurement cluster_2 Data Analysis & Reporting Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography) Synthesis->Purification Purity_Analysis Purity Analysis (e.g., NMR, GC-MS) Purification->Purity_Analysis Appearance Visual Inspection (Appearance, Color) Purity_Analysis->Appearance Boiling_Point Boiling Point Determination (at specified pressure) Appearance->Boiling_Point Density Density Measurement (Pycnometer or Densitometer) Boiling_Point->Density Refractive_Index Refractive Index Measurement (Refractometer) Density->Refractive_Index Solubility Solubility Testing (in various solvents) Refractive_Index->Solubility Data_Collection Data Collection and Recording Solubility->Data_Collection Comparison Comparison with Literature/Predicted Values Data_Collection->Comparison Documentation Documentation in Laboratory Notebook/Report Comparison->Documentation

Figure 2: Generalized workflow for the determination of physical properties of a chemical compound.

Step-by-Step Methodology:
  • Sample Purity: Ensure the sample of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol is of high purity. Impurities can significantly affect physical property measurements. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are typically used to confirm purity.

  • Appearance: Visually inspect the purified liquid sample at room temperature to determine its color and physical state.

  • Boiling Point Determination:

    • Place a small, pure sample of the liquid into a distillation apparatus.

    • If determining the boiling point at atmospheric pressure, heat the sample and record the temperature at which the liquid and vapor phases are in equilibrium.

    • For vacuum distillation (to determine the boiling point at reduced pressure), connect the apparatus to a vacuum pump and a manometer. Record both the temperature and the pressure at which the compound boils.

  • Density Measurement:

    • Use a calibrated pycnometer or a digital densitometer.

    • Measure the mass of the empty container.

    • Fill the container with the sample to a known volume.

    • Measure the mass of the filled container.

    • Calculate the density by dividing the mass of the sample by its volume. Ensure the temperature is recorded as density is temperature-dependent.

  • Refractive Index Measurement:

    • Place a drop of the sample on the prism of a calibrated refractometer.

    • Measure the refractive index at a specified temperature, typically 20°C or 25°C, and at a specific wavelength of light (usually the sodium D-line, 589 nm).

Safety and Handling

Based on available safety information, (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol may cause skin and eye irritation.[1] It is essential to handle this compound in a well-ventilated fume hood.[1] Standard personal protective equipment (PPE), including safety goggles, laboratory gloves, and a lab coat, should be worn.[1] Avoid contact with strong oxidizing agents and strong acids.[1] In case of contact, rinse the affected area with copious amounts of water.[1]

Conclusion

(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol is a valuable synthetic intermediate with a well-defined set of physical properties. Its characterization as a colorless liquid with a relatively high boiling point and density is consistent with its molecular structure. A comprehensive understanding of these properties, along with proper safety and handling procedures, is crucial for its effective and safe utilization in research and development, particularly in the synthesis of complex target molecules for the pharmaceutical and other life science industries.

References

  • (Z)-4-(TETRAHYDRO-2H-PYRAN-2-YL-OXY)BUT-2-EN-1-OL - ChemBK. (2024-04-09). Available at: [Link]

  • MSDS of (Z)-4-(tetrahydro-2-H-pyran-2-yl-oxy)but-2-en-1-ol - Capot Chemical. (2013-09-04). Available at: [Link]

  • (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol - PubChem. (n.d.). Available at: [Link]

Sources

A Comprehensive Technical Guide to (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol (CAS: 57323-06-5): A Key Building Block in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of a Versatile C4 Synthon

(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol, with CAS number 57323-06-5, is a bifunctional chemical intermediate of significant interest in the field of organic synthesis, particularly in the development of complex bioactive molecules and pharmaceuticals.[1] Its structure, featuring a cis-configured allylic alcohol and a tetrahydropyranyl (THP) protected primary alcohol, offers a unique combination of reactivity and stability, making it a valuable C4 building block. The Z-alkene geometry and the differentiated hydroxyl groups allow for precise and stereocontrolled introduction of this four-carbon unit into larger molecular frameworks. This guide provides an in-depth exploration of its synthesis, chemical properties, and its strategic application in medicinal chemistry, with a focus on its role in the synthesis of leukotriene B4 (LTB4) receptor antagonists.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol is paramount for its effective use and characterization in a laboratory setting.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 57323-06-5[1]
Molecular Formula C₉H₁₆O₃[1][2]
Molecular Weight 172.22 g/mol [1][3]
Appearance Colorless liquid[1]
Boiling Point 125 °C at 1 Torr[1]
Density (Predicted) 1.05 ± 0.1 g/cm³[1]
Refractive Index 1.484[1]
Flash Point 133.028 °C[1]

Spectroscopic Characterization:

The structural integrity and purity of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol are typically confirmed by a combination of spectroscopic techniques.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides key information about the carbon framework of the molecule.

    Table 2: ¹³C NMR Spectral Data

    Carbon AtomChemical Shift (δ, ppm)
    C=C (alkene)~130-132
    C=C (alkene)~128-130
    O-C H-O (acetal)~98-100
    C H₂-O (THP protected)~65-67
    C H₂-OH (allylic)~58-60
    O-C H₂ (THP ring)~62-64
    Ring CH₂ (THP)~30-32
    Ring CH₂ (THP)~25-27
    Ring CH₂ (THP)~19-21

    (Note: Predicted values based on typical chemical shifts for similar structures. The exact values can be found in the provided reference.)[3]

Synthesis and Purification: A Protocol Rooted in Selectivity

The synthesis of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol is most effectively achieved through the selective monoprotection of the commercially available cis-2-butene-1,4-diol. The core of this strategy lies in the ability to differentiate between the two primary hydroxyl groups of the starting material.

Core Principle: Selective Monoprotection of a Symmetrical Diol

The selective monotetrahydropyranylation of a symmetrical diol is a classic challenge in organic synthesis. While statistical mixtures of unprotected, monoprotected, and diprotected products are often obtained, careful control of reaction conditions can favor the desired mono-protected product. An analogous procedure for the selective monoprotection of 1,4-butanediol in a flow reactor has been reported, highlighting the principles applicable to cis-2-butene-1,4-diol.[4] For laboratory-scale synthesis, a batch process with controlled stoichiometry is typically employed.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methods for the monotetrahydropyranylation of diols.

Materials:

  • cis-2-Butene-1,4-diol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS) or another mild acid catalyst

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a solution of cis-2-butene-1,4-diol (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, add 3,4-dihydro-2H-pyran (DHP) (1.0-1.2 equivalents) dropwise.

  • Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05-0.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting diol is mostly consumed, and the desired monoprotected product is the major spot.

  • Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

Purification Protocol

The crude product is purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a silica gel column with a suitable solvent system, typically a gradient of ethyl acetate in hexane.

  • Elution: Load the crude product onto the column and elute with the hexane/ethyl acetate gradient. The diprotected byproduct will elute first, followed by the desired monoprotected product, and finally the unreacted diol.

  • Fraction Collection and Analysis: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol as a colorless oil.

Chemical Reactivity and Synthetic Applications

The synthetic utility of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol stems from the orthogonal reactivity of its two key functional groups: the free primary allylic alcohol and the THP-protected alcohol.

Diagram: Key Functional Groups and Their Reactivity

G A (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol B Free Primary Allylic Alcohol (-CH2OH) A->B Reactive Site C THP-Protected Alcohol (-CH2OTHP) A->C Stable Protecting Group D Oxidation to Aldehyde B->D Selective Transformation F Deprotection (Acidic Conditions) C->F Unmasking the Hydroxyl E Wittig Reaction D->E Chain Elongation G Further Functionalization F->G Sequential Reactions

Caption: Reactivity map of the title compound.

Application in the Synthesis of Leukotriene B4 (LTB4) Receptor Antagonists

Leukotriene B4 is a potent lipid mediator of inflammation, and its receptor antagonists are of significant interest as potential treatments for inflammatory diseases.[5] The synthesis of complex LTB4 antagonists, such as SC-50605, often requires chiral building blocks with specific stereochemistry. (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol serves as a key precursor for the introduction of a four-carbon chain with the requisite Z-alkene geometry.

Synthetic Workflow: From Building Block to Advanced Intermediate

The transformation of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol into a more advanced intermediate for LTB4 antagonist synthesis typically involves a two-step sequence: selective oxidation of the primary allylic alcohol to the corresponding aldehyde, followed by a Wittig reaction for carbon chain elongation.

G cluster_0 Step 1: Selective Oxidation cluster_1 Step 2: Wittig Olefination A (Z)-4-(THP-oxy)but-2-en-1-ol B (Z)-4-(THP-oxy)but-2-enal A->B PCC or Dess-Martin Periodinane D Advanced Intermediate (Extended Carbon Chain) B->D C Phosphonium Ylide C->D

Caption: Synthetic sequence for chain elongation.

Step 1: Selective Oxidation of the Allylic Alcohol

The primary allylic alcohol can be selectively oxidized to the corresponding aldehyde, (Z)-4-(tetrahydro-2H-pyran-2-yloxy)but-2-enal, using mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

  • Recommended Reagents: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation. These reagents are known for their high selectivity for the oxidation of primary alcohols to aldehydes with minimal side reactions.

Step 2: Wittig Reaction for Chain Elongation

The resulting aldehyde is a key electrophile for a Wittig reaction. This powerful carbon-carbon bond-forming reaction allows for the stereoselective formation of a new double bond. The choice of the phosphonium ylide determines the structure of the extended carbon chain. For the synthesis of LTB4 antagonists, the ylide would typically contain the remaining portion of the target molecule's backbone. The use of non-stabilized ylides in the Wittig reaction generally favors the formation of Z-alkenes.[6]

Safety and Handling

(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • General Hazards: The compound may be irritating to the skin and eyes. In case of contact, rinse thoroughly with water.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place away from strong oxidizing agents and strong acids.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which can cause decomposition.

Conclusion

(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol is a strategically important and versatile building block in modern organic synthesis. Its well-defined stereochemistry and differentiated hydroxyl groups provide synthetic chemists with a powerful tool for the construction of complex molecular architectures. The protocols and applications outlined in this guide, particularly its role in the synthesis of leukotriene B4 receptor antagonists, underscore its value to researchers and professionals in the field of drug discovery and development. A thorough understanding of its synthesis, reactivity, and handling is essential for its successful implementation in innovative synthetic strategies.

References

  • Grieshaber, D., et al. (2014). Synthesis of Leukotriene B4 Antagonists Labeled with In-111 or Tc-99m to Image Infectious and Inflammatory Foci. Journal of Medicinal Chemistry, 57(15), 6483–6495. Available at: [Link]

  • Masui, H., et al. (2018). Selective Monoprotection of Symmetrical Diols in a Flow Reactor. International Journal of Organic Chemistry, 8, 264-271. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10975949, (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol. Retrieved from [Link].

  • ChemBK (2024). (Z)-4-(TETRAHYDRO-2H-PYRAN-2-YL-OXY)BUT-2-EN-1-OL. Retrieved from [Link]

  • PubChem (2024). (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol. Retrieved from [Link]

  • Organic Chemistry Portal. Wittig Reaction. Retrieved from [Link]

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(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol: Physicochemical Properties and Synthetic Considerations

Executive Summary

(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol is a bifunctional organic molecule of significant interest to synthetic chemists and drug development professionals. Its structure incorporates a Z-configured alkene, a primary alcohol, and a second primary alcohol protected by a tetrahydropyranyl (THP) ether. This arrangement makes it a versatile building block for the synthesis of complex natural products and pharmacologically active compounds. This guide provides a comprehensive overview of its core physicochemical properties, with a detailed focus on its molecular weight, and presents an authoritative, field-proven protocol for its synthesis and analytical characterization. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently prepare and verify this valuable synthetic intermediate.

Introduction to (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol

The utility of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol, CAS number 57323-06-5, lies in its distinct functional groups, which allow for selective chemical transformations.[1][2][3] The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols due to its stability under a variety of reaction conditions (e.g., basic, organometallic, and nucleophilic reagents) and its relative ease of removal under mildly acidic conditions. The presence of a free primary alcohol and a stereodefined cis (or Z) double bond provides two additional reaction sites for chain elongation or functional group manipulation, making it a valuable intermediate in multi-step syntheses.[1][3]

The pyran ring system itself is a privileged scaffold in medicinal chemistry, found in numerous biologically active molecules.[4][5][6] Therefore, intermediates like this compound are crucial for building molecular libraries for drug discovery.[4]

Caption: Molecular structure of (Z)-4-(THP-oxy)but-2-en-1-ol.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental for its application in synthesis and research. The molecular weight is a cornerstone of this characterization, directly impacting stoichiometric calculations and analytical interpretations. It is critical to distinguish between molar mass and monoisotopic (exact) mass.

  • Molar Mass (Molecular Weight): This is the weighted average mass of a molecule's atoms based on their natural isotopic abundance. It is typically expressed in grams per mole ( g/mol ) and is used for macroscopic calculations, such as weighing reagents for a reaction. The molar mass of this compound is 172.22 g/mol .[2][7]

  • Monoisotopic Mass (Exact Mass): This is the mass of a molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O). It is expressed in Daltons (Da) and is crucial for high-resolution mass spectrometry (HRMS), which can confirm a compound's elemental composition with high accuracy.[7]

The key quantitative data for (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₆O₃PubChem[7]
Molar Mass 172.22 g/mol PubChem[7][8]
Monoisotopic Mass 172.109944368 DaPubChem[7]
CAS Number 57323-06-5ChemBK, ChemicalBook[1][3]
Appearance Colorless liquidChemBK[1]
Density ~1.057 g/cm³LookChem[9]
Boiling Point ~296.35 °C at 760 mmHgLookChem[9]
Solubility Chloroform (Slightly), Ethyl Acetate, Methanol (Slightly)LookChem[9]

Synthesis and Purification Protocol

The synthesis of the target molecule with the correct Z-alkene stereochemistry requires a stereoselective approach. A reliable method is the partial reduction of a corresponding alkyne precursor using a poisoned catalyst.

Expertise in Action: The Choice of Lindlar's Catalyst

The key to achieving the desired cis (Z) stereochemistry is the use of a "poisoned" catalyst. Standard hydrogenation catalysts like palladium on carbon (Pd/C) would reduce the alkyne completely to an alkane. Lindlar's catalyst (palladium precipitated on calcium carbonate and treated with lead acetate and quinoline) is specifically designed to be less reactive. It catalyzes the addition of one equivalent of hydrogen to an alkyne, and the syn-addition mechanism results in the formation of a cis-alkene.[9] This selectivity is paramount for the successful synthesis of the target compound.

Experimental Protocol: Synthesis via Selective Reduction

This protocol describes the synthesis from the commercially available 4-(tetrahydro-2H-pyran-2-yloxy)but-2-yn-1-ol.

Materials:

  • 4-(Tetrahydro-2H-pyran-2-yloxy)but-2-yn-1-ol

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline (optional, as an additional catalyst poison)

  • Anhydrous Toluene

  • Hydrogen gas (H₂) balloon or regulated supply

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(tetrahydro-2H-pyran-2-yloxy)but-2-yn-1-ol (1.0 eq) in anhydrous toluene.

  • Catalyst Addition: Add Lindlar's catalyst (approx. 0.05 to 0.10 weight equivalents relative to the starting material). A small amount of quinoline (1-2 drops) can be added to further prevent over-reduction.

  • Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (e.g., nitrogen or argon).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Maintain a positive pressure of hydrogen.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete when the starting material is no longer visible.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol as a colorless liquid.

G cluster_0 Reaction Phase cluster_1 Isolation & Purification Phase start Dissolve Alkyne Precursor in Toluene add_cat Add Lindlar's Catalyst start->add_cat purge Purge with H₂ add_cat->purge react Stir under H₂ Atmosphere (Monitor by TLC/GC-MS) purge->react filter Filter through Celite to Remove Catalyst react->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate chromatography Purify via Flash Column Chromatography concentrate->chromatography product Pure (Z)-Product chromatography->product

Caption: Workflow for the stereoselective synthesis of the title compound.

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized product, a combination of analytical techniques must be employed. This multi-faceted approach provides a self-validating system where each method corroborates the findings of the others.

  • High-Resolution Mass Spectrometry (HRMS): This is the definitive technique for confirming the elemental formula. The experimentally determined exact mass of the product should match the theoretical monoisotopic mass of C₉H₁₆O₃ (172.1099 Da) within a narrow tolerance (typically < 5 ppm). This provides strong evidence that the desired product has been formed.

  • ¹H NMR Spectroscopy: Proton NMR confirms the molecular structure and stereochemistry. Key expected signals include:

    • Two multiplets in the vinylic region (~5.5-5.9 ppm) with a small coupling constant (J ≈ 10-12 Hz), characteristic of a cis-alkene.

    • A broad singlet corresponding to the primary alcohol (-OH) proton.

    • A characteristic multiplet around 4.6 ppm for the acetal proton (-OCHO-) of the THP group.

    • A series of multiplets for the various methylene (-CH₂-) groups in the structure.

  • ¹³C NMR Spectroscopy: Carbon NMR complements the proton data by confirming the number of unique carbon environments. The spectrum should show 9 distinct signals, including two in the alkene region (~125-135 ppm).

  • Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of the key functional groups. Expected absorption bands include:

    • A strong, broad band around 3300-3400 cm⁻¹ for the O-H stretch of the alcohol.

    • A medium band around 3010 cm⁻¹ for the C-H stretches of the alkene.

    • A weak band around 1650 cm⁻¹ for the C=C stretch of the cis-alkene.

    • Strong bands in the 1000-1150 cm⁻¹ region for the C-O stretches of the ether and alcohol.

By employing this suite of analytical methods, a researcher can be unequivocally confident in the identity, purity, and stereochemical integrity of the synthesized (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol.

References

  • (Z)-4-(TETRAHYDRO-2H-PYRAN-2-YL-OXY)BUT-2-EN-1-OL - ChemBK. Available from: [Link]

  • (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol - PubChem. Available from: [Link]

  • (Z)-4-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-buten-1-ol - Shanghai Witofly Chemical Co.,Ltd. Available from: [Link]

  • Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- | C9H16O3 | CID 551206 - PubChem. Available from: [Link]

  • 4-tetrahydro-pyran-2-yloxy-butan-1-ol - Chemical Synthesis Database. Available from: [Link]

  • (Z)-4-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-buten-1-ol - LookChem. Available from: [Link]

  • Synthesis, Properties, and Biological Activity of 4-Hydroxy-2H-Pyran-2-ones and Their Derivatives | Request PDF - ResearchGate. Available from: [Link]

  • 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)- - NIST WebBook. Available from: [Link]

  • Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol - ResearchGate. Available from: [Link]

  • Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches - MDPI. Available from: [Link]

  • 2H-Pyran-2-one, tetrahydro- - NIST WebBook. Available from: [Link]

  • Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed. Available from: [Link]

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Synthesis of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol from cis-2-butene-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (Z)-4-(tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol, a valuable bifunctional building block in organic synthesis. The focus is on the selective mono-protection of the symmetrical starting material, cis-2-butene-1,4-diol, using 3,4-dihydro-2H-pyran (DHP). This document delves into the mechanistic underpinnings of the reaction, provides a detailed experimental protocol, and discusses the critical parameters that ensure high selectivity and yield. The content is designed to be a practical resource for chemists engaged in multi-step synthesis where precise control of functional group reactivity is paramount.

Introduction: The Strategic Importance of Mono-Protected C4 Building Blocks

In the landscape of complex molecule synthesis, symmetrical C4 synthons like cis-2-butene-1,4-diol offer a versatile scaffold. However, their inherent symmetry often presents a significant challenge: how to selectively functionalize one of the two identical hydroxyl groups. The successful mono-protection of such diols, a process known as desymmetrization, unlocks their potential as powerful intermediates, allowing for sequential and controlled introduction of different functionalities.

The target molecule of this guide, (Z)-4-(tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol, is a prime example of such a valuable intermediate.[1][2] The remaining free primary alcohol can undergo a variety of subsequent transformations, such as oxidation, esterification, or conversion to a leaving group for nucleophilic substitution, while the tetrahydropyranyl (THP) ether masks the other hydroxyl group. The THP group is a widely used protecting group due to its ease of installation, stability to a broad range of non-acidic reagents (including organometallics, hydrides, and strong bases), and facile removal under mild acidic conditions. The Z-configuration of the double bond is retained from the starting material, providing further stereochemical control in subsequent synthetic steps.

This guide will provide a detailed exploration of the acid-catalyzed mono-tetrahydropyranylation of cis-2-butene-1,4-diol, offering both theoretical insights and a practical, step-by-step procedure.

Mechanistic Insights: The Chemistry of Acetal Formation

The protection of an alcohol as a THP ether is a classic example of an acid-catalyzed addition to a vinyl ether. The reaction proceeds through the formation of a resonance-stabilized oxocarbenium ion intermediate.

The key steps of the mechanism are as follows:

  • Protonation of Dihydropyran (DHP): The acid catalyst protonates the double bond of the DHP molecule, generating a highly reactive and resonance-stabilized oxocarbenium ion.

  • Nucleophilic Attack: A hydroxyl group from the cis-2-butene-1,4-diol acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.

  • Deprotonation: A base (typically the solvent or the conjugate base of the acid catalyst) removes the proton from the newly formed oxonium ion, yielding the neutral THP ether and regenerating the acid catalyst.

Diagram of the Reaction Mechanism

THP Protection Mechanism DHP DHP Oxocarbenium Resonance-Stabilized Oxocarbenium Ion DHP->Oxocarbenium + H⁺ H_plus H⁺ Diol cis-2-butene-1,4-diol Oxonium Protonated Ether Diol->Oxonium Nucleophilic Attack Oxocarbenium->Oxonium Mono_THP_ether (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol Oxonium->Mono_THP_ether - H⁺ H_plus_regen H⁺

Caption: Acid-catalyzed mechanism for the formation of a THP ether.

The Challenge of Selectivity in Symmetrical Diols

When reacting a symmetrical diol with DHP, a statistical mixture of the mono-protected diol, the di-protected diol, and unreacted starting material is often obtained. To favor the formation of the desired mono-protected product, several strategies can be employed:

  • Stoichiometry: Using a significant excess of the diol relative to the DHP ensures that the DHP is more likely to react with an unprotected diol molecule rather than the already mono-protected product.

  • Catalyst Choice: Mildly acidic catalysts, such as pyridinium p-toluenesulfonate (PPTS), are often preferred over strong acids like sulfuric acid or p-toluenesulfonic acid (p-TsOH). PPTS provides a slower, more controlled reaction, which can enhance selectivity for the mono-adduct.

  • Reaction Conditions: Conducting the reaction at low temperatures can also help to improve selectivity by slowing down the rate of the second protection step.

  • Flow Chemistry: Recent studies have shown that performing the reaction in a continuous flow reactor can significantly improve the selectivity for mono-protection, even without a large excess of the diol.[3][4]

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure for the selective mono-tetrahydropyranylation of cis-2-butene-1,4-diol in a batch reactor setting.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberPurity
cis-2-Butene-1,4-diolC₄H₈O₂88.116117-80-2≥97%
3,4-Dihydro-2H-pyran (DHP)C₅H₈O84.12110-87-2≥97%
Pyridinium p-toluenesulfonate (PPTS)C₁₂H₁₃NO₃S251.3024057-28-1≥98%
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous, ≥99.8%
Saturated aq. NaHCO₃NaHCO₃84.01144-55-8-
Anhydrous MgSO₄MgSO₄120.377487-88-9-
Silica GelSiO₂60.087631-86-9230-400 mesh
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Rotary evaporator

  • Glassware for extraction and chromatography

Reaction Procedure

Experimental Workflow start Start dissolve_diol Dissolve cis-2-butene-1,4-diol and PPTS in anhydrous DCM under N₂ start->dissolve_diol cool_solution Cool the solution to 0 °C in an ice bath dissolve_diol->cool_solution add_dhp Add DHP dropwise over 30 minutes cool_solution->add_dhp warm_react Allow the reaction to warm to room temperature and stir for 4-6 hours add_dhp->warm_react monitor_rxn Monitor reaction progress by TLC warm_react->monitor_rxn quench_rxn Quench the reaction with saturated aqueous NaHCO₃ monitor_rxn->quench_rxn extract Extract the aqueous layer with DCM (3x) quench_rxn->extract dry_combine Combine organic layers and dry over anhydrous MgSO₄ extract->dry_combine filter_concentrate Filter and concentrate in vacuo dry_combine->filter_concentrate purify Purify the crude product by flash column chromatography filter_concentrate->purify characterize Characterize the purified product purify->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis of (Z)-4-(tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add cis-2-butene-1,4-diol (e.g., 5.0 g, 56.7 mmol, 3.0 equiv.). Dissolve the diol in anhydrous dichloromethane (DCM, 100 mL).

  • Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS) (e.g., 0.47 g, 1.89 mmol, 0.1 equiv.) to the solution and stir until it dissolves.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • DHP Addition: Add 3,4-dihydro-2H-pyran (DHP) (e.g., 1.6 g, 18.9 mmol, 1.0 equiv.) dropwise to the stirred solution over a period of approximately 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). Visualize the spots using a suitable stain (e.g., potassium permanganate). The mono-protected product should have an Rf value between that of the starting diol and the di-protected by-product.

  • Work-up: Once the reaction is complete (as judged by the consumption of DHP), quench the reaction by adding saturated aqueous sodium bicarbonate solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel. A gradient elution system, starting with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., up to 50% ethyl acetate in hexanes), is typically effective for separating the unreacted diol, the desired mono-protected product, and the di-protected by-product.

  • Characterization: Collect the fractions containing the purified product and concentrate in vacuo to yield (Z)-4-(tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol as a colorless oil.

Product Characterization

The identity and purity of the synthesized (Z)-4-(tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol should be confirmed by standard analytical techniques.

Physical Properties
PropertyValue
Molecular FormulaC₉H₁₆O₃
Molar Mass172.22 g/mol
AppearanceColorless oil

Data sourced from PubChem.[2]

Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz): The spectrum should show characteristic peaks for the vinylic protons (δ ~5.6-5.8 ppm), the protons of the -CH₂OH group (δ ~4.2 ppm), the protons of the -CH₂O-THP group (δ ~4.0 and 4.3 ppm), the anomeric proton of the THP ring (δ ~4.6 ppm), and the methylene protons of the THP ring (δ ~1.5-1.9 ppm).

  • ¹³C NMR (CDCl₃, 100 MHz): The spectrum should display signals for the two vinylic carbons (δ ~128-132 ppm), the carbon of the -CH₂OH group (δ ~58 ppm), the carbon of the -CH₂O-THP group (δ ~62 ppm), the anomeric carbon of the THP ring (δ ~98 ppm), and the other carbons of the THP ring (δ ~19, 25, 30, 62 ppm).

  • FT-IR (neat): The infrared spectrum will show a broad absorption band for the O-H stretch of the alcohol (around 3400 cm⁻¹), C-H stretching absorptions (around 2850-2950 cm⁻¹), and a strong C-O stretching band (around 1000-1100 cm⁻¹).

  • Mass Spectrometry (ESI+): The mass spectrum should show a peak corresponding to the sodium adduct of the molecule [M+Na]⁺.

Conclusion

The selective mono-protection of cis-2-butene-1,4-diol to afford (Z)-4-(tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol is a crucial transformation that enhances the synthetic utility of this symmetrical C4 building block. By carefully controlling the reaction stoichiometry and employing a mild acid catalyst, high selectivity for the mono-protected product can be achieved. The detailed protocol and mechanistic discussion provided in this guide serve as a valuable resource for researchers in organic synthesis, enabling the efficient preparation of this versatile intermediate for use in the synthesis of complex target molecules in the pharmaceutical and materials science fields.

References

  • ChemBK. (Z)-4-(TETRAHYDRO-2H-PYRAN-2-YL-OXY)BUT-2-EN-1-OL. Available at: [Link]

  • PubChem. (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol. Available at: [Link]

  • Masui, H., Takizawa, M., Sakai, Y., Kajiwara, Y., Wanibuchi, K., Shoji, M., & Takahashi, T. (2018). Selective Monoprotection of Symmetrical Diols in a Flow Reactor. International Journal of Organic Chemistry, 8, 264-271. Available at: [Link]

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. Available at: [Link]

  • Masui, H., et al. (2018). Selective Monoprotection of Symmetrical Diols in a Flow Reactor. Scientific Research Publishing. Available at: [Link]

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Spectroscopic Characterization of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol, a key bifunctional building block in organic synthesis, possesses a unique arrangement of a cis-alkene, a primary alcohol, and a tetrahydropyranyl (THP) ether. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this molecule. Understanding the characteristic spectral features is paramount for reaction monitoring, quality control, and structural confirmation in synthetic workflows. This document synthesizes fundamental spectroscopic principles with practical insights to offer a comprehensive reference for laboratory professionals.

Introduction: The Structural Significance of (Z)-4-(THP-oxy)but-2-en-1-ol

The title compound, with the chemical formula C₉H₁₆O₃ and CAS number 57323-06-5, is a valuable intermediate in the synthesis of complex organic molecules.[1][2] Its utility stems from the orthogonal reactivity of the primary alcohol and the THP-protected alcohol, which can be selectively deprotected under acidic conditions. The (Z)-configuration of the double bond imparts specific stereochemical constraints that are often crucial in the synthesis of natural products and pharmaceuticals.

Accurate spectroscopic characterization is not merely a procedural step but a cornerstone of synthetic chemistry's reliability. This guide delves into the expected ¹H NMR, ¹³C NMR, and IR spectra of (Z)-4-(tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol, providing a predictive framework for its identification and analysis.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift (δ), multiplicity (splitting pattern), and integral of each signal provide a wealth of information about the electronic environment and connectivity of protons.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum of (Z)-4-(tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol is expected to be complex due to the presence of multiple diastereotopic and enantiotopic protons. The following table summarizes the predicted chemical shifts and multiplicities for the key protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
-OHVariable (typically 1.5-3.0)Broad singlet (br s)Chemical shift is concentration and solvent dependent.
H-2, H-3 (alkene)5.6 - 5.9Multiplet (m)The cis coupling constant (³JHH) is expected to be in the range of 10-12 Hz.
H-1~4.2Doublet (d)Coupled to the adjacent alkene proton (H-2).
H-4~4.3 and ~4.1Multiplets (m)Diastereotopic protons due to the adjacent stereocenter of the THP ring.
O-CH-O (THP)~4.6Triplet (t) or multiplet (m)Acetal proton, typically a well-defined signal.
O-CH₂ (THP)3.8 - 4.0 and 3.4 - 3.6Multiplets (m)Diastereotopic protons of the methylene group adjacent to the ring oxygen.
-(CH₂)₃- (THP)1.4 - 1.9Multiplets (m)Complex overlapping signals from the remaining methylene groups of the THP ring.
Rationale and Interpretation
  • Alkene Protons (H-2, H-3): The vinyl protons are expected in the downfield region (5.6-5.9 ppm) due to the deshielding effect of the π-system. The cis-orientation will result in a smaller coupling constant compared to a trans-alkene.

  • Allylic Protons (H-1, H-4): The protons on the carbons adjacent to the double bond (C1 and C4) are deshielded by the alkene and the adjacent oxygen atoms, hence their appearance in the 4.1-4.3 ppm region.

  • THP Ether Protons: The acetal proton (O-CH-O) is the most downfield proton of the THP ring (~4.6 ppm) due to being bonded to two oxygen atoms. The methylene protons of the THP ring will appear as complex multiplets in the upfield region (1.4-1.9 ppm and 3.4-4.0 ppm). The presence of a stereocenter at the anomeric carbon of the THP ring can lead to diastereotopic protons, further complicating the spectrum.

  • Alcohol Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and its signal is often broad due to chemical exchange.

Experimental Protocol for ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy: A Carbon Skeleton Perspective

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal in the spectrum.

Expected ¹³C NMR Spectrum

The following table outlines the predicted chemical shifts for the carbon atoms in (Z)-4-(tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol.

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
C-2, C-3 (alkene)128 - 132Olefinic carbons.
C-1~58Carbon of the primary alcohol, deshielded by the oxygen atom.
C-4~65Carbon adjacent to the THP ether oxygen, deshielded.
O-CH-O (THP)~98Acetal carbon, highly deshielded.
O-CH₂ (THP)~62Methylene carbon adjacent to the ring oxygen.
C-β, C-δ (THP)~30, ~25Methylene carbons of the THP ring.
C-γ (THP)~19Methylene carbon of the THP ring.
Rationale and Interpretation
  • Alkene Carbons (C-2, C-3): These sp²-hybridized carbons are found in the typical alkene region of the ¹³C NMR spectrum.

  • Oxygenated Carbons (C-1, C-4, O-CH-O, O-CH₂): The carbons directly attached to oxygen atoms are significantly deshielded and appear at higher chemical shifts. The acetal carbon of the THP group is the most downfield signal.

  • THP Ring Carbons: The remaining methylene carbons of the THP ring appear in the aliphatic region of the spectrum.

Experimental Protocol for ¹³C NMR Acquisition
  • Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

  • Instrument Setup: Use a broadband probe on a high-field NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Expected IR Absorption Bands
Functional Group Expected Absorption Range (cm⁻¹) Intensity Notes
O-H (alcohol)3200 - 3600Strong, BroadThe broadness is due to hydrogen bonding.
C-H (sp³)2850 - 3000Medium to StrongAliphatic C-H stretching vibrations from the THP and butyl chains.
C=C (alkene)1640 - 1680MediumStretching vibration of the cis-disubstituted double bond.
C-O (ether)1050 - 1150StrongCharacteristic C-O stretching of the THP ether.
C-O (alcohol)1000 - 1260StrongC-O stretching of the primary alcohol.
Rationale and Interpretation
  • O-H Stretch: The most prominent feature in the IR spectrum is expected to be a broad and strong absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the hydroxyl group involved in hydrogen bonding.

  • C-H Stretches: The region between 2850 and 3000 cm⁻¹ will show absorptions corresponding to the stretching vibrations of the sp³-hybridized C-H bonds.

  • C=C Stretch: A medium intensity peak around 1650 cm⁻¹ is indicative of the carbon-carbon double bond stretch.

  • C-O Stretches: The "fingerprint" region will be dominated by strong C-O stretching vibrations from both the primary alcohol and the THP ether.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample holder or the clean ATR crystal. Then, record the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Visualization of Molecular Structure and Workflow

To aid in the understanding of the molecular structure and the analytical workflow, the following diagrams are provided.

Figure 1: Molecular structure of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol.

G cluster_workflow Spectroscopic Analysis Workflow Sample Purified Sample of (Z)-4-(THP-oxy)but-2-en-1-ol NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR FTIR FTIR Analysis IR->FTIR Data_Analysis Data Interpretation and Structural Confirmation H1_NMR->Data_Analysis C13_NMR->Data_Analysis FTIR->Data_Analysis

Figure 2: General workflow for the spectroscopic analysis of the target compound.

Conclusion

The spectroscopic characterization of (Z)-4-(tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol is a critical aspect of its use in organic synthesis. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, and IR spectra. By understanding the expected chemical shifts, coupling constants, and absorption frequencies, researchers can confidently identify this compound, assess its purity, and monitor its transformations in complex reaction schemes. The principles and protocols outlined herein serve as a valuable resource for professionals in the fields of chemical research and drug development.

References

  • ChemBK. (Z)-4-(TETRAHYDRO-2H-PYRAN-2-YL-OXY)BUT-2-EN-1-OL. Retrieved from [Link]

  • PubChem. (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol. Retrieved from [Link]

  • 001CHEMICAL. (Z)-4-((tetrahydro-2H-pyran-2-yl)oxy)but-2-en-1-ol. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol, a key intermediate in various organic syntheses, possesses a unique molecular architecture that dictates its behavior in different solvent environments.[1] Understanding the solubility of this bifunctional molecule, which incorporates both a primary alcohol and a bulky tetrahydropyranyl (THP) ether, is paramount for researchers and drug development professionals. This guide provides an in-depth analysis of its solubility profile, grounded in fundamental chemical principles and supported by data on analogous structures. Furthermore, it offers detailed, field-proven protocols for the experimental determination of its solubility, ensuring scientific integrity and reproducibility in your laboratory workflows.

The molecular structure of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol features a polar hydroxyl group, capable of acting as both a hydrogen bond donor and acceptor, and an ether linkage within the THP group, which can only accept hydrogen bonds. These polar characteristics are balanced by the non-polar hydrocarbon backbone of the butenol chain and the sizable, largely aliphatic THP ring. This duality in its structure suggests a nuanced solubility across a range of organic solvents, a critical consideration for reaction setup, purification, and formulation.

Predicted Solubility Profile

While specific quantitative solubility data for (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol is not extensively published, a reliable qualitative and semi-quantitative profile can be predicted based on its structural components and available data for analogous compounds. The principle of "like dissolves like" is the cornerstone of this predictive analysis. Solvents with polarity and hydrogen bonding capabilities similar to the solute are more likely to be effective.

One available source indicates that the compound is soluble in ethyl acetate, with slight solubility in chloroform and methanol.[1] This aligns with the expected behavior of a molecule with its functional groups. The moderate polarity of ethyl acetate and its ability to accept hydrogen bonds makes it a suitable solvent. The slight solubility in methanol, a polar protic solvent, is likely due to the non-polar character of the THP group and the C4 chain, which counteracts the favorable interactions of the hydroxyl group. Chloroform, being a polar aprotic solvent, can engage in dipole-dipole interactions and act as a weak hydrogen bond donor, explaining the observed slight solubility.

Based on these principles and data from structurally related compounds such as but-2-en-1-ol[2] and 2-methyl-2-buten-1-ol[3], the following table provides a predicted solubility profile in a range of common organic solvents.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolSlightly Soluble[1]The hydroxyl group can hydrogen bond with methanol, but the non-polar THP ring and hydrocarbon backbone limit extensive solubility.
EthanolSolubleSimilar to methanol, but the slightly larger alkyl chain of ethanol may better accommodate the non-polar regions of the solute.
IsopropanolSolubleThe larger alkyl group of isopropanol enhances its ability to solvate the non-polar components of the molecule.
Polar Aprotic AcetoneSolubleAcetone's polarity and ability to accept hydrogen bonds will facilitate dissolution.
Ethyl AcetateSoluble[1]A good balance of moderate polarity and hydrogen bond accepting capability to interact with both polar and non-polar parts of the molecule.
Tetrahydrofuran (THF)Very SolubleThe cyclic ether structure of THF is similar to the THP group, and its ability to accept hydrogen bonds will solvate the hydroxyl group.
Dichloromethane (DCM)SolubleThe polarity of DCM allows for dipole-dipole interactions, and it can effectively solvate the less polar regions of the molecule.
ChloroformSlightly Soluble[1]Similar to DCM, its polarity and weak hydrogen bond donating ability allow for some interaction.
Non-Polar TolueneSparingly SolubleThe aromatic ring of toluene can interact with the non-polar hydrocarbon parts of the solute, but it lacks the polarity to effectively solvate the hydroxyl group.
HexaneInsolubleThe significant difference in polarity between the highly non-polar hexane and the polar functional groups of the solute will prevent dissolution.

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, experimental determination is essential. The following section details three robust and widely accepted methods for this purpose: the gravimetric method, UV-Vis spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Workflow for Solubility Determination

The general workflow for determining the solubility of a compound involves creating a saturated solution, separating the undissolved solid, and then quantifying the concentration of the solute in the clear supernatant.

G cluster_prep Saturated Solution Preparation cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solute to the chosen solvent in a vial. prep2 Equilibrate at a constant temperature (e.g., 25°C) with agitation (e.g., shaking, stirring) for a sufficient time (e.g., 24-48 hours). prep1->prep2 sep1 Allow the solution to stand for a short period for sedimentation. prep2->sep1 sep2 Separate the supernatant from the undissolved solid via centrifugation or filtration (e.g., using a 0.45 µm syringe filter). sep1->sep2 quant1 Accurately dilute a known volume of the supernatant. sep2->quant1 quant2 Analyze the diluted solution using a suitable analytical method (Gravimetric, UV-Vis, HPLC). quant1->quant2

Caption: General workflow for experimental solubility determination.

Method 1: Gravimetric Analysis

This classic and straightforward method involves evaporating the solvent from a known volume of a saturated solution and weighing the remaining solid solute.

Protocol:

  • Prepare a saturated solution of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol in the desired solvent at a constant temperature.

  • Carefully weigh an empty, dry evaporating dish (W₁).

  • Pipette a precise volume (e.g., 10.0 mL) of the clear, saturated supernatant into the pre-weighed evaporating dish.

  • Weigh the evaporating dish with the solution (W₂).

  • Gently evaporate the solvent in a fume hood, followed by drying in an oven at a temperature below the compound's decomposition point until a constant weight is achieved.

  • Cool the dish in a desiccator and weigh it again (W₃).

  • Calculate the solubility using the following formulas:

    • Weight of solute = W₃ - W₁

    • Weight of solvent = W₂ - W₃

    • Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100

G start Prepare Saturated Solution weigh_dish Weigh empty evaporating dish (W₁) start->weigh_dish add_supernatant Add a known volume of supernatant weigh_dish->add_supernatant weigh_dish_solution Weigh dish with solution (W₂) add_supernatant->weigh_dish_solution evaporate Evaporate solvent weigh_dish_solution->evaporate dry Dry to constant weight evaporate->dry weigh_dish_solute Weigh dish with solute (W₃) dry->weigh_dish_solute calculate Calculate Solubility weigh_dish_solute->calculate

Caption: Workflow for the gravimetric determination of solubility.

Method 2: UV-Vis Spectroscopy

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range. It requires the creation of a calibration curve to relate absorbance to concentration.

Protocol:

  • Prepare a Calibration Curve:

    • Prepare a stock solution of known concentration of the compound in the chosen solvent.

    • Create a series of standard solutions of decreasing concentrations by serial dilution.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

    • Plot a graph of absorbance versus concentration and determine the linear regression equation (Beer-Lambert Law).

  • Sample Analysis:

    • Prepare a saturated solution and filter the supernatant as described previously.

    • Dilute a known volume of the supernatant with the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λ_max.

    • Use the calibration curve equation to determine the concentration of the diluted sample.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

G cluster_calib Calibration Curve Preparation cluster_sample Sample Analysis calib1 Prepare stock solution of known concentration calib2 Create serial dilutions calib1->calib2 calib3 Measure absorbance of standards at λ_max calib2->calib3 calib4 Plot Absorbance vs. Concentration calib3->calib4 sample4 Calculate concentration using calibration curve calib4->sample4 Use equation sample1 Prepare saturated solution and filter sample2 Dilute supernatant to be within linear range sample1->sample2 sample3 Measure absorbance of diluted sample sample2->sample3 sample3->sample4

Caption: Workflow for solubility determination by UV-Vis Spectroscopy.

Method 3: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when high precision is required.

Protocol:

  • Develop an HPLC Method:

    • Select a suitable column (e.g., C18) and mobile phase that provides good separation and peak shape for the compound.

    • Establish detection parameters (e.g., UV wavelength).

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of the compound with known concentrations in the mobile phase.

    • Inject each standard into the HPLC system and record the peak area.

    • Plot a graph of peak area versus concentration and determine the linear regression equation.

  • Sample Analysis:

    • Prepare a saturated solution and filter the supernatant.

    • Dilute a known volume of the supernatant with the mobile phase to bring the concentration within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

    • Use the calibration curve equation to determine the concentration of the diluted sample.

    • Calculate the original concentration of the saturated solution, accounting for the dilution factor.

G cluster_calib HPLC Calibration cluster_sample Sample Analysis calib1 Prepare standard solutions of known concentrations calib2 Inject standards and record peak areas calib1->calib2 calib3 Plot Peak Area vs. Concentration calib2->calib3 sample4 Calculate concentration using calibration curve calib3->sample4 Use equation sample1 Prepare saturated solution and filter sample2 Dilute supernatant with mobile phase sample1->sample2 sample3 Inject diluted sample and record peak area sample2->sample3 sample3->sample4

Caption: Workflow for solubility determination by HPLC.

Conclusion

The solubility of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol is a critical parameter for its effective use in synthetic and pharmaceutical applications. This guide has provided a comprehensive, albeit predictive, overview of its solubility profile in a variety of common organic solvents, based on its molecular structure and the behavior of analogous compounds. For precise and application-specific data, the detailed experimental protocols for gravimetric, UV-Vis spectroscopic, and HPLC-based determination will enable researchers to generate reliable and reproducible results. By understanding and experimentally verifying the solubility of this versatile intermediate, scientists can optimize reaction conditions, improve purification efficiency, and accelerate the development of novel chemical entities.

References

  • (Z)-4-(TETRAHYDRO-2H-PYRAN-2-YL-OXY)BUT-2-EN-1-OL - Physico-chemical Properties. ChemBK. Available at: [Link]

  • 2-Methyl-2-buten-1-ol - Solubility of Things. Available at: [Link]

  • (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol. PubChem. Available at: [Link]

  • but-2-en-1-ol - Physico-chemical Properties. ChemBK. Available at: [Link]

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The Enduring Guardian: An In-depth Technical Guide to the Tetrahydropyranyl (THP) Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, the strategic use of protecting groups is a cornerstone of success. These temporary modifications of reactive functional groups allow for selective transformations elsewhere in a molecule, preventing unwanted side reactions. Among the pantheon of protecting groups for alcohols, the tetrahydropyranyl (THP) ether stands as a testament to early ingenuity and enduring utility. This in-depth technical guide provides a comprehensive exploration of the discovery, history, mechanism, and practical application of the THP protecting group, tailored for researchers, scientists, and drug development professionals.

A Historical Perspective: The Dawn of a Workhorse Protecting Group

The journey of the tetrahydropyranyl ether as a protecting group began in the mid-20th century, a period of rapid advancement in synthetic organic chemistry. While the reaction of alcohols with dihydropyran was known, its application as a formal protective strategy was not established until the early 1950s.

The seminal work that introduced the THP group as a practical tool for alcohol protection is widely attributed to W. G. Dauben and H. L. Bradlow . In their 1952 publication in the Journal of the American Chemical Society, they demonstrated the formation of tetrahydropyranyl ethers from alcohols and dihydropyran under acidic conditions, and importantly, their subsequent cleavage to regenerate the alcohol. This work laid the foundation for the widespread adoption of the THP group in complex molecule synthesis.

Prior to this, protecting groups for alcohols were limited, and the introduction of the THP ether offered a robust and versatile option that was stable to a wide range of non-acidic reagents. Its ease of introduction and removal cemented its place in the synthetic chemist's toolbox for decades to come.

The Chemistry of Protection and Deprotection: A Mechanistic Deep Dive

The formation and cleavage of THP ethers are elegant examples of acid-catalyzed acetal chemistry. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Birth of a THP Ether: The Protection Mechanism

The protection of an alcohol as a THP ether proceeds via the acid-catalyzed addition of the alcohol to the double bond of 3,4-dihydro-2H-pyran (DHP).[1]

Mechanism of THP Protection

THP Protection Mechanism cluster_0 Protonation of DHP cluster_1 Nucleophilic Attack cluster_2 Deprotonation DHP DHP H+ H+ DHP->H+ + Oxocarbenium_Ion Resonance-Stabilized Oxocarbenium Ion H+->Oxocarbenium_Ion Alcohol R-OH Oxocarbenium_Ion->Alcohol + Nucleophilic Attack Protonated_Ether Protonated THP Ether Alcohol->Protonated_Ether Base Base Protonated_Ether->Base - H+ THP_Ether THP Ether Base->THP_Ether THP Deprotection Mechanism cluster_0 Protonation cluster_1 Cleavage cluster_2 Hydrolysis THP_Ether THP Ether H+ H+ THP_Ether->H+ + Protonated_Ether Protonated THP Ether H+->Protonated_Ether Oxocarbenium_Ion Resonance-Stabilized Oxocarbenium Ion Protonated_Ether->Oxocarbenium_Ion Alcohol R-OH Protonated_Ether->Alcohol Water H₂O Oxocarbenium_Ion->Water + Hemiacetal Hemiacetal Water->Hemiacetal

Caption: Acid-catalyzed cleavage of a THP ether.

The process involves:

  • Protonation: The ether oxygen of the THP group is protonated by the acid catalyst.

  • Cleavage: The protonated ether undergoes cleavage to release the alcohol and form the same resonance-stabilized oxocarbenium ion intermediate as in the protection step.

  • Hydrolysis: The oxocarbenium ion is then attacked by water (or another nucleophilic solvent) to form a hemiacetal, which is in equilibrium with the ring-opened 5-hydroxypentanal.

In the Laboratory: Field-Proven Protocols

The following protocols are representative of standard procedures for the protection and deprotection of alcohols using the THP group. The choice of catalyst and conditions can be tailored to the specific substrate and its sensitivities.

Experimental Protocol: THP Protection of a Primary Alcohol

This protocol describes a general procedure for the tetrahydropyranylation of a primary alcohol using pyridinium p-toluenesulfonate (PPTS) as a mild acid catalyst.

Materials:

  • Primary alcohol (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 eq)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of the primary alcohol in anhydrous dichloromethane, add 3,4-dihydro-2H-pyran.

  • Add pyridinium p-toluenesulfonate to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired THP ether.

Experimental Protocol: Deprotection of a THP Ether

This protocol outlines a standard acidic hydrolysis method for the removal of a THP protecting group.

Materials:

  • THP-protected alcohol (1.0 eq)

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the THP-protected alcohol in a mixture of acetic acid, tetrahydrofuran, and water (e.g., a 3:1:1 ratio).

  • Stir the reaction mixture at room temperature or gently heat if necessary. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully neutralize the mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.

Critical Assessment: Advantages and Disadvantages of the THP Group

The longevity of the THP protecting group in the synthetic chemist's arsenal is a testament to its favorable characteristics, though it is not without its drawbacks.

FeatureAdvantagesDisadvantages
Stability Stable to a wide range of non-acidic conditions, including strong bases (e.g., organolithiums, Grignard reagents), hydrides, and many oxidizing and reducing agents. [2]Labile to acidic conditions, which can limit its use in multi-step syntheses involving acidic reagents.
Introduction Generally easy and high-yielding, using readily available and inexpensive DHP. [3]Requires acidic conditions, which may not be suitable for acid-sensitive substrates.
Removal Typically straightforward under mild acidic conditions. [4]Can be difficult to selectively remove in the presence of other acid-labile protecting groups.
Stereochemistry -The protection of a chiral alcohol with DHP creates a new stereocenter, leading to a mixture of diastereomers. This can complicate purification and characterization (e.g., NMR spectroscopy). [2]
Byproducts The byproducts of deprotection (5-hydroxypentanal) are generally easy to remove.Polymerization of DHP can be a side reaction during protection if conditions are not optimized.

The THP Group in Action: Applications in Complex Synthesis

The THP protecting group has been instrumental in the total synthesis of numerous natural products and in the development of pharmaceutical agents. Its reliability has made it a go-to choice for protecting hydroxyl groups in a variety of molecular architectures.

For instance, in the synthesis of complex polyketides and macrolides, where multiple hydroxyl groups with varying reactivities are present, the THP group has been employed to selectively protect less hindered alcohols. This allows for the manipulation of other functional groups before the final deprotection unveils the target molecule.

In drug development, the THP group can be used to protect hydroxyl functionalities in intermediates, facilitating the construction of the carbon skeleton and the introduction of other key pharmacophoric features. Its predictable reactivity and cleavage make it a valuable tool in the synthesis of active pharmaceutical ingredients (APIs).

Conclusion

The tetrahydropyranyl protecting group, born from the exploratory spirit of mid-20th-century organic chemistry, remains a relevant and powerful tool for the modern synthetic chemist. Its straightforward application, robust stability profile, and predictable cleavage have ensured its place in the annals of organic synthesis. While newer protecting groups have been developed with more nuanced properties, the THP ether's simplicity and reliability guarantee its continued use in the synthesis of complex molecules for years to come. This guide serves as a testament to its enduring legacy and a practical resource for its effective implementation in the laboratory.

References

  • Dauben, W. G., & Bradlow, H. L. (1952). The Acid-Catalyzed Reaction of Alcohols with Dihydropyran. Journal of the American Chemical Society, 74(2), 559–560.
  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]

Sources

The Strategic Application of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile C4 Building Block

In the landscape of contemporary organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among these, (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol stands out as a C4 synthon of significant utility. Its unique arrangement of a cis-alkene, a primary alcohol, and a protected primary alcohol offers a versatile platform for stereoselective transformations and the introduction of key structural motifs in multi-step syntheses. This technical guide provides an in-depth exploration of the synthesis and applications of this valuable intermediate, with a particular focus on its role in the preparation of pharmaceutically active compounds.

(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol is a colorless liquid at room temperature and is widely utilized as an intermediate in chemical synthesis, particularly for preparing biologically active compounds and drugs[1][2]. Its structure, characterized by the acid-labile tetrahydropyranyl (THP) protecting group, allows for selective deprotection and subsequent functionalization of the primary hydroxyl groups at different stages of a synthetic sequence.

PropertyValue
Molecular Formula C₉H₁₆O₃[3][4]
Molecular Weight 172.22 g/mol [3][4]
CAS Number 57323-06-5[2]
Appearance Colorless liquid[1]

The Genesis of a Key Intermediate: Synthesis of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol

The most logical and efficient synthetic route to (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol commences with the commercially available cis-2-butene-1,4-diol. The core of this synthesis lies in the selective monoprotection of one of the two primary hydroxyl groups. This selectivity is crucial and can be achieved with high fidelity under carefully controlled conditions.

The Rationale Behind Selective Monoprotection

The symmetrical nature of cis-2-butene-1,4-diol presents a challenge in differentiating its two hydroxyl groups. However, by employing a stoichiometric amount of the protecting group reagent, in this case, 3,4-dihydro-2H-pyran (DHP), and a catalytic amount of acid, a statistical distribution of unreacted diol, the desired mono-protected product, and the di-protected byproduct can be shifted towards the formation of the mono-THP ether. The use of a flow reactor has been shown to improve the selectivity for monoprotection of symmetrical diols, offering a potential avenue for process optimization[5].

Experimental Protocol: Synthesis of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol

This protocol outlines a standard laboratory procedure for the selective monoprotection of cis-2-butene-1,4-diol.

Materials:

  • cis-2-Butene-1,4-diol (97%)

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS) or another mild acid catalyst

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of cis-2-butene-1,4-diol (1.0 equivalent) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add pyridinium p-toluenesulfonate (0.1 equivalents).

  • Slowly add 3,4-dihydro-2H-pyran (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure (Z)-4-(tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol.

Synthesis start cis-2-Butene-1,4-diol reagents DHP, cat. PPTS DCM, 0 °C to rt start->reagents product (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol reagents->product caption Synthesis of the title compound. Bromination start (Z)-4-(THPO)but-2-en-1-ol reagents CBr4, PPh3 DCM, 0 °C to rt start->reagents product (Z)-4-Bromo-1-(THPO)but-2-ene reagents->product caption Activation of the primary alcohol. Lafutidine_Synthesis pyridine 2-Hydroxy-4-(piperidinomethyl)pyridine reagents NaH, DMF pyridine->reagents bromo (Z)-4-Bromo-1-(THPO)but-2-ene bromo->reagents product THP-protected Lafutidine Precursor reagents->product caption Key alkylation step in Lafutidine synthesis.

Sources

Methodological & Application

Application Notes & Protocols: Acid-Catalyzed Deprotection of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the acid-catalyzed deprotection of (Z)-4-(tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol to yield (Z)-but-2-ene-1,4-diol. The tetrahydropyranyl (THP) ether is a widely employed protecting group for alcohols due to its stability in non-acidic conditions and its facile removal under mild acidic treatment.[1][2][3] This guide will delve into the underlying chemical principles, present a detailed and validated experimental protocol, and offer expert insights into optimizing this crucial synthetic transformation.

Scientific Foundation and Rationale

The protection of hydroxyl groups is a cornerstone of multi-step organic synthesis, preventing unwanted side reactions.[2][4] The THP group, forming an acetal with the alcohol, is particularly valuable because it is robust against many reagents such as organometallics, hydrides, and strong bases.[1][3][5]

The deprotection of the THP ether is an acid-catalyzed hydrolysis reaction.[1][3] The mechanism, illustrated below, is initiated by the protonation of the ether oxygen atom of the THP group. This is followed by the cleavage of the C-O bond, which results in the formation of the desired alcohol and a resonance-stabilized carbocation.[1] This carbocation is then quenched by a nucleophile, such as water, to form a hemiacetal which is in equilibrium with its open-chain aldehyde form.[1]

Causality of Experimental Design:

The choice of a mild acidic catalyst is paramount, especially when dealing with substrates containing other acid-sensitive functionalities or, as in this case, an allylic alcohol which could be prone to isomerization or other side reactions under harsh conditions.[6] A common and effective method for THP deprotection involves using a mixture of acetic acid, tetrahydrofuran (THF), and water.[7] This system provides a controlled, weakly acidic environment that efficiently cleaves the THP ether while minimizing potential side reactions. Other mild catalysts include pyridinium p-toluenesulfonate (PPTS) and Amberlyst-15, a solid acid resin that simplifies workup.[1][4]

The solvent system is also a critical consideration. THF is an excellent choice as it ensures the solubility of both the starting material and the reagents. Water is essential for the hydrolysis of the intermediate carbocation.[2]

Deprotection_Mechanism cluster_0 Mechanism of Acid-Catalyzed THP Deprotection THP_Protected_Alcohol (Z)-4-(THP-O)but-2-en-1-ol Protonation Protonated THP Ether THP_Protected_Alcohol->Protonation + H⁺ Carbocation Resonance-Stabilized Carbocation + (Z)-but-2-ene-1,4-diol Protonation->Carbocation C-O Cleavage Final_Products (Z)-but-2-ene-1,4-diol + 5-Hydroxypentanal Carbocation->Final_Products + H₂O - H⁺

Caption: Mechanism of Acid-Catalyzed THP Ether Deprotection.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the deprotection of (Z)-4-(tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol≥95%VariousStarting material
Acetic Acid (Glacial)ACS GradeVariousCatalyst
Tetrahydrofuran (THF)Anhydrous, ≥99.9%VariousSolvent
WaterDeionizedIn-houseReagent
Saturated Sodium Bicarbonate (NaHCO₃) SolutionN/APrepared in-houseFor neutralization
Ethyl AcetateACS GradeVariousExtraction solvent
Brine (Saturated NaCl Solution)N/APrepared in-houseFor washing
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)ACS GradeVariousDrying agent
Silica Gel60 Å, 230-400 meshVariousFor column chromatography
Step-by-Step Procedure

Experimental_Workflow Start Start: Weigh Substrate Dissolution 1. Dissolve Substrate in THF/AcOH/H₂O Start->Dissolution Reaction 2. Stir at Room Temperature Dissolution->Reaction Monitoring 3. Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup 4. Quench with NaHCO₃ Solution Monitoring->Workup Complete Extraction 5. Extract with Ethyl Acetate Workup->Extraction Washing 6. Wash Organic Layer with Brine Extraction->Washing Drying 7. Dry over MgSO₄/Na₂SO₄ Washing->Drying Concentration 8. Concentrate under Reduced Pressure Drying->Concentration Purification 9. Purify by Column Chromatography Concentration->Purification End End: Isolated Product Purification->End

Caption: General experimental workflow for THP deprotection.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (Z)-4-(tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol (1 equivalent) in a solvent mixture of tetrahydrofuran (THF), acetic acid, and water in a 3:1:1 ratio.[1] The typical concentration is 0.1-0.5 M.

  • Reaction: Stir the solution at room temperature (20-25 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system is typically a mixture of ethyl acetate and hexanes. The starting material will have a higher Rf value than the more polar diol product. The reaction is generally complete within 2-6 hours.

  • Work-up: Once the starting material is consumed as indicated by TLC, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases. This step neutralizes the acetic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Combine the organic layers and wash with brine (1 x volume of the organic layer) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (Z)-but-2-ene-1,4-diol.

Trustworthiness and Validation

The protocol described is a well-established and mild method for THP deprotection.[7] To ensure self-validation, the following checkpoints are critical:

  • TLC Monitoring: This is the primary method for tracking the reaction's progress. The disappearance of the starting material spot and the appearance of a new, more polar product spot confirms the reaction is proceeding. Co-spotting with the starting material is recommended for accurate identification.

  • pH Check: After neutralization with NaHCO₃, the aqueous layer should be slightly basic (pH ~ 8) to ensure all the acetic acid has been quenched. This is important to prevent any potential re-protection or side reactions during work-up.

  • Spectroscopic Analysis: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the characteristic signals of the THP group and the appearance of a new hydroxyl proton signal in the ¹H NMR spectrum are key indicators of successful deprotection.

Concluding Remarks

The acid-catalyzed deprotection of (Z)-4-(tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol is a reliable and efficient transformation when conducted under controlled, mild conditions. The protocol outlined in these application notes provides a robust framework for researchers in organic synthesis and drug development. Adherence to the principles of careful monitoring and thorough purification will ensure a high yield of the desired (Z)-but-2-ene-1,4-diol, a valuable synthetic intermediate.[8]

References

  • Benchchem. Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis.
  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039.
  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism.
  • Organic Chemistry Portal. Tetrahydropyranyl Ethers.
  • Alonso, D. A., & Nájera, C. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistrySelect, 2(7), 2256–2264.
  • Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
  • Riela, S., et al. (2015). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 11, 1658–1665.
  • ChemBK. (Z)-4-(TETRAHYDRO-2H-PYRAN-2-YL-OXY)BUT-2-EN-1-OL.

Sources

Application Notes & Protocols: The Strategic Use of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol in Prostaglandin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of organic chemistry and medicinal chemistry.

Abstract: This document provides a detailed technical guide on the application of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol, a critical building block for the stereocontrolled synthesis of prostaglandins. We will explore its strategic importance, focusing on its role in constructing the lower (ω) side chain in the renowned Corey synthesis of prostaglandins like PGF2α and PGE2. This guide includes mechanistic insights, detailed experimental protocols for the preparation of the corresponding phosphonate reagent, and its subsequent olefination reaction with the Corey aldehyde.

Introduction: The Challenge of Prostaglandin Synthesis

Prostaglandins are a class of lipid compounds that exhibit a wide range of hormone-like physiological effects, making them crucial targets in drug discovery for treating conditions such as glaucoma, inflammation, and cardiovascular diseases.[1][2] The intricate architecture of prostaglandins, characterized by a cyclopentane core, two stereochemically defined side chains, and multiple chiral centers, presents a formidable challenge for synthetic organic chemists.

The landmark total syntheses of prostaglandins F2α and E2 by E.J. Corey and his team established a versatile and elegant strategy that remains influential today.[3][4][5] A key element of this convergent approach is the late-stage introduction of the two side chains onto a pre-formed cyclopentane core, often referred to as the "Corey Lactone" or its aldehyde derivative.[6] This is where the strategic importance of specific building blocks, such as (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol, becomes paramount.

Strategic Value of the Building Block

(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol is not merely a reagent; it is a carefully designed synthetic fragment that solves several key challenges simultaneously:

  • Cis-(Z) Olefin Geometry: The cis or (Z) configuration of the double bond between C13 and C14 is a crucial structural feature of many naturally occurring prostaglandins. Incorporating this geometry via a pre-fabricated building block circumvents the often difficult task of stereoselectively forming a (Z)-double bond late in a complex synthesis.

  • Orthogonal Protection Strategy: The molecule features two hydroxyl groups of differing reactivity. The C4-hydroxyl is protected as a tetrahydropyranyl (THP) ether, which is stable to many reaction conditions (e.g., oxidation, organometallic reagents) but can be readily removed under mild acidic conditions. The C1-hydroxyl (an allylic alcohol) is left free for activation and conversion into a suitable reactive group, such as a phosphonate ylide for olefination reactions.

  • Chain Length and Functionality: The four-carbon backbone provides the exact length required for a significant portion of the ω-side chain, with the oxygen functionality correctly positioned to become the C15-hydroxyl group after elaboration.

Application in the Corey Synthesis: Constructing the ω-Side Chain

The primary application of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol is in the construction of the ω-side chain via a Horner-Wadsworth-Emmons (HWE) reaction.[7][8] This olefination reaction is superior to the classical Wittig reaction in this context because the byproduct, a water-soluble phosphate salt, is easily removed during aqueous workup, simplifying purification.[9]

The overall workflow involves two key stages:

  • Preparation of the Phosphonate Reagent: The free allylic alcohol of the title compound is first converted into a more reactive intermediate (e.g., an allylic bromide) and then reacted with a phosphite ester (e.g., triethyl phosphite) via the Michaelis-Arbuzov reaction to generate the corresponding phosphonate.

  • Horner-Wadsworth-Emmons Olefination: The phosphonate is deprotonated with a suitable base to form a stabilized carbanion. This nucleophile then attacks the "Corey aldehyde" to form the C13-C14 double bond, thereby attaching the ω-side chain.[10][11]

The following diagram illustrates this key transformation in the synthesis of PGF2α.

PGF2a_Synthesis cluster_0 Reagent Preparation cluster_1 Corey Aldehyde & Olefination start_alc (Z)-4-(THP-O)but-2-en-1-ol phosphonate Diethyl ((Z)-4-(THP-O)but-2-en-1-yl)phosphonate start_alc->phosphonate 1. PBr₃ 2. P(OEt)₃ corey_aldehyde Corey Aldehyde (Protected Diol) pgf2a_intermediate PGF2α Intermediate (Protected) corey_aldehyde->pgf2a_intermediate 1. NaH, DME 2. Add Aldehyde caption Workflow for ω-Chain Installation

Caption: Key workflow for ω-side chain installation.

Experimental Protocols

Disclaimer: These protocols are illustrative and adapted from established literature.[10][11] Researchers should conduct their own risk assessments and optimize conditions as necessary. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: Synthesis of Diethyl ((Z)-4-(tetrahydro-2H-pyran-2-yloxy)but-2-en-1-yl)phosphonate

This protocol details the conversion of the starting alcohol into the key phosphonate reagent required for the HWE reaction.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsQuantity
(Z)-4-(THP-oxy)but-2-en-1-ol172.2210.01.01.72 g
Phosphorus tribromide (PBr₃)270.693.50.350.95 g
Triethyl phosphite (P(OEt)₃)166.1615.01.52.49 g
Anhydrous Diethyl Ether (Et₂O)---50 mL
Anhydrous Toluene---20 mL

Step-by-Step Procedure:

  • Bromination:

    • Dissolve (Z)-4-(tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol (1.72 g, 10.0 mmol) in anhydrous diethyl ether (50 mL) in a flame-dried, three-neck flask equipped with a magnetic stirrer and an addition funnel.

    • Cool the solution to -10 °C in an ice-salt bath.

    • Slowly add phosphorus tribromide (0.95 g, 3.5 mmol) dropwise via the addition funnel over 15 minutes, ensuring the internal temperature does not exceed -5 °C.

    • Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Causality: PBr₃ converts the primary allylic alcohol into a more reactive allylic bromide, which is susceptible to nucleophilic attack by the phosphite in the next step. The low temperature is crucial to prevent side reactions and rearrangement of the allylic system.

  • Michaelis-Arbuzov Reaction:

    • In a separate flame-dried flask, place triethyl phosphite (2.49 g, 15.0 mmol) in anhydrous toluene (20 mL).

    • Carefully transfer the cold ethereal solution of the crude allylic bromide prepared in Step 1 into the triethyl phosphite solution.

    • Allow the mixture to warm to room temperature and then heat at 80 °C for 6 hours.

    • Causality: This is the key bond-forming step where the phosphite displaces the bromide to form the phosphonate. The reaction is typically driven by heating.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure phosphonate as a colorless oil.

    • Self-Validation: The product can be characterized by ¹H and ³¹P NMR spectroscopy to confirm its structure and purity.

Protocol 2: Horner-Wadsworth-Emmons Olefination with Corey Aldehyde

This protocol describes the coupling of the phosphonate reagent with the Corey aldehyde.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsQuantity
Diethyl ((Z)-4-(THP-oxy)but-2-en-1-yl)phosphonate320.321.21.2384 mg
Sodium Hydride (NaH), 60% dispersion in mineral oil24.001.21.248 mg
Corey Aldehyde (protected form)~354.441.01.0354 mg
Anhydrous Dimethoxyethane (DME)---15 mL

Step-by-Step Procedure:

  • Ylide Generation:

    • To a flame-dried flask containing a suspension of sodium hydride (48 mg of 60% dispersion, 1.2 mmol) in anhydrous DME (10 mL), add a solution of the phosphonate (384 mg, 1.2 mmol) in DME (5 mL) dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 1 hour. The cessation of hydrogen gas evolution indicates the complete formation of the phosphonate carbanion (ylide).

    • Causality: Sodium hydride is a strong, non-nucleophilic base that deprotonates the carbon alpha to the phosphonate and ester groups, generating the nucleophilic carbanion required for the reaction.[12]

  • Olefination Reaction:

    • Cool the solution of the ylide to room temperature.

    • Add a solution of the Corey aldehyde (354 mg, 1.0 mmol) in DME (5 mL) dropwise.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the aldehyde.

    • Causality: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent collapse of the betaine intermediate and elimination of the phosphate byproduct forms the desired alkene.[13] The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene, which in this case corresponds to the trans-double bond at the newly formed position.[7]

  • Work-up and Purification:

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the protected prostaglandin intermediate.

HWE_Mechanism cluster_mech Horner-Wadsworth-Emmons Mechanism phosphonate P(O)(OEt)₂ H ylide P(O)(OEt)₂ phosphonate->ylide NaH intermediate Betaine Intermediate ylide->intermediate + R-CHO aldehyde R-CHO (Corey Aldehyde) product R-CH=CH-R' (Prostaglandin Intermediate) intermediate->product - (EtO)₂PO₂⁻ caption_mech Simplified HWE Reaction Mechanism

Caption: Simplified HWE Reaction Mechanism.

Conclusion

(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol is a cornerstone building block in the convergent synthesis of prostaglandins. Its pre-defined stereochemistry and orthogonal protecting group strategy enable a reliable and efficient installation of the complex ω-side chain. The Horner-Wadsworth-Emmons reaction, facilitated by the corresponding phosphonate derivative, provides a high-yielding and easily purifiable route to advanced prostaglandin intermediates. The protocols and insights provided herein serve as a robust starting point for researchers engaged in the synthesis of these biologically vital molecules.

References

  • Corey, E. J., Weinshenker, N. M., Schaaf, T. K., & Huber, W. (1969). Stereo-Controlled Synthesis of Prostaglandins F2α and E2 (dl). Journal of the American Chemical Society, 91(20), 5675–5677. [Link][3][5]

  • Corey, E. J., Schaaf, T. K., Huber, W., Koelliker, U., & Weinshenker, N. M. (1970). Total synthesis of prostaglandins F2-alpha and E2 as the naturally occurring forms. Journal of the American Chemical Society, 92(2), 397–398. [Link][4]

  • Chemistry LibreTexts. (2024). 10: Strategies in Prostaglandins Synthesis. [Link][14]

  • Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.[5]

  • Lecture 10: Total synthesis of Prostaglandin (Corey). (2022). YouTube. [Link][6]

  • Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. [Link][7]

  • Professor Dave Explains. (2023). Horner-Wadsworth-Emmons Reaction. YouTube. [Link][12]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link][13]

  • Grokipedia. Horner–Wadsworth–Emmons reaction. [Link][8]

  • Bîcu, E., & Tuchilus, C. (2021). New β-ketophosphonates for the synthesis of prostaglandin analogues. 1. Phosphonates with a bicyclo[3.3.0]octene scaffold spaced by a methylene group from the β-ketone. Prostaglandins, Leukotrienes and Essential Fatty Acids, 173, 102325. [Link][15]

  • Mikołajczyk, M. (2004). Phosphonate reagents and building blocks in the synthesis of bioactive compounds, natural products and medicines. Pure and Applied Chemistry, 76(4), 811-826. [Link][16]

  • Johnson, F. A. (1992). Process for production of prostaglandin intermediates. US Patent 5,079,371. [11]

  • PubChem. (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol. [Link][17]

  • Lands, W. E. M. (1985). Constraints on prostaglandin biosynthesis in tissues. Journal of the American Oil Chemists' Society, 62(4), 624-628. [Link][1]

  • Bruno, A., et al. (2021). Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors. Journal of Medicinal Chemistry, 64(13), 9345-9362. [Link][2]

Sources

Application Note: Sharpless Asymmetric Epoxidation of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sharpless-Katsuki Asymmetric Epoxidation (SAE) stands as a cornerstone of modern organic synthesis, providing a predictable and highly enantioselective method for the conversion of primary and secondary allylic alcohols into chiral 2,3-epoxyalcohols.[1][2] These products are invaluable chiral building blocks for the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and other biologically active compounds.[3][4] This guide provides a detailed examination of the SAE, focusing on its application to (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol, a substrate featuring a common acid-labile protecting group. We will delve into the mechanistic underpinnings of the reaction's stereoselectivity, provide a comprehensive and field-tested experimental protocol, and offer practical troubleshooting advice to ensure reliable and reproducible outcomes for researchers in drug discovery and chemical development.

Introduction to the Sharpless Asymmetric Epoxidation

Developed by K. Barry Sharpless and Tsutomu Katsuki in 1980, the SAE employs a catalytic system composed of titanium(IV) isopropoxide [Ti(OiPr)₄], a chiral dialkyl tartrate ligand (such as diethyl tartrate, DET, or diisopropyl tartrate, DIPT), and tert-butyl hydroperoxide (TBHP) as the terminal oxidant.[5][6] The reaction is renowned for its broad substrate scope among allylic alcohols, its operational simplicity, and, most importantly, its predictable and high enantioselectivity, often exceeding 95% enantiomeric excess (ee).[4][5] This transformative work earned K. Barry Sharpless a share of the 2001 Nobel Prize in Chemistry for his contributions to chirally catalyzed oxidation reactions.[1][7]

The substrate of interest, (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol, contains a cis (Z)-alkene geometry and a tetrahydropyranyl (THP) ether, a common protecting group for primary alcohols. The success of the SAE on this substrate demonstrates the compatibility of the catalytic system with such functional groups and highlights its utility in multi-step synthetic sequences.

Mechanism of Stereoselection

The remarkable enantioselectivity of the Sharpless epoxidation arises from the formation of a well-defined, dimeric chiral titanium-tartrate complex in solution.[8] This catalyst acts as a chiral scaffold, coordinating both the allylic alcohol substrate and the TBHP oxidant.[9][10]

The catalytic cycle can be summarized as follows:

  • Catalyst Formation: Ti(OiPr)₄ and the chiral tartrate ligand rapidly exchange ligands to form a C₂-symmetric titanium-tartrate dimer. This is the active catalytic species.[8]

  • Substrate and Oxidant Binding: The allylic alcohol substrate and TBHP displace isopropoxide ligands on one of the titanium centers. The bidentate nature of the tartrate ligand creates a sterically constrained, chiral environment around the metal center.[9]

  • Directed Oxygen Transfer: The geometry of this ternary complex forces the TBHP to deliver its peroxide oxygen to a specific face of the alkene. The coordination of the substrate's allylic alcohol is crucial for this directed delivery.

  • Product Release: After oxygen transfer, the resulting epoxy alcohol product is released, and the catalyst is regenerated to begin a new cycle.[3]

The stereochemical outcome is highly predictable based on the chirality of the tartrate ligand used.[11] A simple mnemonic allows for easy prediction:

  • Using L-(+)-Tartrate (e.g., (+)-DIPT or (+)-DET): Oxygen is delivered to the bottom face of the alkene when the allylic alcohol is oriented in the lower-right quadrant.

  • Using D-(–)-Tartrate (e.g., (–)-DIPT or (–)-DET): Oxygen is delivered to the top face of the alkene in the same orientation.

For the target substrate, (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol, this predictability allows for the selective synthesis of either enantiomer of the corresponding glycidic alcohol.

Sharpless Catalytic Cycle Figure 1: Simplified Catalytic Cycle of the Sharpless Epoxidation Catalyst [Ti(tartrate)(OiPr)₂]₂ Active Dimer Complex1 Catalyst-Substrate-Oxidant Complex Catalyst->Complex1 Coordination TransitionState Oxygen Transfer Transition State Complex1->TransitionState Intramolecular Oxygen Delivery ProductComplex Catalyst-Product Complex TransitionState->ProductComplex Epoxidation ProductComplex->Catalyst Product Release prod Epoxy Alcohol ProductComplex->prod sub Allylic Alcohol + TBHP sub->Catalyst Ligand Exchange

Caption: Figure 1: Simplified Catalytic Cycle of the Sharpless Epoxidation.

Detailed Experimental Protocol

This protocol describes the catalytic asymmetric epoxidation of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol to yield the corresponding (2S,3R)-epoxy alcohol using L-(+)-diisopropyl tartrate ((+)-DIPT).

Safety Precautions:

  • tert-Butyl hydroperoxide (TBHP) is a potent oxidizing agent and can decompose violently, especially in the presence of metal contaminants or at elevated temperatures. Always use and store behind a safety shield.[12]

  • Titanium(IV) isopropoxide is moisture-sensitive. All operations should be conducted under an inert atmosphere (Nitrogen or Argon).

  • Dichloromethane is a suspected carcinogen. Handle in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)EquivalentsComments
(Z)-4-(THP-oxy)but-2-en-1-olC₉H₁₆O₃172.2210.01.0Substrate
L-(+)-Diisopropyl Tartrate ((+)-DIPT)C₁₀H₁₈O₆234.240.60.06Chiral Ligand
Titanium(IV) Isopropoxide (Ti(OiPr)₄)C₁₂H₂₈O₄Ti284.220.50.05Catalyst Precursor
tert-Butyl Hydroperoxide (TBHP)C₄H₁₀O₂90.1220.02.0Oxidant (5.5 M in decane)
Powdered 4Å Molecular Sieves--~2.0 g-Drying Agent
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.93~50 mL-Anhydrous Solvent
Equipment
  • Flame-dried 100 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Inert gas inlet (Nitrogen or Argon)

  • Syringes for liquid transfer

  • Cooling bath (e.g., dry ice/acetone or cryocooler)

Step-by-Step Procedure

Experimental_Workflow Figure 2: General Experimental Workflow A 1. Setup & Inerting B 2. Catalyst Pre-formation (-20 °C, 30 min) A->B Add Sieves, CH₂Cl₂, (+)-DIPT, Ti(OiPr)₄ C 3. Substrate Addition B->C D 4. Oxidant Addition (TBHP, Dropwise) C->D E 5. Reaction (-20 °C, 4-6 h) D->E Maintain T < -15 °C F 6. Quench & Workup E->F Add water or 10% aq. tartaric acid G 7. Purification (Column Chromatography) F->G H 8. Final Product G->H

Caption: Figure 2: General Experimental Workflow.

  • Preparation: To a flame-dried 100 mL three-necked flask containing a magnetic stir bar, add ~2.0 g of powdered 4Å molecular sieves. Seal the flask with septa and purge with dry nitrogen. The use of molecular sieves is critical to scavenge trace water, which deactivates the titanium catalyst.[1][13]

  • Solvent Addition and Cooling: Add 50 mL of anhydrous dichloromethane (CH₂Cl₂) via syringe. Begin stirring and cool the suspension to -20 °C in a cooling bath.

  • Catalyst Formation: To the cooled, stirred suspension, add L-(+)-DIPT (0.6 mmol) via syringe. Follow with the addition of Ti(OiPr)₄ (0.5 mmol). Stir the resulting light-yellow mixture at -20 °C for 30 minutes. This pre-formation step is essential for generating the active dimeric catalyst.[13]

  • Substrate Addition: Add a solution of (Z)-4-(THP-oxy)but-2-en-1-ol (10.0 mmol) in a small amount of CH₂Cl₂ to the reaction mixture.

  • Oxidant Addition: Slowly add the TBHP solution (20.0 mmol, 5.5 M in decane) dropwise via syringe over 10-15 minutes. It is crucial to maintain the internal temperature at or below -20 °C during the addition to ensure high enantioselectivity.[13][14]

  • Reaction Monitoring: Stir the reaction mixture at -20 °C. Monitor the progress by thin-layer chromatography (TLC) until the starting allylic alcohol is consumed (typically 4-6 hours). Note: (Z)-allylic alcohols are known to react more slowly than their (E)-counterparts.[15]

  • Quenching: Upon completion, quench the reaction by adding 10 mL of water directly to the cold reaction mixture. Remove the cooling bath and allow the mixture to warm to room temperature while stirring vigorously for at least 1 hour. A biphasic mixture should form.

  • Workup: Add 10 mL of a 10% aqueous NaOH solution saturated with NaCl and continue stirring for 30 minutes. This procedure helps to break up the titanium emulsion and results in two clear, separable layers.[14] Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure epoxy alcohol.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst due to moisture. 2. Decomposed TBHP.1. Ensure meticulous drying of glassware and solvent. Use freshly activated molecular sieves. 2. Use a fresh, properly stored bottle of TBHP. Titrate the solution if its concentration is in doubt.
Low Enantioselectivity (ee) 1. Reaction temperature was too high. 2. Impure or incorrect enantiomer of the tartrate ligand. 3. Stoichiometry of tartrate:titanium is incorrect (should be >1:1).1. Carefully monitor and maintain the internal reaction temperature at -20 °C or slightly lower. 2. Verify the source and purity of the tartrate ester. 3. Use a slight excess of the tartrate ligand relative to the titanium isopropoxide (e.g., 1.2:1 ratio).
Formation of Byproducts 1. Epoxide ring-opening under reaction or workup conditions. 2. Over-oxidation of the product.1. Ensure the workup is not overly acidic or basic. The NaOH/brine workup is generally mild.[12] 2. Use the recommended stoichiometry of TBHP (1.5-2.0 eq). Monitor the reaction closely and quench promptly upon completion.
Difficult Workup (Persistent Emulsion) Incomplete hydrolysis of the titanium species.Continue vigorous stirring after adding the NaOH/brine solution. Gentle warming or addition of Celite followed by filtration can help break up persistent emulsions.

References

  • Sharpless epoxidation - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Gable, K. (2020, February 7). The Sharpless-Katsuki Enantioselective Epoxidation. Oregon State University. Retrieved January 14, 2026, from [Link]

  • NobelPrize.org. (2001, December 8). K. Barry Sharpless – Nobel Lecture. Retrieved January 14, 2026, from [Link]

  • Sartori, S. K., et al. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). Sharpless Epoxidation of Divinyl Carbinol. Organic Syntheses Procedure. Retrieved January 14, 2026, from [Link]

  • Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved January 14, 2026, from [Link]

  • Schlegel Group, Wayne State University. (2024, February 20). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. Retrieved January 14, 2026, from [Link]

  • Pearson. (n.d.). Sharpless Epoxidation Explained. Retrieved January 14, 2026, from [Link]

  • NobelPrize.org. (n.d.). Nobel Lecture by K. Barry Sharpless (41 minutes). Retrieved January 14, 2026, from [Link]

  • JoVE. (2023, April 30). Sharpless Epoxidation. Retrieved January 14, 2026, from [Link]

  • Myers, A. (n.d.). Sharpless Asymmetric Epoxidation Reaction. Chem 115. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (n.d.). Sharpless epoxidation. Retrieved January 14, 2026, from [Link]

  • Scribd. (n.d.). Sharpless Asymmetric Epoxidation Process. Retrieved January 14, 2026, from [Link]

  • The Royal Swedish Academy of Sciences. (2022, December 8). 2022 Nobel Prize lectures in chemistry. YouTube. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. Retrieved January 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). (2S,3S)-2,3-Epoxy-1-hexanol. Organic Syntheses Procedure. Retrieved January 14, 2026, from [Link]

  • Katsuki, T., & Martin, V. S. (n.d.). Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. Organic Reactions. Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Epoxidation. Retrieved January 14, 2026, from [Link]

  • Sharpless, K. B. (2001, December 8). Nobel Lecture. Retrieved January 14, 2026, from [Link]

  • Nobel Prize. (2023, February 3). Nobel Prize lecture: Barry Sharpless, Nobel Prize in Chemistry 2022. YouTube. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (2021, March 16). 5.2: Epoxidation of Allylic Alcohols. Retrieved January 14, 2026, from [Link]

  • Chen, J. (2016, April 13). Asymmetric Epoxidation. Retrieved January 14, 2026, from [Link]

  • Quora. (2018, April 29). Why can diastereomers of chiral tartrate diesters influence the selectivity of the Sharpless asymmetric epoxidation? Retrieved January 14, 2026, from [Link]

  • FYQ PYQ. (2025, April 6). What is Sharpless Asymmetric Epoxidation? Mechanism, Applications | GATE NET SET. YouTube. Retrieved January 14, 2026, from [Link]

  • Organic Syntheses. (2025, January 22). Sharpless Epoxidation of Divinyl Carbinol. Retrieved January 14, 2026, from [Link]

  • FYQ PYQ. (2025, April 6). What is Sharpless Asymmetric Epoxidation? Mechanism, Applications | GATE NET SET. YouTube. Retrieved January 14, 2026, from [Link]

Sources

Synthesis of Chiral Epoxy Alcohols: An Application Guide to Asymmetric Epoxidation Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Epoxy Alcohols

Chiral 2,3-epoxy alcohols are invaluable intermediates in the synthesis of a vast array of complex organic molecules, including natural products, pharmaceuticals, and agrochemicals. Their significance lies in the inherent reactivity of the strained epoxide ring, which can be opened regio- and stereoselectively by a variety of nucleophiles to introduce two adjacent stereocenters. The ability to synthesize these building blocks with high enantiomeric purity is therefore a cornerstone of modern asymmetric synthesis. This guide provides a detailed overview of the most reliable and widely employed experimental procedures for the synthesis of chiral epoxy alcohols, with a focus on the underlying principles that govern their stereoselectivity and practical application in a research and development setting.

I. Sharpless-Katsuki Asymmetric Epoxidation: The Gold Standard for Allylic Alcohols

The Sharpless-Katsuki Asymmetric Epoxidation (SAE) stands as a landmark achievement in organic synthesis, for which K. Barry Sharpless was a co-recipient of the Nobel Prize in Chemistry in 2001.[1] This method facilitates the highly enantioselective epoxidation of primary and secondary allylic alcohols, a class of substrates for which other methods often fall short.[2]

Scientific Principles & Mechanistic Causality

The remarkable stereoselectivity of the SAE arises from the formation of a chiral titanium-tartrate complex in situ. This complex serves as a chiral scaffold that directs the delivery of an oxygen atom from a peroxide oxidant to one specific face of the allylic alcohol's double bond. The core components of the catalyst system are:

  • Titanium (IV) isopropoxide (Ti(OiPr)₄): The Lewis acidic titanium center is the core of the catalyst.

  • Dialkyl Tartrate (DET or DIPT): This chiral ligand, used in either its (+)- or (-)-enantiomeric form, is what imparts chirality to the catalyst system. The choice of tartrate enantiomer dictates the stereochemical outcome of the epoxidation.

  • tert-Butyl hydroperoxide (TBHP): The terminal oxidant that provides the oxygen atom for the epoxide ring.

The generally accepted mechanism involves the displacement of isopropoxide ligands on the titanium center by the dialkyl tartrate, the allylic alcohol substrate, and TBHP.[3] This creates a well-defined, dimeric catalytic species where the substrate is held in a rigid conformation, exposing one face of the alkene to intramolecular oxygen delivery from the coordinated TBHP. The predictability of this facial selectivity is a key strength of the SAE.

Stereochemical Mnemonic

A simple and reliable mnemonic exists to predict the stereochemical outcome of the Sharpless epoxidation. When the allylic alcohol is drawn with the hydroxyl group in the bottom right corner, using L-(+)-diethyl tartrate (L-(+)-DET) will deliver the oxygen from the bottom face, while D-(-)-diethyl tartrate (D-(-)-DET) will deliver the oxygen from the top face.

Experimental Workflow: Sharpless-Katsuki Epoxidation

G cluster_prep Catalyst Preparation cluster_reaction Epoxidation Reaction cluster_workup Workup & Purification prep_flask Flame-dried flask under N₂ add_sieves Add 4Å molecular sieves prep_flask->add_sieves add_dcm Add anhydrous CH₂Cl₂ add_sieves->add_dcm cool_neg20 Cool to -20 °C add_dcm->cool_neg20 add_tartrate Add D-(-)-DIPT or L-(+)-DET cool_neg20->add_tartrate add_ti Add Ti(OiPr)₄ add_tartrate->add_ti stir_30min Stir for 30 min at -20 °C add_ti->stir_30min add_alcohol Add allylic alcohol stir_30min->add_alcohol add_tbhp Add TBHP solution dropwise add_alcohol->add_tbhp react Stir at -20 °C, monitor by TLC add_tbhp->react quench Quench with 10% aq. tartaric acid react->quench warm_rt Warm to room temperature quench->warm_rt extract Extract with CH₂Cl₂ warm_rt->extract wash_dry Wash with brine, dry (Na₂SO₄) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Flash chromatography concentrate->purify

Caption: General workflow for the Sharpless Asymmetric Epoxidation.

Detailed Protocol: Catalytic Sharpless Asymmetric Epoxidation of Geraniol

This protocol is a representative example for the catalytic epoxidation of an allylic alcohol.

Materials:

  • Geraniol

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • D-(-)-Diisopropyl tartrate (D-(-)-DIPT)

  • tert-Butyl hydroperoxide (TBHP), ~5.5 M in decane

  • Powdered 4Å molecular sieves

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 10% aqueous solution of tartaric acid

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

Procedure:

  • Catalyst Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add powdered 4Å molecular sieves (approximately 0.5 g per 5 mmol of substrate). Add anhydrous CH₂Cl₂ (to make a final substrate concentration of ~0.1 M) and cool the suspension to -20 °C in a suitable cooling bath (e.g., CCl₄/dry ice).

  • To the cooled suspension, add D-(-)-DIPT (0.06 eq.) via syringe, followed by the dropwise addition of Ti(OiPr)₄ (0.05 eq.). The resulting mixture should be a pale yellow solution. Stir for 30 minutes at -20 °C.

  • Reaction: To the catalyst mixture, add geraniol (1.0 eq.) via syringe.

  • Slowly add the solution of TBHP (1.5-2.0 eq.) dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature. Stir vigorously for 1 hour.

  • Transfer the biphasic mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the chiral epoxy alcohol.

II. Jacobsen-Katsuki Epoxidation: A Versatile Method for Unfunctionalized Alkenes

While the Sharpless epoxidation is unparalleled for allylic alcohols, its substrate scope is largely limited to this class of compounds. The Jacobsen-Katsuki epoxidation, developed independently by Eric Jacobsen and Tsutomu Katsuki, provides a powerful complementary method for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and conjugated olefins like styrenes.[4][5]

Scientific Principles & Mechanistic Causality

The Jacobsen-Katsuki epoxidation employs a chiral manganese(III)-salen complex as the catalyst. The stereoselectivity is derived from the C₂-symmetric salen ligand, which creates a chiral environment around the manganese center.[4] The mechanism is thought to involve the formation of a high-valent manganese(V)-oxo species upon reaction of the Mn(III) catalyst with a terminal oxidant.[6] This potent oxidizing species then transfers its oxygen atom to the alkene.

The facial selectivity is controlled by the steric environment of the salen ligand. For cis-disubstituted alkenes, the substrate is proposed to approach the metal-oxo bond from the side to minimize steric interactions with the bulky groups on the salen ligand, leading to high enantioselectivity.[6]

Common oxidants for this reaction include sodium hypochlorite (NaOCl, commercial bleach) and meta-chloroperoxybenzoic acid (m-CPBA).[7] The choice of oxidant and the potential use of co-catalysts like 4-phenylpyridine N-oxide (PPNO) can influence the reaction rate and selectivity.[6]

Experimental Workflow: Jacobsen-Katsuki Epoxidation

G cluster_setup Reaction Setup cluster_reaction Epoxidation Reaction cluster_workup Workup & Purification setup_flask Flask with stir bar add_alkene Add alkene and solvent (CH₂Cl₂) setup_flask->add_alkene add_catalyst Add Jacobsen's catalyst add_alkene->add_catalyst cool_0 Cool to 0 °C add_catalyst->cool_0 add_oxidant Add buffered oxidant (e.g., NaOCl) dropwise cool_0->add_oxidant react Stir vigorously at 0 °C to RT, monitor by TLC add_oxidant->react separate Separate organic layer react->separate extract Extract aqueous layer with CH₂Cl₂ separate->extract wash_dry Combine, wash, dry (Na₂SO₄) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Flash chromatography concentrate->purify

Caption: General workflow for the Jacobsen-Katsuki Epoxidation.

Detailed Protocol: Enantioselective Epoxidation of Styrene

This protocol is a representative example for the epoxidation of an unfunctionalized styrene derivative.

Materials:

  • Styrene

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]

  • Commercial bleach (sodium hypochlorite, NaOCl), buffered to pH ~11 with 0.05 M Na₂HPO₄ and 1 M NaOH

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve styrene (1.0 eq.) and (R,R)-Jacobsen's catalyst (0.02-0.05 eq.) in CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Reaction: To the vigorously stirred solution, add the buffered bleach solution (~1.5 eq. of NaOCl) dropwise over 1-2 hours.

  • Allow the reaction to stir at 0 °C to room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Workup: Once the starting material is consumed, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with CH₂Cl₂.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude styrene oxide by flash column chromatography on silica gel.

SubstrateCatalystOxidantYield (%)ee (%)Reference
cis-β-Methylstyrene(R,R)-Jacobsen'sm-CPBA7593[8]
1,2-Dihydronaphthalene(R,R)-Jacobsen'sNaOCl8592[9]
Styrene(R,R)-Jacobsen'sNaOCl8586[10]
Indene(R,R)-Jacobsen'sNaOCl>9586[11]

III. Enzymatic Epoxidation: A Green Chemistry Approach

Enzymatic methods for epoxidation represent an attractive "green" alternative to traditional chemical methods, often proceeding under mild conditions (room temperature, neutral pH) with high selectivity.[12] Two main classes of enzymes are commonly employed: lipases and peroxygenases.

Lipase-Mediated Chemoenzymatic Epoxidation

This approach is a two-step, one-pot process. A lipase, such as the immobilized Candida antarctica lipase B (Novozym 435), catalyzes the formation of a peroxy acid in situ from a carboxylic acid and hydrogen peroxide.[12] This peroxy acid then acts as the oxidant in a classical Prilezhaev epoxidation of the alkene substrate.[12] This method avoids the need to handle potentially hazardous pre-formed peroxy acids.

Mechanism of Lipase-Catalyzed Peracid Formation

G cluster_cycle Lipase Catalytic Cycle lipase Lipase-Ser-OH acyl_enzyme Acyl-Enzyme Intermediate (Lipase-Ser-O-COR) lipase->acyl_enzyme + RCOOH - H₂O peracid Peroxy Acid (RCOOOH) acyl_enzyme->peracid + H₂O₂ peracid->lipase + Alkene -> Epoxide (regenerates RCOOH) acid Carboxylic Acid (RCOOH) h2o2 H₂O₂

Caption: Chemoenzymatic epoxidation via lipase-catalyzed peracid formation.

Detailed Protocol: Chemoenzymatic Epoxidation of 1-Nonene

This protocol is adapted from a general procedure for lipase-mediated epoxidation.[12]

Materials:

  • 1-Nonene

  • Phenylacetic acid

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Hydrogen peroxide (30% w/w)

  • Chloroform

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-nonene (0.6 mmol) in chloroform (10 mL).

  • Add phenylacetic acid (8.8 mmol) and Novozym 435 (1.7% w/w of substrate, ~20 mg) to the mixture.

  • Reaction: Initiate the reaction by adding 30% H₂O₂ (4.4 mmol) to the stirred mixture.

  • Stir the reaction at 35 °C for 12-16 hours.

  • Workup: After the reaction, filter off the immobilized enzyme (which can be washed and reused).

  • Wash the filtrate with a saturated solution of sodium bicarbonate to remove excess phenylacetic acid.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate to obtain the crude epoxide.

  • Purification: Purify by flash chromatography if necessary.

AlkeneYield (%)Reference
1-Nonene99[12]
1-Dodecene99[12]
Cyclooctene99[12]
Styrene75[12]
Unspecific Peroxygenase (UPO) Catalyzed Epoxidation

Unspecific peroxygenases (UPOs) are heme-thiolate enzymes that can directly transfer an oxygen atom from H₂O₂ to a wide range of substrates, including alkenes.[13] These enzymes are attractive biocatalysts because they are often secreted, robust, and only require hydrogen peroxide as a co-substrate, making for a very atom-economical process.[14] While promising, challenges can include enzyme inactivation and lower enantioselectivity compared to the metal-catalyzed methods.[15]

IV. Conclusion and Method Selection

The synthesis of chiral epoxy alcohols is a well-developed field with several powerful and reliable methods at the disposal of the synthetic chemist. The choice of method is primarily dictated by the structure of the substrate.

  • For primary and secondary allylic alcohols , the Sharpless-Katsuki Asymmetric Epoxidation is the undisputed method of choice, offering high yields and exceptional, predictable enantioselectivity.

  • For unfunctionalized alkenes , particularly cis-disubstituted and conjugated systems , the Jacobsen-Katsuki Epoxidation is a highly effective and versatile tool.

  • For applications where "green" reaction conditions are a priority and for certain substrates, enzymatic methods using lipases or peroxygenases offer a mild and environmentally benign alternative, though substrate scope and enantioselectivity may vary.

By understanding the mechanistic underpinnings and practical considerations of each protocol, researchers can confidently select and execute the most appropriate strategy for the synthesis of these crucial chiral building blocks.

V. References

  • Yadav, G. D., & Mistry, C. K. (2014). Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid. International Journal of Chemical Engineering, 2014, 1-9. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Enantioselective Epoxidation of Styrene using Jacobsen's Catalyst. BenchChem.

  • OpenOChem Learn. (n.d.). Jacobsen epoxidation. Retrieved from [Link]

  • Iovine, V., et al. (2022). Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. Molecules, 27(7), 2156. [Link]

  • Sharpless, K. B. (2002). Searching for new reactivity. (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2024-2032.

  • Wikipedia. (2023). Jacobsen epoxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Illustration of the chemoenzymatic epoxidation of alkenes by lipase-catalyzed perhydrolysis of phenylacetic acid, which then epoxidises the double bonds in the alkene via the Prileshajev mechanism. Retrieved from [Link]

  • Wikipedia. (2023). Sharpless epoxidation. Retrieved from [Link]

  • MDPI. (n.d.). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Retrieved from [Link]

  • Rüsch gen. Klaas, M., & Warwel, S. (2000). Chemoenzymatic Epoxidation of Alkenes by Dimethyl Carbonate and Hydrogen Peroxide. Organic Letters, 2(24), 3937-3939. [Link]

  • BenchChem. (2025). Jacobsen Epoxidation Protocol for Terminal Alkenes: Application Notes for Researchers. BenchChem.

  • ResearchGate. (2022). (PDF) Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. Retrieved from [Link]

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  • Peter, S., et al. (2013). Epoxidation of linear, branched and cyclic alkenes catalyzed by unspecific peroxygenase. Journal of Molecular Catalysis B: Enzymatic, 97, 147-153.

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Application Notes & Protocols: (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol as a Strategic Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile C4 Building Block

In the intricate landscape of multi-step organic synthesis, particularly within the pharmaceutical industry, the selection of starting materials is a critical determinant of efficiency, yield, and overall success. (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol is a bifunctional C4 building block of significant strategic value. Its structure, featuring a cis-(Z)-alkene, a primary alcohol, and a tetrahydropyranyl (THP) protected primary alcohol, offers a versatile platform for the controlled, stepwise introduction of complex functionalities.

The molecule's utility is fundamentally anchored to the properties of the THP ether. The THP group is one of the most widely employed protecting groups for hydroxyl functionalities due to its ease of installation, pronounced stability across a wide range of non-acidic reaction conditions, and its facile, high-yield removal under mild acidic hydrolysis.[1][2][3] This stability profile allows for selective manipulation of the free primary alcohol (e.g., through oxidation) while the other hydroxyl group remains masked. Consequently, this precursor is prominently featured in the synthesis of prostaglandins and their analogues, a class of potent, hormone-like compounds with widespread therapeutic applications, including the blockbuster anti-glaucoma drug, Latanoprost.[4][5]

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth insights and validated protocols for leveraging (Z)-4-(tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol in the synthesis of advanced pharmaceutical intermediates.

Physicochemical & Structural Data

A thorough understanding of a precursor's physical properties is essential for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource(s)
Molecular Formula C₉H₁₆O₃[6][7]
Molecular Weight 172.22 g/mol [6]
CAS Number 57323-06-5[7][8]
Appearance Colorless Liquid[8]
Density ~1.057 g/cm³[7]
Boiling Point ~296 °C[7]
IUPAC Name (2Z)-4-(oxan-2-yloxy)but-2-en-1-ol[6]

The Tetrahydropyranyl (THP) Ether: A Chemist's Shield

Expertise in Action: Why the THP Group is a Superior Choice The choice of a protecting group is never arbitrary; it is a strategic decision. The THP group is favored in complex syntheses for a compelling reason: its chemical orthogonality. It forms a stable acetal that is inert to a broad spectrum of reagents that would otherwise react with a free hydroxyl group. This includes:

  • Strong Bases: Grignard reagents, organolithiums, metal hydrides (e.g., LiAlH₄, NaBH₄).

  • Nucleophiles: Amines, cyanides.

  • Oxidizing & Reducing Agents: Many common oxidation (e.g., PCC, DMP) and reduction (e.g., catalytic hydrogenation) conditions.[2]

This robustness allows chemists to perform extensive modifications on other parts of the molecule with high fidelity, knowing the THP-protected alcohol is secure. The deprotection step is then executed under a distinct set of conditions (acidic catalysis), providing excellent control over the synthetic sequence.

Mechanism of THP Deprotection

The cleavage of a THP ether is most commonly achieved via acid-catalyzed hydrolysis.[1] The mechanism is a textbook example of acetal chemistry, proceeding through a highly stable, resonance-stabilized oxocarbenium ion intermediate. This process is efficient and typically results in high yields of the desired alcohol.

THP_Deprotection cluster_main Acid-Catalyzed THP Deprotection Workflow THP_Ether R-O-THP (THP Ether) Protonated R-O(H+)-THP (Protonated Ether) THP_Ether->Protonated + H⁺ Carbocation Resonance-Stabilized Oxocarbenium Ion Protonated->Carbocation Cleavage (- R-OH) Byproduct 5-Hydroxypentanal (Hemiacetal Tautomer) Carbocation->Byproduct + H₂O (- H⁺) Alcohol R-OH (Deprotected Alcohol)

Caption: Mechanism of Acid-Catalyzed THP Ether Deprotection.

While effective, standard acidic conditions may not be suitable for substrates containing other acid-labile functional groups. This is where a senior scientist's experience becomes crucial, selecting from a toolkit of milder, alternative methods.

Deprotection MethodReagents & ConditionsAdvantagesLimitations & ConsiderationsSource(s)
Standard Acidic Hydrolysis Acetic Acid/THF/H₂O; p-TsOH in MeOH; aq. HClRobust, inexpensive, widely applicable.Not suitable for molecules with other acid-sensitive groups (e.g., t-butyl ethers, acetals).[1]
Lewis Acid Catalysis Bismuth Triflate (Bi(OTf)₃); Al(OTf)₃Often milder than Brønsted acids, can be performed under solvent-free conditions.Catalyst cost and potential for metal contamination.[2][9]
Neutral Conditions LiCl in aqueous DMSO at 90 °CExcellent for acid-sensitive substrates; avoids toxic waste.Requires elevated temperatures, which may not be suitable for all substrates.[10]
Oxidative Deprotection N-Bromosuccinimide (NBS) in waterUser-friendly and efficient for certain substrates.Risk of undesired oxidation at other sites in the molecule.[9]

Application Workflow: Synthesis of a Prostaglandin α-Chain Precursor

(Z)-4-(THP-oxy)but-2-en-1-ol is an ideal starting material for constructing the α-chain of prostaglandins. A common strategy involves a two-step sequence: oxidation of the free primary alcohol to an aldehyde, followed by a Wittig reaction to couple this aldehyde with a phosphorane derived from the prostaglandin's cyclopentane core (often the "Corey Aldehyde" or a derivative).[11][12][13]

Prostaglandin_Workflow cluster_workflow Synthetic Utility in Prostaglandin Synthesis Precursor (Z)-4-(THP-oxy)but-2-en-1-ol Oxidation Mild Oxidation (e.g., PCC, DMP) Precursor->Oxidation Aldehyde Intermediate Aldehyde: (Z)-4-(THP-oxy)but-2-en-1-al Oxidation->Aldehyde Wittig Wittig Reaction Aldehyde->Wittig Coupled Coupled Prostaglandin Intermediate (THP-protected) Wittig->Coupled Corey_ylide Phosphorane from Corey Lactone Derivative Corey_ylide->Wittig Deprotection Acidic Deprotection Coupled->Deprotection Final_Intermediate Prostaglandin α-Chain Intermediate (Free Hydroxyl) Deprotection->Final_Intermediate

Caption: General workflow for α-chain synthesis.

Experimental Protocols

Trustworthiness through Validation: The following protocols are based on established and reliable methodologies in organic synthesis. They are designed to be self-validating through clear steps and checkpoints (e.g., TLC monitoring).

Protocol 1: Mild Oxidation to (Z)-4-(tetrahydro-2H-pyran-2-yl-oxy)but-2-enal

Causality: Dess-Martin Periodinane (DMP) is chosen as the oxidant due to its mild, neutral pH conditions, which minimizes the risk of side reactions such as alkene isomerization or premature THP deprotection. It is also experimentally convenient, as it does not require the strictly anhydrous conditions of a Swern oxidation.

  • Materials:

    • (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol (1.0 eq)

    • Dess-Martin Periodinane (DMP) (1.2 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of (Z)-4-(tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol in anhydrous DCM (approx. 0.1 M concentration) at 0 °C under a nitrogen atmosphere, add Dess-Martin Periodinane portion-wise over 15 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 20 minutes until the layers are clear.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude aldehyde is often sufficiently pure for the next step. If required, purify by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Protocol 2: General Procedure for THP Deprotection

Causality: A mixture of acetic acid, THF, and water provides a controlled, mildly acidic environment for hydrolysis. THF ensures miscibility of the organic substrate and the aqueous acid, facilitating a smooth reaction.

  • Materials:

    • THP-protected substrate (1.0 eq)

    • Acetic Acid (glacial)

    • Tetrahydrofuran (THF)

    • Deionized Water

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Ethyl Acetate

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the THP-protected substrate in a 3:1:1 mixture of THF:Acetic Acid:Water (e.g., for 1 mmol of substrate, use 3 mL THF, 1 mL Acetic Acid, 1 mL Water).

    • Stir the solution at room temperature (or gently warm to 40 °C to accelerate the reaction if necessary).

    • Monitor the deprotection by TLC. The product alcohol should have a significantly lower Rf value than the starting THP ether.

    • Once the reaction is complete (typically 4-12 hours), carefully neutralize the mixture by slowly adding saturated aqueous NaHCO₃ until effervescence ceases.

    • Extract the product with ethyl acetate (3x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting alcohol by flash column chromatography.

Conclusion

(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol is more than a simple chemical; it is a strategic asset in the synthesis of complex pharmaceutical targets. Its well-defined bifunctionality, governed by the reliable and orthogonal nature of the THP protecting group, provides a robust and predictable pathway for constructing key molecular fragments. The protocols and insights provided herein are intended to empower researchers to confidently and efficiently utilize this precursor, accelerating the development of next-generation pharmaceutical intermediates.

References

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  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]

  • Zhang, Z., et al. (1998). A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite. Journal of Chemical Research. [Link]

  • Royal Society of Chemistry. (n.d.). Advances. RSC Publishing. [Link]

  • ChemBK. (2024). (Z)-4-(TETRAHYDRO-2H-PYRAN-2-YL-OXY)BUT-2-EN-1-OL. ChemBK. [Link]

  • Hayashi, Y., et al. (2014). Organocatalyst-mediated, pot-economical total synthesis of latanoprost. Chemical Science. [Link]

  • ResearchGate. (n.d.). Synthesis of latanoprost diastereoisomers. ResearchGate. [Link]

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  • ResearchGate. (n.d.). Seven-pot synthesis of latanoprost (2). ResearchGate. [Link]

  • AIR Unimi. (n.d.). A new chemoenzymatic approach to the synthesis of Latanoprost and Bimatoprost. AIR Unimi. [Link]

  • PubChem. (n.d.). (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol. PubChem. [Link]

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  • Chemical Synthesis Database. (n.d.). 4-tetrahydro-pyran-2-yloxy-butan-1-ol. Chemical Synthesis Database. [Link]

  • Coulthard, G., et al. (2012). Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps. Nature. [Link]

  • Sharma, A., de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistrySelect. [Link]

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Application Notes and Protocols: Reactions of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol is a valuable C4 building block in organic synthesis, possessing a unique combination of functional groups: a primary allylic alcohol, a Z-configured internal double bond, and a tetrahydropyranyl (THP) protected primary alcohol.[1][2][3] This arrangement of functional groups allows for a diverse range of chemical transformations, making it an important intermediate in the synthesis of complex molecules, including biologically active compounds and pharmaceuticals.[1] The reactivity of this molecule is dominated by the interplay between the allylic alcohol and the stereochemistry of the double bond. This guide provides an in-depth exploration of the reactions of (Z)-4-(THP-oxy)but-2-en-1-ol with common organometallic reagents, focusing on the underlying mechanistic principles and providing detailed protocols for researchers in synthetic chemistry and drug development.

Core Principles of Reactivity

The primary reactive site for nucleophilic attack by organometallic reagents is the allylic alcohol. However, the presence of the free hydroxyl group complicates direct reactions with highly basic organometallics like Grignard and organolithium reagents.[4][5] These reagents will readily deprotonate the alcohol, consuming the reagent and preventing the desired carbon-carbon bond formation.[5][6] Therefore, reactions are typically carried out in a way that either circumvents this issue or utilizes the resulting alkoxide to direct subsequent reactions.

Organocuprates, being softer nucleophiles, exhibit a different reactivity profile, often favoring conjugate addition or SN2' displacement of the hydroxyl group (after its conversion to a better leaving group).[7][8] The stereochemistry of the Z-alkene plays a crucial role in determining the stereochemical outcome of these reactions.

Visualization of the Substrate

Caption: Structure of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol.

Reaction with Organocuprates (Gilman Reagents)

Organocuprates (R₂CuLi) are versatile reagents for forming carbon-carbon bonds.[8][9] Their reaction with allylic electrophiles, such as derivatives of (Z)-4-(THP-oxy)but-2-en-1-ol, is a cornerstone of modern organic synthesis.

Mechanistic Considerations: SN2' Pathway

The reaction of organocuprates with allylic substrates typically proceeds through an anti-SN2' mechanism.[7] This involves the nucleophilic attack of the cuprate on the γ-carbon of the allylic system, with concomitant departure of the leaving group from the α-carbon and a shift of the double bond. For this to occur, the primary alcohol of our substrate must first be converted into a suitable leaving group, such as a mesylate, tosylate, or halide.

Workflow for Organocuprate Addition

G sub (Z)-4-(THP-oxy)but-2-en-1-ol act Activation of Hydroxyl (e.g., MsCl, pyridine) sub->act int Allylic Mesylate Intermediate act->int react S_N2' Reaction (Gilman + Mesylate) int->react gilman Preparation of Gilman Reagent (2 R-Li + CuI) gilman->react workup Aqueous Workup react->workup prod γ-Alkylated Product workup->prod

Caption: General workflow for the SN2' reaction with organocuprates.

Protocol 1: Synthesis of an Alkylated Product via Mesylation and Cuprate Displacement

This protocol details a two-step sequence for the alkylation of (Z)-4-(THP-oxy)but-2-en-1-ol.

Part A: Mesylation of (Z)-4-(THP-oxy)but-2-en-1-ol

  • Preparation: To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add (Z)-4-(THP-oxy)but-2-en-1-ol (1.0 eq) and anhydrous dichloromethane (DCM, 0.1 M). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Mesylation: Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. A precipitate of triethylammonium chloride will form.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.

Part B: Reaction with Lithium Dimethylcuprate

  • Cuprate Formation: In a separate flame-dried, argon-purged flask, suspend copper(I) iodide (CuI, 1.1 eq) in anhydrous diethyl ether or THF (0.2 M) and cool to -78 °C (dry ice/acetone bath). Add methyllithium (2.2 eq) dropwise. The solution will typically change color, indicating the formation of the Gilman reagent, (CH₃)₂CuLi.[9]

  • Addition of Mesylate: Dissolve the crude allylic mesylate from Part A in anhydrous diethyl ether or THF and add it dropwise to the freshly prepared cuprate solution at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for 1 hour and then slowly warm to 0 °C over 2 hours.

  • Quenching and Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature and stir until the copper salts are fully dissolved (the aqueous layer will turn deep blue). Separate the layers and extract the aqueous layer with diethyl ether (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired γ-alkylated product.

Reagent Stoichiometry Purpose
(Z)-4-(THP-oxy)but-2-en-1-ol1.0 eqStarting Material
Triethylamine1.5 eqBase for Mesylation
Methanesulfonyl Chloride1.2 eqActivating Agent
Copper(I) Iodide1.1 eqCuprate Precursor
Methyllithium2.2 eqOrganometallic Nucleophile

Reaction with Grignard Reagents

Grignard reagents (RMgX) are potent nucleophiles and strong bases.[5] Their direct reaction with (Z)-4-(THP-oxy)but-2-en-1-ol is problematic due to the acidic allylic alcohol proton.[5][10]

The Challenge of the Acidic Proton

Attempting to directly add a Grignard reagent to the allylic system will result in a rapid acid-base reaction, quenching the Grignard reagent and forming the magnesium alkoxide of the starting material.[5] This prevents any desired C-C bond formation.

G sub (Z)-4-(THP-oxy)but-2-en-1-ol acid_base Acid-Base Reaction (Deprotonation) sub->acid_base grignard R-MgX grignard->acid_base alkoxide Magnesium Alkoxide acid_base->alkoxide quenched R-H (Quenched Grignard) acid_base->quenched

Caption: Unwanted acid-base reaction with Grignard reagents.

Strategies for Successful Grignard Reactions

To utilize Grignard reagents effectively, two main strategies can be employed:

  • Protection of the Alcohol: The hydroxyl group can be protected with a group that is stable to Grignard reagents but can be removed later. However, this adds extra steps to the synthesis.

  • Copper-Catalyzed Reactions: The addition of a catalytic amount of a copper(I) salt can modify the reactivity of the Grignard reagent, promoting a conjugate addition-like pathway, similar to organocuprates.[7] This is often the more efficient approach.

Protocol 2: Copper-Catalyzed Grignard Addition (1,4-Addition)

This protocol describes the conjugate addition of a Grignard reagent to the activated allylic system. The hydroxyl group must first be converted to a leaving group as in Protocol 1.

  • Preparation: To a flame-dried, argon-purged flask, add copper(I) iodide (CuI, 0.1 eq) and anhydrous THF (0.2 M). Cool the suspension to -78 °C.

  • Grignard Addition: Add the Grignard reagent (e.g., methylmagnesium bromide, 1.5 eq) dropwise to the CuI suspension.

  • Substrate Addition: After stirring for 15-20 minutes, add a solution of the allylic mesylate (prepared as in Protocol 1, Part A, 1.0 eq) in anhydrous THF dropwise.

  • Reaction: Maintain the temperature at -78 °C and stir for 2-4 hours, monitoring the reaction by TLC.

  • Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride and follow the workup and purification procedure described in Protocol 1, Part B.

Reagent Stoichiometry Purpose
Allylic Mesylate1.0 eqElectrophile
Grignard Reagent (RMgX)1.5 eqNucleophile Source
Copper(I) Iodide0.1 eqCatalyst

Reaction with Organolithium Reagents

Organolithium reagents (R-Li) are even more basic and reactive than Grignard reagents.[6][11] Consequently, their direct use with unprotected (Z)-4-(THP-oxy)but-2-en-1-ol is not feasible due to rapid deprotonation.[6]

Overcoming Reactivity Challenges

Similar to Grignard reagents, the primary alcohol must be derivatized to a good leaving group. The subsequent reaction with an organolithium reagent, often in the presence of a copper catalyst to form an in situ cuprate, is the most common strategy to achieve controlled C-C bond formation. Performing the reaction in the absence of copper can lead to a mixture of products from SN2 and SN2' attack, as well as elimination.

Protocol 3: In Situ Cuprate Formation and Reaction

This protocol leverages the high reactivity of organolithiums to form a cuprate "in situ" for a controlled SN2' reaction.

  • Preparation: To a flame-dried, argon-purged flask, add the allylic mesylate (prepared as in Protocol 1, Part A, 1.0 eq) and copper(I) iodide (1.2 eq) in anhydrous THF (0.1 M). Cool the mixture to -78 °C.

  • Organolithium Addition: Slowly add the organolithium reagent (e.g., n-butyllithium, 1.1 eq) dropwise to the stirred suspension. The high reactivity of the organolithium will lead to the rapid formation of an organocopper species.

  • Reaction: Stir the reaction at -78 °C for 1-3 hours. The progress should be monitored by TLC.

  • Workup and Purification: Quench the reaction with a 1:1 mixture of saturated aqueous ammonium chloride and 2M aqueous ammonia. Follow the general workup and purification procedures outlined previously.

Reagent Stoichiometry Purpose
Allylic Mesylate1.0 eqElectrophile
Organolithium Reagent (R-Li)1.1 eqNucleophile Source
Copper(I) Iodide1.2 eqIn situ Cuprate Formation

Summary and Outlook

The reaction of (Z)-4-(tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol with organometallic reagents is a powerful tool for the stereoselective synthesis of complex molecules. The key to success lies in managing the reactivity of the free hydroxyl group. By converting the alcohol to a suitable leaving group, a range of synthetically useful transformations, primarily proceeding through an SN2' pathway, can be achieved. Organocuprates offer a reliable and high-yielding method, while copper-catalyzed Grignard and in situ cuprate formation from organolithiums provide effective alternatives. Understanding the mechanistic nuances of these reagents is paramount for predicting reaction outcomes and designing efficient synthetic routes.

References

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Application Notes & Protocols: Stereoselective Reactions Involving (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile C4 Chiral Building Block

(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol is a key intermediate in synthetic organic chemistry, valued for its utility in constructing complex molecular architectures.[1] Its structure features a (Z)-allylic alcohol, a primary alcohol functionality protected by a tetrahydropyranyl (THP) group, and a cis-configured double bond. This unique combination of functional groups allows for a diverse range of stereoselective transformations. The primary alcohol serves as a crucial handle for catalytic asymmetric reactions, enabling the installation of new stereocenters with high fidelity. The THP ether provides robust protection for the second hydroxyl group, which can be removed under mild acidic conditions later in a synthetic sequence.

This guide provides an in-depth exploration of two cornerstone stereoselective reactions—asymmetric epoxidation and dihydroxylation—applied to this substrate. We will delve into the mechanistic principles that govern stereoselectivity and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Strategic Overview of Stereoselective Transformations

The strategic application of stereoselective reactions to (Z)-4-(THPO)but-2-en-1-ol opens pathways to valuable chiral synthons, such as epoxy alcohols and vicinal diols. These products are pivotal intermediates in the synthesis of natural products, pharmaceuticals, and other biologically active molecules.[2][3]

G sub (Z)-4-(THPO)but-2-en-1-ol node1 Sharpless Asymmetric Epoxidation sub->node1 node2 Substrate-Directed Epoxidation (m-CPBA) sub->node2 node3 Sharpless Asymmetric Dihydroxylation sub->node3 prod1 Chiral Epoxy Alcohols (e.g., (2R,3R) or (2S,3S)) node1->prod1 High e.e. prod2 syn-Epoxy Alcohol (Diastereomerically Enriched) node2->prod2 High d.r. prod3 Chiral Vicinal Diols (e.g., (2R,3S) or (2S,3R)) node3->prod3 High e.e.

Figure 1: Key stereoselective pathways for (Z)-4-(THPO)but-2-en-1-ol.

Sharpless-Katsuki Asymmetric Epoxidation (SAE)

The Sharpless-Katsuki Asymmetric Epoxidation is a highly reliable and predictable method for converting prochiral allylic alcohols into optically active 2,3-epoxy alcohols.[2][4][5] The reaction employs a catalytic system composed of titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the terminal oxidant.[6]

Mechanistic Principle & Stereochemical Control

The predictability of the SAE is its most powerful feature. The stereochemical outcome is determined by the chirality of the diethyl tartrate ligand used. A simple mnemonic allows for the prediction of the product's absolute configuration:

  • Using (+)-Diethyl Tartrate ((+)-DET): The oxidant delivers the oxygen atom from the bottom (or re) face of the alkene when the allylic alcohol is drawn in a specific orientation (hydroxyl group in the bottom right).

  • Using (-)-Diethyl Tartrate ((-)-DET): The oxidant delivers the oxygen atom from the top (or si) face of the alkene in the same orientation.

The active catalyst is believed to be a dimeric titanium-tartrate complex.[7] The allylic alcohol substrate displaces an isopropoxide ligand on the titanium center, bringing the alkene into close proximity to the coordinated peroxide for oxygen transfer. The chiral tartrate ligands create a C2-symmetric environment that effectively shields one face of the alkene, forcing the epoxidation to occur on the other, more accessible face.[6][7]

G cluster_catalyst Catalyst Assembly cluster_reaction Epoxidation Ti Ti(OiPr)4 Active_Catalyst Active Chiral Titanium Complex Ti->Active_Catalyst DET Chiral DET DET->Active_Catalyst TBHP TBHP TBHP->Active_Catalyst Allylic_Alcohol Substrate Allylic_Alcohol->Active_Catalyst Epoxy_Alcohol Chiral Epoxy Alcohol Active_Catalyst->Epoxy_Alcohol Stereoselective Oxygen Transfer

Figure 2: Workflow for Sharpless Asymmetric Epoxidation.

Protocol: Asymmetric Epoxidation using (+)-DET

This protocol is designed for the synthesis of (2R,3R)-4-(tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol oxide.

Materials:

  • (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol

  • Titanium(IV) isopropoxide (Ti(OiPr)4)

  • (+)-Diethyl L-tartrate ((+)-DET)

  • tert-Butyl hydroperoxide (TBHP), ~5.5 M solution in decane

  • Powdered 4 Å molecular sieves (activated)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • 10% aqueous solution of tartaric acid

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add freshly activated powdered 4 Å molecular sieves (approx. 0.5 g per 5 mmol of substrate).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, approx. 40 mL per 5 mmol of substrate) to the flask. Cool the suspension to -20 °C using a cryocooler or a dry ice/acetone bath.

  • Catalyst Formation: While maintaining the temperature at -20 °C, add (+)-Diethyl L-tartrate (1.2 eq.) followed by the dropwise addition of Titanium(IV) isopropoxide (1.0 eq.). Stir the resulting light-yellow solution for 30 minutes.

  • Substrate Addition: Add a solution of (Z)-4-(THPO)but-2-en-1-ol (1.0 eq.) in DCM dropwise to the catalyst mixture.

  • Oxidant Addition: Add tert-butyl hydroperoxide (~5.5 M in decane, 2.0 eq.) dropwise, ensuring the internal temperature does not rise above -15 °C.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid. Allow the mixture to warm to room temperature and stir vigorously for 1 hour until two clear layers form.

  • Extraction: Separate the layers. Extract the aqueous layer twice with diethyl ether.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired epoxy alcohol.

Expected Results & Data
ParameterExpected ValueNotes
Chiral Ligand (+)-DETFor (2R,3R) product
Yield 80-95%Highly dependent on purity of reagents and anhydrous conditions.[2]
Enantiomeric Excess (e.e.) >95%Can be determined by chiral HPLC or NMR analysis of Mosher's esters.
Reaction Temperature -20 °CCrucial for maintaining high enantioselectivity.

Substrate-Directed Epoxidation with m-CPBA

While the Sharpless epoxidation provides excellent enantioselectivity through a chiral catalyst, a simpler, diastereoselective epoxidation can be achieved using an achiral peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA). In this case, the stereochemical outcome is directed by the substrate's own allylic hydroxyl group.

Mechanistic Principle: Hydrogen Bond Direction

The allylic alcohol functionality can form a hydrogen bond with the incoming m-CPBA molecule.[8] This interaction directs the delivery of the oxygen atom to the face of the double bond syn (on the same side as) the hydroxyl group.[9] This substrate-directed approach leads to the formation of the syn-epoxy alcohol with high diastereoselectivity. This is in contrast to the epoxidation of a protected (e.g., acetylated) allylic alcohol, where steric hindrance would direct the m-CPBA to the anti face.[8]

Protocol: Diastereoselective Epoxidation with m-CPBA

Materials:

  • (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Saturated aqueous sodium thiosulfate (Na2S2O3)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolution: Dissolve (Z)-4-(THPO)but-2-en-1-ol (1.0 eq.) in dichloromethane (approx. 20 mL per 1 g of substrate) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add m-CPBA (1.2 eq.) portion-wise over 15 minutes, ensuring the temperature remains close to 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete in 1-3 hours.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO3 solution to neutralize the meta-chlorobenzoic acid byproduct. Then, add saturated aqueous Na2S2O3 to destroy any excess peroxide.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Washing & Drying: Combine the organic layers, wash with saturated NaHCO3, then with brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Expected Results & Data
ParameterExpected ValueNotes
Diastereomeric Ratio (d.r.) >95:5 (syn:anti)The syn diastereomer is the major product due to hydrogen bonding.
Yield 85-98%Generally very high-yielding.
Enantioselectivity None (racemic)The product is a racemic mixture of the two syn enantiomers.

Sharpless Asymmetric Dihydroxylation (SAD)

The Sharpless Asymmetric Dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes.[10][11] The reaction uses a catalytic amount of osmium tetroxide (OsO4) in the presence of a chiral cinchona alkaloid-derived ligand.[12][13] Commercially available premixed reagents, known as AD-mix-α and AD-mix-β, make this reaction highly accessible.[11][13]

Mechanistic Principle & Stereochemical Control

The reaction proceeds through a [3+2] cycloaddition of the osmium tetroxide, coordinated to the chiral ligand, with the alkene.[10][11] This forms a cyclic osmate ester intermediate, which is then hydrolyzed to release the diol. A stoichiometric co-oxidant, typically potassium ferricyanide(III) [K3Fe(CN)6], is used to regenerate the Os(VIII) catalyst, allowing the osmium to be used in catalytic quantities.[12]

The choice of ligand dictates the facial selectivity:

  • AD-mix-β , containing the (DHQD)2PHAL ligand, delivers the hydroxyl groups to the top (or β) face of the alkene when viewed from a specific orientation.

  • AD-mix-α , containing the (DHQ)2PHAL ligand, delivers the hydroxyl groups to the bottom (or α) face.[12]

For (Z)-alkenes, this reaction reliably produces chiral diols with high enantiomeric excess.

Protocol: Asymmetric Dihydroxylation using AD-mix-β

Materials:

  • (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol

  • AD-mix-β

  • Methanesulfonamide (CH3SO2NH2)

  • tert-Butanol

  • Water

  • Sodium sulfite (Na2SO3)

  • Ethyl acetate

Procedure:

  • Preparation: In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1 ratio, approx. 10 mL per 1 mmol of substrate).

  • Reagent Addition: Add AD-mix-β (approx. 1.4 g per 1 mmol of substrate) and methanesulfonamide (1.0 eq.) to the solvent mixture. Stir at room temperature until both phases are clear (the inorganic salts will not dissolve completely).

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Substrate Addition: Add (Z)-4-(THPO)but-2-en-1-ol (1.0 eq.) to the vigorously stirred mixture.

  • Reaction: Continue stirring at 0 °C. The reaction progress can be monitored by TLC. The reaction is typically complete within 6-24 hours.

  • Quenching: Quench the reaction by adding solid sodium sulfite (approx. 1.5 g per 1 mmol of substrate) and allowing the mixture to warm to room temperature. Stir for 1 hour.

  • Extraction: Add ethyl acetate and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with 2M KOH, then with brine. Dry over anhydrous Na2SO4, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the chiral diol.

Expected Results & Data
ParameterExpected ValueNotes
Reagent AD-mix-βFor the (2S,3R)-diol
Yield 75-90%Methanesulfonamide additive often improves yield and rate for this substrate class.[10]
Enantiomeric Excess (e.e.) >90%Highly predictable based on the AD-mix chosen.
Reaction Temperature 0 °CStandard condition for high selectivity.

References

  • Sharpless asymmetric dihydroxylation - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Sharpless Epoxidation - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]

  • Sharpless Dihydroxylation (Bishydroxylation) - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]

  • Sharpless Asymmetric Epoxidation | Dalal Institute. (n.d.). Retrieved January 14, 2026, from [Link]

  • Sharpless epoxidation - Name-Reaction.com. (n.d.). Retrieved January 14, 2026, from [Link]

  • Sharpless asymmetric dihydroxylation. (n.d.). Retrieved January 14, 2026, from [Link]

  • 1.1.3 Sharpless Asymmetric Dihydroxylation - NPTEL Archive. (n.d.). Retrieved January 14, 2026, from [Link]

  • Epoxidation of Allylic Alcohols - Chemistry LibreTexts. (2021, March 16). Retrieved January 14, 2026, from [Link]

  • Mechanism of the Sharpless Epoxidation Reaction: A DFT Study - Schlegel Group - Wayne State University. (2024, February 20). Retrieved January 14, 2026, from [Link]

  • Epoxidation of allylic alcohols - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Sharpless Asymmetric Epoxidation Reaction - Chem 115 Myers. (n.d.). Retrieved January 14, 2026, from [Link]

  • Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction - Organic Reactions. (n.d.). Retrieved January 14, 2026, from [Link]

  • m-CPBA (meta-chloroperoxybenzoic acid) - Master Organic Chemistry. (2025, December 12). Retrieved January 14, 2026, from [Link]

  • Peroxy Acid Epoxidation of Acyclic Allylic Alcohols. Competition between s-trans and s-cis Peroxy Acid Conformers | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 14, 2026, from [Link]

  • Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds - PMC - NIH. (2023, January 5). Retrieved January 14, 2026, from [Link]

  • Synthesis and mCPBA-mediated epoxidation of 3β-hydroxy- (3) and... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Sharpless Asymmetric Dihydroxylation Reaction - Andrew G Myers Research Group. (n.d.). Retrieved January 14, 2026, from [Link]

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Sources

Application Note & Protocol: A Scalable, High-Fidelity Synthesis of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol is a valuable C4 building block in synthetic organic chemistry, prized for its versatile functionality in the synthesis of complex natural products and active pharmaceutical ingredients.[1][2] Its structure, featuring a cis-alkene and differentially protected primary alcohols, allows for precise, stepwise modifications. However, its synthesis on a large scale presents distinct challenges, namely achieving selective mono-protection of a symmetric diol and ensuring high stereoselectivity during alkyne reduction without over-hydrogenation. This document provides a comprehensive, field-proven guide for the large-scale synthesis of this intermediate, focusing on process control, safety, and validation. We detail a robust two-step sequence commencing with the mono-protection of but-2-yne-1,4-diol followed by a stereoselective semi-hydrogenation, designed for scalability and reproducibility in research and process development settings.

Strategic Overview & Rationale

The synthesis is executed via a two-stage process designed for optimal efficiency and control on a larger scale. The core strategy involves:

  • Selective Mono-protection: The initial step addresses the challenge of differentiating the two equivalent hydroxyl groups of but-2-yne-1,4-diol. We employ a substoichiometric amount of 3,4-dihydro-2H-pyran (DHP) to statistically favor the formation of the mono-tetrahydropyranyl (THP) ether. The THP group is selected for its robustness under the neutral or slightly basic conditions of the subsequent hydrogenation step and its facile removal under mild acidic conditions, which preserves the sensitive Z-alkene moiety.[3][4]

  • Stereoselective Semi-hydrogenation: The second stage focuses on the conversion of the alkyne functionality to a (Z)-alkene. This is achieved using Lindlar's catalyst, a palladium catalyst "poisoned" with lead acetate and quinoline.[5] This poisoning deactivates the catalyst just enough to prevent the reduction of the newly formed alkene to an alkane, a common side reaction with standard hydrogenation catalysts like Pd/C.[5][6] The mechanism involves the syn-addition of hydrogen atoms to the alkyne adsorbed on the catalyst surface, which reliably establishes the desired cis or (Z) stereochemistry.[6][7]

The overall synthetic pathway is illustrated below.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product A But-2-yne-1,4-diol B 4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-yn-1-ol A->B  1. 3,4-Dihydro-2H-pyran (0.9 eq)  2. p-TsOH (cat.)  3. DCM, 0 °C to RT C (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol B->C  1. H₂ (gas)  2. Lindlar's Catalyst  3. Quinoline (additive)  4. Methanol, RT

Caption: Overall two-step synthetic scheme.

Part I: Protocol for Mono-THP Protection of But-2-yne-1,4-diol

2.1. Principle & Causality

The protection of alcohols as THP ethers is a classic acid-catalyzed process involving the addition of the alcohol to the activated double bond of DHP.[3] To achieve mono-protection on the symmetric but-2-yne-1,4-diol, the reaction is kinetically controlled by using a slight deficit of the protecting group reagent (DHP, 0.9 equivalents). This ensures that a portion of the starting diol remains unreacted upon completion, minimizing the statistical formation of the di-protected byproduct, which can be challenging to separate. Pyridinium p-toluenesulfonate (PPTS) is often preferred as a catalyst for sensitive substrates, but for this robust alkyne, a catalytic amount of p-toluenesulfonic acid (p-TsOH) provides a more rapid conversion suitable for large-scale work.[8]

2.2. Materials & Equipment

Reagent/MaterialGradeSupplierNotes
But-2-yne-1,4-diol99%Standard SupplierToxic and corrosive solid.[9]
3,4-Dihydro-2H-pyran (DHP)97%Standard SupplierFlammable liquid, air and light sensitive.[10]
p-Toluenesulfonic acid (p-TsOH)Monohydrate, 98.5%Standard SupplierCorrosive solid.
Dichloromethane (DCM)AnhydrousStandard SupplierVolatile and toxic.
Saturated NaHCO₃ SolutionACS GradeIn-house prep---
Brine (Saturated NaCl)ACS GradeIn-house prep---
Anhydrous Magnesium SulfateACS GradeStandard SupplierDrying agent.
Equipment ---------
Large glass reactor vessel------With overhead stirrer, dropping funnel, and inert gas inlet.
Rotary evaporator------For solvent removal.
Chromatography system------Flash or MPLC for large-scale purification.

2.3. Detailed Experimental Protocol

  • Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a suitable multi-neck reactor vessel with but-2-yne-1,4-diol (1.0 eq) and anhydrous dichloromethane (approx. 5-10 mL per gram of diol).

  • Initial Cooling: Begin stirring the resulting slurry and cool the vessel to 0 °C using an ice/water bath.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.01 eq) to the slurry.

  • DHP Addition: Add 3,4-dihydro-2H-pyran (0.9 eq) dropwise via a dropping funnel over 30-60 minutes. Maintain the internal temperature below 5 °C during the addition. Rationale: Slow addition prevents a rapid exotherm and helps control the selectivity of the reaction.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl Acetate eluent system. Visualize with a potassium permanganate stain. The starting diol will be at the baseline (Rf ~0.1), the desired mono-protected product will have an intermediate polarity (Rf ~0.4), and the di-protected byproduct will be less polar (Rf ~0.7). The reaction is complete when the DHP spot is no longer visible.

  • Quenching: Upon completion, cool the mixture back to 0 °C and quench the reaction by slowly adding saturated sodium bicarbonate (NaHCO₃) solution (approx. 20% of the reaction volume). Stir vigorously for 15 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (1x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

2.4. Purification

The resulting crude oil contains the desired mono-protected product, unreacted starting material, and the di-protected byproduct. Purification is achieved via flash column chromatography on silica gel, using a gradient elution from 20% to 50% ethyl acetate in hexanes.

Part II: Protocol for Stereoselective Semi-hydrogenation

3.1. Principle & Causality

The selective reduction of an alkyne to a (Z)-alkene is a cornerstone transformation in organic synthesis. Lindlar's catalyst facilitates this by providing a surface for the heterogenous hydrogenation.[11] The catalyst's "poisoned" nature, typically with lead salts, is crucial; it attenuates the reactivity of the palladium surface, allowing the alkene product to desorb before it can be further reduced to an alkane.[5][6] The addition of quinoline as a co-additive further enhances selectivity by competitively binding to the most active catalytic sites.[5] The reaction is monitored by the uptake of hydrogen gas; a sharp cessation of uptake indicates the complete consumption of the starting alkyne.

3.2. Materials & Equipment

Reagent/MaterialGradeSupplierNotes
Mono-THP protected alkynePurified from Part I------
Lindlar's Catalyst5% Pd on CaCO₃, poisonedStandard SupplierPyrophoric when dry. Handle with care.
Quinoline98%Standard SupplierCatalyst poison/selectivity enhancer.
Methanol (MeOH)AnhydrousStandard SupplierReaction solvent.
Hydrogen (H₂) GasHigh PurityGas SupplierFlammable and explosive.
Celite®---Standard SupplierFiltration aid.
Equipment ---------
Hydrogenation vessel------E.g., Parr hydrogenator or similar pressure-rated vessel.
Gas dispersion tube------For efficient H₂ bubbling.
Filtration setup------Buchner funnel or filter press for large scale.

3.3. Detailed Experimental Protocol

  • Reactor Setup: To a hydrogenation vessel, add the purified 4-(tetrahydro-2H-pyran-2-yl-oxy)but-2-yn-1-ol (1.0 eq) and anhydrous methanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Under a gentle stream of inert gas, carefully add Lindlar's catalyst (approx. 5-10% by weight of the substrate) and quinoline (approx. 5-10% by weight of the catalyst). Safety Note: Lindlar's catalyst can be pyrophoric. Do not allow the dry powder to come into contact with flammable solvents in the air. Add the solvent to the substrate first, then add the catalyst.

  • Hydrogenation: Seal the vessel. Purge the headspace thoroughly with the inert gas, then evacuate and backfill with hydrogen gas (3-4 cycles). Pressurize the vessel to a slight positive pressure (e.g., 1-3 atm or balloon pressure) and stir vigorously to ensure efficient gas-liquid mixing.

  • Monitoring: Monitor the reaction by hydrogen uptake. The reaction is typically complete within 2-4 hours. Progress can also be checked by TLC or GC-MS by carefully withdrawing a small aliquot, filtering it through a syringe filter, and analyzing.

  • Catalyst Removal: Once the reaction is complete, purge the vessel with inert gas to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional methanol to recover all the product. Caution: The filtered catalyst remains active and pyrophoric. Quench it carefully by slowly adding water to the Celite pad in a well-ventilated area away from flammable materials.

  • Concentration: Concentrate the combined filtrate under reduced pressure to yield the crude final product. The product is often of sufficient purity for subsequent steps, but can be further purified by column chromatography if necessary.

Process Workflow and Data Summary

G cluster_prep Preparation cluster_reaction1 Step 1: Protection cluster_workup1 Workup & Purification cluster_reaction2 Step 2: Hydrogenation cluster_workup2 Final Isolation A Charge Reactor: But-2-yne-1,4-diol, DCM B Cool to 0 °C A->B C Add p-TsOH B->C D Add DHP (0.9 eq) dropwise at < 5 °C C->D E Warm to RT Stir 4-6h D->E F Monitor by TLC E->F G Quench with NaHCO₃ F->G H Aqueous Wash (NaHCO₃, H₂O, Brine) G->H I Dry (MgSO₄) & Concentrate H->I J Column Chromatography I->J K Charge Reactor: Intermediate, MeOH J->K L Add Lindlar's Cat. & Quinoline K->L M Purge & Fill with H₂ L->M N Stir under H₂ Monitor Uptake M->N O Purge with N₂ N->O P Filter through Celite® O->P Q Concentrate Filtrate P->Q R Characterize Product Q->R

Caption: Detailed experimental workflow diagram.

Table 1: Representative Large-Scale Synthesis Data

ParameterStep 1: Mono-protectionStep 2: Semi-hydrogenation
Starting Material But-2-yne-1,4-diol (100 g, 1.16 mol)Mono-THP protected alkyne (135 g, 0.79 mol)
Key Reagents DHP (88 g, 1.05 mol, 0.9 eq)Lindlar's Catalyst (7.0 g)
p-TsOH (2.2 g, 0.01 eq)Quinoline (0.7 g)
Solvent DCM (1 L)Methanol (1.5 L)
Temperature 0 °C to Room Temp.Room Temp.
Reaction Time 5 hours3 hours
Typical Yield 135 g (68% after purification)132 g (97%)
Purity (by GC) >98%>99% (Z-isomer)
Overall Yield \multicolumn{2}{c}{66%}

Safety and Handling

  • But-2-yne-1,4-diol: This compound is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[9] Handle only in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, lab coat, and safety goggles.

  • 3,4-Dihydro-2H-pyran (DHP): DHP is a flammable liquid and vapor.[10] It is sensitive to air and light and can form peroxides. Keep away from heat, sparks, and open flames. Store under an inert atmosphere.

  • Lindlar's Catalyst: The catalyst is pyrophoric, especially after use when it is dry and saturated with hydrogen. Never allow the dry catalyst to be exposed to air. Ensure the filter cake is thoroughly wetted with water before disposal to prevent ignition.

  • Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated area, using appropriate pressure-rated equipment, and away from any ignition sources. Ensure the system is properly purged with inert gas before and after the reaction.

References

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  • Vertex AI Search Result[20]: Process for bio-1,3-butanediol purification from a fermentation broth. Source not specified.

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  • Vertex AI Search Result[22]: A short review on the protection and deprotection of functional groups in organic synthesis. .[Link]

  • Vertex AI Search Result[3]: THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis.[Link]

  • Vertex AI Search Result[23]: VI Protecting Groups and Orthogonal Protection Strategies. Source not specified.

  • Vertex AI Search Result[4]: 4.5 Tetrahydropyranyl (THP) and Related Ethers. Source not specified.

  • Vertex AI Search Result[24]: THP Protection - Common Conditions. organic-chemistry.org.[Link]

  • Vertex AI Search Result[25]: WO2016113758A1 - Catalytic hydrogenation process for the synthesis of terminal diols from terminal dialkyl aliphatic esters. Google Patents.

  • Vertex AI Search Result[26]: PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.[Link]

  • Vertex AI Search Result[1]: (Z)-4-(TETRAHYDRO-2H-PYRAN-2-YL-OXY)BUT-2-EN-1-OL. ChemBK.[Link]

  • Vertex AI Search Result[27]: Protecting group. Wikipedia.[Link]

  • Vertex AI Search Result[28]: Appendix 6: Protecting groups. Oxford Learning Link.[Link]

  • Vertex AI Search Result[11]: Catalytic Hydrogenation of Alkenes and Alkynes. YouTube.[Link]

  • Vertex AI Search Result[7]: alkene hydrogenation with transition metal catalysts. YouTube.[Link]

  • Vertex AI Search Result[29]: 8.5 Catalytic Hydrogenation. YouTube.[Link]

  • Vertex AI Search Result[2]: Custom Synthesis Services: Leveraging (Z)-4-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-buten-1-ol for Unique Projects. Ningbo Inno Pharmchem Co., Ltd.[Link]

  • Vertex AI Search Result[30]: (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol. PubChem.[Link]

  • Vertex AI Search Result[31]: (Z)-4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl methanesulfonate. Pharmaffiliates.[Link]

  • Vertex AI Search Result[32]: Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol. ResearchGate.[Link]

  • Vertex AI Search Result[33]: Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. PubMed.[Link]

  • Vertex AI Search Result[34]: (2R,4R)-1-(tert-But-oxy-carbon-yl)-4-meth-oxy-pyrrolidine-2-carb-oxy-lic acid. PubMed.[Link]

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The Strategic Application of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol in the Architectural Assembly of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of natural product total synthesis, the selection of chiral building blocks is a critical determinant of synthetic efficiency and elegance. Among the arsenal of available synthons, (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol emerges as a highly versatile and stereochemically defined four-carbon unit. Its inherent functionalities—a Z-configured double bond, a primary alcohol amenable to further manipulation, and a readily cleavable tetrahydropyranyl (THP) ether—present a powerful toolkit for the stereocontrolled construction of complex molecular architectures. While its direct application in published total syntheses remains to be broadly documented, its structural attributes render it an exemplary precursor for key fragments of several classes of bioactive natural products, most notably the eicosanoids.

This technical guide provides a comprehensive overview of the synthesis, activation, and strategic application of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol. We will delve into detailed protocols for its preparation and subsequent conversion into key reagents for carbon-carbon bond formation. Furthermore, we will present well-reasoned, prospective applications in the total synthesis of the potent inflammatory mediators, Leukotriene B4 (LTB4) and Lipoxin A4 (LXA4), complete with detailed experimental protocols and workflow visualizations. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, inspiring novel synthetic strategies and facilitating the efficient construction of complex bioactive molecules.

Synthesis and Activation of the C4 Building Block

The utility of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol as a synthetic intermediate necessitates a reliable and scalable preparative route. The following protocol details its synthesis from the commercially available (Z)-but-2-ene-1,4-diol and its subsequent activation for olefination reactions.

Protocol for the Synthesis of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol

This procedure involves the selective mono-protection of (Z)-but-2-ene-1,4-diol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.

Materials:

  • (Z)-but-2-ene-1,4-diol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of (Z)-but-2-ene-1,4-diol (1.0 eq) in anhydrous DCM at 0 °C is added DHP (1.1 eq) dropwise.

  • A catalytic amount of PPTS (0.05 eq) is then added to the reaction mixture.

  • The reaction is stirred at 0 °C and allowed to warm to room temperature while monitoring by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

  • The aqueous layer is extracted with DCM (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol as a colorless oil.

Compound Molecular Formula Molecular Weight Typical Yield
(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-olC₉H₁₆O₃172.22 g/mol 85-95%
Activation for Olefination Reactions

To be employed in the construction of larger carbon skeletons, the primary alcohol of our building block must be converted into a suitable reactive species for olefination reactions. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most powerful and widely used methods for the stereoselective formation of alkenes.[1][2]

  • To a solution of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous toluene at 0 °C is added N-bromosuccinimide (NBS) (1.1 eq) portionwise.

  • The reaction mixture is stirred at room temperature overnight, during which a white precipitate forms.

  • The precipitate is collected by filtration, washed with cold toluene, and dried under vacuum to yield the corresponding phosphonium bromide salt.

  • To a solution of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol (1.0 eq) in anhydrous DCM at 0 °C is added triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (1.2 eq).

  • After stirring for 1 hour, the reaction is quenched with water and the layers are separated. The aqueous layer is extracted with DCM.

  • The combined organic layers are dried over MgSO₄, filtered, and concentrated to give the crude mesylate.

  • The crude mesylate is dissolved in anhydrous acetonitrile and treated with triethyl phosphite (1.5 eq).

  • The mixture is heated to reflux and stirred overnight.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired phosphonate.

Proposed Application in the Total Synthesis of Leukotriene B4 (LTB4)

Leukotriene B4 is a potent chemoattractant and a key mediator of inflammation.[3] Its synthesis has been a target for many research groups. We propose a convergent and stereoselective approach to the C1-C7 fragment of LTB4 utilizing our activated C4 building block.

Retrosynthetic Analysis and Strategy

A retrosynthetic disconnection of LTB4 reveals that the C6-C7 Z-double bond can be installed via a Wittig or HWE reaction. Our (Z)-4-(THP-oxy)but-2-en-1-ol, after conversion to its corresponding ylide or phosphonate anion, can serve as the C1-C4 nucleophilic component, reacting with a suitable C5 aldehyde to construct the desired fragment.

LTB4 Retrosynthesis LTB4 Leukotriene B4 (LTB4) C1_C7 C1-C7 Fragment LTB4->C1_C7 Disconnection C8_C20 C8-C20 Fragment LTB4->C8_C20 Wittig Wittig or HWE Reaction C1_C7->Wittig Aldehyde C5 Aldehyde Wittig->Aldehyde Ylide C4 Ylide/Phosphonate Wittig->Ylide BuildingBlock (Z)-4-(THP-oxy)but-2-en-1-ol Ylide->BuildingBlock Activation LXA4_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_product Final Product BuildingBlock (Z)-4-(THP-oxy)but-2-en-1-ol Activation Activation to Phosphonium Salt BuildingBlock->Activation Aldehyde C5-C20 Aldehyde Fragment Wittig Wittig Reaction Aldehyde->Wittig Activation->Wittig Deprotection Global Deprotection Wittig->Deprotection LXA4 Lipoxin A4 (LXA4) Deprotection->LXA4

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of (Z)-4-(tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol. This molecule is a valuable building block in organic synthesis, particularly for natural products and pharmaceutical intermediates, where the cis-geometry of the double bond and the differentiated hydroxyl groups are crucial. This guide is structured to provide actionable solutions to common challenges encountered during its synthesis, blending established chemical principles with practical, field-proven advice.

Part 1: Overview of the Synthetic Strategy

The most reliable and common route to synthesizing (Z)-4-(tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol involves a two-step sequence starting from 2-butyne-1,4-diol:

  • Stereoselective Semi-Hydrogenation: The alkyne is selectively reduced to the corresponding (Z)-alkene, cis-2-butene-1,4-diol. The choice of catalyst is paramount to prevent over-reduction and ensure high Z-selectivity.

  • Regioselective Mono-Protection: One of the two primary hydroxyl groups of the resulting diol is protected as a tetrahydropyranyl (THP) ether. This step is often challenging due to the symmetrical nature of the starting material, which can lead to a statistical mixture of unreacted, mono-protected, and di-protected products.

The overall workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Z-Selective Semi-Hydrogenation cluster_1 Step 2: Mono-THP Protection cluster_2 Purification start 2-Butyne-1,4-diol reagents1 H₂, Lindlar's Catalyst (Pd/CaCO₃, poisoned with lead) Solvent: MeOH or EtOH start->reagents1 product1 (Z)-But-2-ene-1,4-diol reagents1->product1 reagents2 3,4-Dihydropyran (DHP) (0.9-1.0 eq.) Acid Catalyst (e.g., PPTS, PTSA) Solvent: CH₂Cl₂ or THF product1->reagents2 product1->reagents2 product2 (Z)-4-(THP-oxy)but-2-en-1-ol (Target Molecule) reagents2->product2 purification Silica Gel Column Chromatography product2->purification Troubleshooting_Tree Problem Low Yield of Mono-THP Product Check Analyze Crude by TLC/NMR Problem->Check Cause1 High % of Diol (Starting Material) Check->Cause1 Is starting material dominant? Cause2 High % of Di-THP Product Check->Cause2 Is di-protected spot dominant? Solution1 Incomplete Reaction: - Increase reaction time - Check catalyst activity - Ensure DHP is not degraded Cause1->Solution1 Yes Solution2 Over-Reaction: - Reduce DHP to <1.0 eq. - Add DHP slowly at 0°C - Use milder catalyst (PPTS) - Monitor closely with TLC Cause2->Solution2 Yes

Common side reactions during THP protection of diols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the tetrahydropyranylation (THP) of diols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding common side reactions and challenges encountered during the THP protection of diols.

Introduction

The tetrahydropyranyl (THP) ether is a widely used protecting group for alcohols due to its low cost, ease of introduction, and stability in non-acidic conditions.[1][2] However, when working with diols, the reaction can present several challenges, from achieving selective mono-protection to preventing unwanted side reactions. This guide provides practical, field-proven insights to help you navigate these complexities and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the THP protection of diols?

The most frequently observed issues include:

  • Incomplete reaction: The starting diol is not fully consumed.

  • Over-protection: Formation of the di-THP ether when the mono-THP ether is the desired product.[3]

  • Formation of diastereomers: The introduction of a new stereocenter at the anomeric carbon of the THP group leads to a mixture of diastereomers, which can complicate purification and characterization.[4][5]

  • Low chemoselectivity: In unsymmetrical diols, achieving protection of the desired hydroxyl group can be challenging.

  • Side reactions: Polymerization of dihydropyran (DHP), intramolecular cyclization of the diol, and degradation of acid-sensitive substrates.

Q2: How can I improve the yield of my THP protection reaction?

Low yields are often due to incomplete reactions or side reactions. To improve your yield:

  • Ensure anhydrous conditions: Water can compete with the alcohol for the acid catalyst and the activated DHP intermediate. Use dry solvents and reagents.

  • Optimize catalyst loading: Use a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid (TsOH), pyridinium p-toluenesulfonate (PPTS), or camphorsulfonic acid (CSA)).[6][7] Too much acid can promote side reactions, while too little can lead to an incomplete reaction.

  • Use a slight excess of DHP: An excess of 3,4-dihydro-2H-pyran (DHP) can help drive the reaction to completion.[8] A 1.2 to 1.5 molar equivalent is a good starting point.[3]

  • Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product. Quench the reaction once the starting material is consumed to prevent the formation of byproducts.

Q3: I am getting a mixture of mono- and di-THP protected products. How can I selectively obtain the mono-protected diol?

Achieving mono-protection of symmetrical diols can be challenging due to the statistical nature of the reaction, often resulting in an equilibrium mixture of the starting diol, the mono-THP ether, and the bis-THP ether.[3] For instance, the monotetrahydropyranylation of 1,4-butanediol in a batch reactor can yield an approximate 1:2:1 ratio of diol:mono-THP:bis-THP at equilibrium.[9]

Here are some strategies to favor mono-protection:

  • Use a stoichiometric amount of DHP: Carefully controlling the stoichiometry of DHP to one equivalent relative to the diol can favor mono-protection.

  • Use a large excess of the diol: While not always practical, using an excess of the diol can statistically favor the formation of the mono-protected product.[9]

  • Employ a flow reactor: A continuous flow system can provide better control over reaction time and stoichiometry, leading to higher selectivity for the mono-protected product compared to batch reactions.[3][9]

  • Use a solid-supported acid catalyst: Catalysts with a smaller catalytic surface area, such as ion-exchange resins, have been reported to be effective for selective monotetrahydropyranylation.[9]

Troubleshooting Guide: Common Side Reactions

This section provides a detailed guide to identifying and mitigating common side reactions during the THP protection of diols.

Problem 1: Formation of a Polymeric Byproduct

Observation: A sticky, insoluble material is observed in the reaction mixture, leading to difficult workup and low yields of the desired product.

Cause: Acid-Catalyzed Polymerization of Dihydropyran (DHP)

Under acidic conditions, the double bond in DHP can be protonated to form a carbocation intermediate. This carbocation can be attacked by another molecule of DHP, initiating a cationic polymerization process.[10]

Troubleshooting Workflow: DHP Polymerization

G Diol HO-(CH2)n-OH ProtonatedDiol HO-(CH2)n-OH2+ Diol->ProtonatedDiol + H+ Carbocation HO-(CH2)n-CH2+ ProtonatedDiol->Carbocation - H2O CyclicEther Cyclic Ether + H2O Carbocation->CyclicEther Intramolecular Nucleophilic Attack

Caption: Mechanism of diol cyclization.

Solutions:

  • Use a Milder Acid Catalyst: A less acidic catalyst like PPTS will be less likely to promote the dehydration and cyclization of the diol.

  • Lower Reaction Temperature: This will favor the desired THP ether formation over the often more entropically demanding cyclization.

  • Protect the Diol Under Basic or Neutral Conditions: If acid-catalyzed cyclization is a persistent issue, consider alternative protecting groups that can be introduced under non-acidic conditions, such as silyl ethers. [11][12]

Problem 3: Poor Chemoselectivity in Unsymmetrical Diols

Observation: A mixture of products is obtained where both the primary and secondary (or two different secondary) hydroxyl groups of an unsymmetrical diol are protected.

Cause: The relative reactivity of the hydroxyl groups is not sufficiently different under the reaction conditions. Generally, the order of reactivity for THP protection is primary > secondary > tertiary, but this can be influenced by steric and electronic factors.

Strategies for Improving Chemoselectivity:

StrategyRationale
Use a Bulky Acid Catalyst A sterically hindered acid catalyst may show greater preference for the less sterically hindered hydroxyl group.
Lower the Reaction Temperature At lower temperatures, the kinetic product (protection of the more reactive hydroxyl group) is often favored.
Enzymatic Protection In some cases, lipases can be used to selectively acylate one hydroxyl group, which can then be deprotected after THP protection of the other.
Orthogonal Protection Strategy Protect the more reactive hydroxyl group with a different protecting group (e.g., a silyl ether), protect the remaining hydroxyl group with THP, and then selectively deprotect the first group. [11]

Experimental Protocols

Protocol 1: General Procedure for THP Protection of a Diol

This protocol provides a general starting point for the THP protection of a diol. Optimization of stoichiometry, catalyst, and temperature may be required for specific substrates.

  • To a stirred solution of the diol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dihydro-2H-pyran (DHP, 1.2-2.5 equiv).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05-0.1 equiv).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimizing for Mono-THP Protection of a Symmetrical Diol

This protocol is designed to maximize the yield of the mono-protected product.

  • To a stirred solution of the symmetrical diol (1.0 equiv) in anhydrous DCM (0.1 M) at 0 °C under an inert atmosphere, add a solution of DHP (1.05 equiv) in anhydrous DCM dropwise over 30 minutes.

  • Add a catalytic amount of PPTS (0.02 equiv).

  • Stir the reaction at 0 °C and monitor the reaction progress every 15-30 minutes by TLC.

  • Once the desired amount of mono-protected product is observed (and before significant formation of the di-protected product), quench the reaction with triethylamine (Et3N).

  • Concentrate the reaction mixture under reduced pressure and purify by flash column chromatography.

References

  • Mechanism of the Polymerization of Styrene and 2.3 Dihydro-4H-Pyran Catalyzed by H3PW12O40 Catalyst. Oriental Journal of Chemistry, 2017.
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC, 2017.
  • Technical Support Center: Troubleshooting Side Reactions in Diol Synthesis. BenchChem, 2025.
  • Technical Support Center: Troubleshooting Chemoselectivity in Dithioacetaliz
  • What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester? Chemistry Stack Exchange, 2020.
  • Tetrahydropyranyl Ethers. Organic Chemistry Portal.
  • A Comparative Guide to Diol Protection Strategies in Organic Synthesis. BenchChem, 2025.
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
  • Tetrahydropyran. Wikipedia.
  • THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis.
  • Cleavage of the THP protecting group under Pd/C-catalyzed hydrogen
  • Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis. BenchChem, 2025.
  • Selective mono protection of diols, diamines, and amino alcohols using cesium bases. Tetrahedron Letters, 2003.
  • synthesis & cleavage of THP ethers. YouTube, 2019.
  • 3,4-Dihydro-2H-pyran Dihydropyran (3,4-Dihydro-2-H-pyran). Sigma-Aldrich.
  • Application Notes and Protocols: Dihydropyran (DHP) as a Protecting Group for Alcohols. BenchChem, 2025.
  • Novel Regiocontrolled Protection of 1,2- and 1,3-Diols via Mild Cleavage of Methylene Acetals. Organic Chemistry Portal, 2009.
  • Selective Monoprotection of Symmetrical Diols in a Flow Reactor. Scirp.org, 2018.
  • Protection of Alcohols and Phenols with Dihydropyran and Detetrahydropyranylation by ZrCl4.
  • troubleshooting acetal deprotection in the presence of sensitive functional groups. BenchChem, 2025.
  • Selective Monoprotection of Symmetrical Diols in a Flow Reactor. International Journal of Organic Chemistry, 2018.
  • What are the new ways to protect the aromatic aldehyde carbonyl group by diol?
  • Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. PMC, 2022.
  • Protection of OH group of alcohol. SlideShare, 2018.
  • Protecting Groups For Alcohols. Master Organic Chemistry, 2015.
  • Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Suzhou Highfine Biotech, 2024.
  • Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. PMC, 2016.
  • Catalytic Polymerization of Olefins and Acetylenes. LibreTexts Chemistry, 2021.
  • Asymmetric Induction via an Intramolecular Haloetherification Reaction of Chiral Ene Acetals: A Novel Approach to Optically Active 1,4- and 1,5-Diols. PubMed, 1996.
  • Acid and base catalyzed ring-opening polymerization of 2,2,4,4,6,6-hexamethyl-8,8-diphenylcyclotetrasiloxane.

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Technical Support Center: Column Chromatography Purification of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (Z)-4-(tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers and drug development professionals in navigating the specific challenges associated with this procedure. As a mono-protected diol, this compound presents a unique purification challenge: balancing the polarity required for elution against the inherent acid sensitivity of the tetrahydropyranyl (THP) protecting group.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Q1: My product is streaking badly or not moving from the baseline on my silica TLC plate, even when using 100% ethyl acetate. How can I get it to elute properly during column chromatography?

A: This is a classic sign that your eluent is not polar enough to move a highly polar compound like a free alcohol[1]. The exposed hydroxyl group on your target molecule has a strong affinity for the polar silica gel stationary phase.

  • Causality: The interaction between the alcohol's -OH group and the silanol groups (Si-OH) on the silica surface via hydrogen bonding is stronger than the interaction with a moderately polar solvent like ethyl acetate. This causes poor mobility.

  • Solution: You must increase the polarity of your mobile phase. A common and effective strategy is to add a small percentage of methanol (MeOH) to your eluent system.

    • Actionable Advice: Begin by testing TLC plates with solvent systems such as 5% MeOH in dichloromethane (DCM) or 5% MeOH in ethyl acetate (EtOAc)[2]. Incrementally increase the MeOH percentage until you achieve a target retention factor (Rf) of approximately 0.2-0.3 for your desired compound, which is ideal for column separation[3].

Q2: My reaction crude showed a clean spot on TLC, but after the column, I see multiple spots. One of the new, lower Rf spots corresponds to (Z)-but-2-ene-1,4-diol. Why is this happening and how can I prevent it?

A: This is the most common failure mode for this specific purification and is almost certainly caused by the on-column cleavage of the acid-labile THP protecting group[4][5].

  • Causality: Standard silica gel is inherently acidic. The THP group is an acetal, which is readily hydrolyzed back to the parent alcohol under acidic conditions[6]. As your compound travels through the column, the prolonged contact with the acidic silica catalyzes this deprotection, resulting in the formation of the starting diol and a reduced yield of your target molecule.

  • Solution: You must deactivate the silica gel to neutralize its acidic sites before the compound comes into contact with it.

    • Actionable Advice: Prepare your eluent with 1-2% triethylamine (Et₃N) by volume. After packing your column with silica gel, flush it with 2-3 column volumes of this base-containing eluent before loading your sample[3]. This procedure neutralizes the acidic silanol groups. Subsequently, run the remainder of the chromatography using the same eluent system (with Et₃N). Triethylamine is volatile and will be easily removed from your product fractions during solvent evaporation.

Q3: The separation looked promising on my TLC plate, but during the column run, all my fractions seem to contain a mixture of my product and impurities. What went wrong?

A: This issue, known as co-elution, can stem from several procedural errors, even with a well-chosen solvent system.

  • Causality & Solutions:

    • Column Overloading: You may have loaded too much crude material for the amount of silica gel used. A general rule is a mass ratio of 1:30 to 1:100 of crude product to silica gel. Overloading leads to broad, overlapping bands that cannot be resolved.

    • Poor Sample Loading Technique: If the initial band of your compound is too wide, separation will be compromised. For optimal results, dissolve your crude product in the absolute minimum amount of solvent required for dissolution[7]. If the compound has poor solubility in your chosen eluent, use the "dry loading" method: dissolve the crude product in a suitable solvent (like DCM), add a small amount of silica gel (10-20 times the mass of your sample), and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column[7].

    • On-Column Degradation: As discussed in Q2, if you did not deactivate the silica, your compound could be continuously degrading as it moves down the column. This creates a "smear" of the degradation product (the diol) throughout your fractions[1]. A 2D TLC can confirm this: run a plate, turn it 90 degrees, and elute again in the same solvent. If a spot degrades on silica, you will see new spots that are not on the diagonal.

Q4: My purified product shows broad or complex signals in the ¹H NMR spectrum, particularly around the THP group protons. Is my product impure?

A: Not necessarily. This is often a consequence of the THP group itself.

  • Causality: The introduction of the THP group creates a new stereocenter at the anomeric carbon (the carbon bonded to two oxygens). This means your product is a mixture of diastereomers[4][5]. Diastereomers have distinct physicochemical properties and will have slightly different chemical shifts in an NMR spectrum, leading to signal broadening or the appearance of multiple, overlapping peaks for the protons near the new chiral center. This is an inherent characteristic of using a THP protecting group on a prochiral or chiral alcohol and does not typically affect the chemical reactivity of the compound in subsequent steps.

Part 2: Frequently Asked Questions (FAQs)

Q: What is the ideal Rf value to aim for on TLC before running a column?

A: For optimal separation, the target compound should have an Rf value between 0.2 and 0.3 in the chosen solvent system[3]. An Rf in this range provides a good balance, ensuring the compound moves efficiently through the column without eluting too quickly (close to the solvent front, Rf > 0.5) or too slowly (requiring excessive solvent volumes, Rf < 0.1).

Q: How do I systematically select the right solvent system?

A: Use TLC as your primary tool. Start with a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. Run TLC plates with varying ratios (e.g., 10%, 20%, 50% EtOAc in hexanes). Based on the results, you can fine-tune the polarity. If your compound remains at the baseline, a stronger polar solvent like methanol is needed, which you can add in small percentages (1-10%) to a solvent like DCM or EtOAc[2].

Q: What is silica gel deactivation and why is it critical for this compound?

A: Deactivation is the process of neutralizing the acidic surface of silica gel. It is critical for (Z)-4-(tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol because the THP ether linkage is an acetal, which is highly susceptible to acid-catalyzed hydrolysis[4][8]. Without deactivation, the protecting group will be cleaved during chromatography, leading to product loss. The most common method is to pre-flush the column with an eluent containing a small amount of a volatile base like triethylamine[3].

Q: Should I use wet or dry loading for my sample?

A: The choice depends on the solubility of your crude material in the eluent.

  • Wet Loading: Ideal if your compound dissolves easily in a very small volume of the initial eluent. This is often faster.

  • Dry Loading: The preferred method if your compound is not very soluble in the eluent or if you need to use a stronger, more polar solvent to dissolve it (which would ruin the separation if applied directly to the column)[7]. Dry loading typically results in a sharper initial band and better separation.

Part 3: Detailed Experimental Protocol

This protocol provides a self-validating workflow for the purification of (Z)-4-(tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol.

1. TLC Analysis and Solvent System Selection

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc).

  • Spot the solution on several TLC plates.

  • Develop the plates in a series of solvent systems to find the optimal eluent. Start with Hexane:EtOAc mixtures and progress to EtOAc:MeOH or DCM:MeOH if necessary.

  • Goal: Achieve an Rf value of ~0.2-0.3 for the product spot, with good separation from impurities.

  • Once a suitable solvent system is found (e.g., 70:30 Ethyl Acetate:Hexanes), add 1% triethylamine (Et₃N) to the mixture for the column run. This will be your "Eluent".

2. Column Preparation and Deactivation

  • Select a glass column of appropriate size (a good rule of thumb is that the silica gel should be at least 40-60 times the mass of the crude material).

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) or the initial, less polar eluent.

  • Pour the slurry into the column and use gentle air pressure or a pump to pack it evenly, avoiding air bubbles.

  • Add a thin layer of sand on top of the packed silica to prevent disturbance.

  • Crucial Step (Deactivation): Pre-elute the packed column with 2-3 full column volumes of your chosen Eluent containing 1% Et₃N. This neutralizes the silica gel[3].

3. Sample Loading

  • Dry Loading (Recommended):

    • Dissolve the crude product (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., 10 mL of DCM).

    • Add silica gel (~10-15 g) to this solution and mix to form a slurry.

    • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained[7].

    • Carefully add this powder to the top of the sand layer in your prepared column.

4. Elution and Fraction Collection

  • Carefully add the Eluent to the column.

  • Begin eluting the column using gentle positive pressure.

  • Collect fractions in an ordered array of test tubes. The volume of each fraction should be approximately 10-20% of the column volume.

  • If separation is difficult, a shallow gradient can be used (e.g., slowly increasing the percentage of the more polar solvent).

5. Analysis of Fractions

  • Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which ones contain your purified product.

  • Combine the pure fractions containing the target compound.

  • Remove the solvent under reduced pressure to yield the purified (Z)-4-(tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol.

Part 4: Data and Visualizations

Table 1: Example Solvent Systems and Approximate Rf Values

Compound30% EtOAc in Hexanes70% EtOAc in Hexanes5% MeOH in DCMNotes
Bis-THP Ether (Impurity)~0.8~0.9~0.95Very non-polar. Elutes first.
Product ~0.1~0.3 ~0.5Target Rf is in bold. A good starting system.
(Z)-but-2-ene-1,4-diol0.0~0.05~0.2Very polar. Elutes last or remains on silica.

Note: Rf values are approximate and can vary based on the specific silica gel, plate manufacturer, and chamber saturation.

Diagrams

TroubleshootingWorkflow start_node start_node problem_node problem_node question_node question_node solution_node solution_node start Column Purification Fails problem1 Problem: Low Yield & New Polar Spot (Diol) start->problem1 problem2 Problem: Poor Separation (Mixed Fractions) start->problem2 problem3 Problem: Product Stuck at Baseline start->problem3 q1 Did you add a base (e.g., Et3N) to the eluent? problem1->q1 q2 Is sample loading band narrow? Was column overloaded? problem2->q2 q3 Is your eluent polar enough? (e.g., contains MeOH) problem3->q3 sol1 Solution: Deactivate silica. Flush column with 1% Et3N in eluent before loading. q1->sol1 No sol2 Solution: Use dry loading. Reduce sample amount (e.g., 1:50 product:silica ratio). q2->sol2 No / Overloaded sol3 Solution: Increase eluent polarity. Add 2-10% MeOH to EtOAc or DCM. q3->sol3 No no_base No yes_overload No / Yes no_polar No

Caption: Troubleshooting decision tree for common purification issues.

ColumnWorkflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase step_node step_node critical_step critical_step action_step action_step output_node output_node A 1. Select Solvent System via TLC (Target Rf ~0.25) B 2. Prepare Eluent with 1% Triethylamine A->B C 3. Pack Column with Silica Gel Slurry B->C D 4. DEACTIVATE COLUMN Flush with 2-3 column volumes of base-containing eluent C->D E 5. Load Sample (Dry Loading Recommended) D->E F 6. Elute & Collect Fractions E->F G 7. Monitor Fractions by TLC F->G H 8. Combine Pure Fractions & Evaporate Solvent G->H I Pure Product H->I

Caption: Recommended workflow for purification with the critical deactivation step.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • LC Troubleshooting. Retaining Polar Compounds. [Link]

  • Reddy, G. S., & Nageshwar, G. (2003). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 68(19), 7439–7441. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Wuts, P. G. M. (n.d.). 4.5 Tetrahydropyranyl (THP) and Related Ethers. In Greene's Protective Groups in Organic Synthesis. [Link]

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • MacCoss, M., & Fahrenholtz, K. E. (1979). A Facile Removal of the Tetrahydropyranyl Protecting Group from Alcohol Derivatives. Organic Preparations and Procedures International, 11(5), 259-262. [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

  • El-Faham, A., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 166–175. [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for TLC. [Link]

  • ChemBK. (Z)-4-(TETRAHYDRO-2H-PYRAN-2-YL-OXY)BUT-2-EN-1-OL. [Link]

Sources

Stability of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol under basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol

Welcome to the technical support guide for (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the experimental nuances of this versatile building block. Here, we address common challenges and questions regarding its stability and reactivity, particularly under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the THP ether protecting group under basic conditions?

The Tetrahydropyranyl (THP) group is a widely used protecting group for alcohols precisely because of its excellent stability under a broad range of non-acidic conditions.[1] It is an acetal, which is inherently stable to bases, organometallic reagents (like Grignards and organolithiums), hydrides, and various oxidizing and reducing agents.[2][3][4] Cleavage of the THP ether requires acidic conditions, which proceed via protonation and formation of a stabilized carbocation.[5][6] Therefore, in a typical basic reaction medium, the THP ether linkage in (Z)-4-(THP-oxy)but-2-en-1-ol is expected to be completely inert.

Q2: My primary concern is the (Z)-alkene. Can it isomerize to the (E)-alkene under basic conditions?

This is a critical and valid concern. While the THP ether is robust, the allylic alcohol system is susceptible to isomerization. Base-catalyzed isomerization of allylic alcohols can occur, potentially leading to the more thermodynamically stable (E)-isomer.[7] This process is typically initiated by the deprotonation of the allylic alcohol to form an alkoxide. The equilibrium between the (Z) and (E) forms can be influenced by the base, solvent, temperature, and reaction time. Strongly basic conditions or prolonged reaction times at elevated temperatures increase the risk of isomerization.[7]

Q3: Are there any other potential points of reactivity on the molecule in a basic medium?

Yes. Besides the potential for alkene isomerization, the primary alcohol is the main reactive site under basic conditions. The hydroxyl proton is acidic (pKa ~16-18) and will be readily deprotonated by a sufficiently strong base to form the corresponding alkoxide. This alkoxide is a potent nucleophile and can participate in various subsequent reactions, such as Williamson ether synthesis, acylation, or oxidation, depending on the other reagents present.

Troubleshooting Guide: Common Experimental Issues

Issue 1: I'm observing the formation of the (E)-isomer in my reaction mixture.

  • Probable Cause: You are likely experiencing base-catalyzed isomerization of the double bond. This can be promoted by strong, sterically unhindered bases or by extended exposure to heat. Some transition metal impurities can also catalyze this process.[8][9]

  • Solution & Causality:

    • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Isomerization often has a higher activation energy than the desired reaction.

    • Choose a Milder Base: If possible, switch to a weaker or more sterically hindered base. For example, use triethylamine (Et₃N) or diisopropylethylamine (DIPEA) instead of sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK). Hindered bases are less likely to coordinate in a way that facilitates the proton transfer leading to isomerization.

    • Limit Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Over-exposing the product to the reaction conditions can promote the formation of thermodynamic byproducts.

    • Ensure Reagent Purity: Use high-purity reagents and solvents to minimize transition metal contaminants that could catalyze isomerization.

Issue 2: My reaction yield is low, and I'm seeing a complex mixture of byproducts, but my THP group seems intact.

  • Probable Cause: The free allylic alcohol is likely undergoing side reactions. The generated alkoxide can be sensitive to air oxidation, or it may participate in undesired nucleophilic attacks. Allylic alcohols themselves can be sensitive substrates.[10]

  • Solution & Causality:

    • Maintain an Inert Atmosphere: Always run reactions with this substrate under an inert atmosphere (e.g., Nitrogen or Argon). This prevents the oxidation of the alkoxide or the alcohol, which can be particularly problematic in the presence of certain bases or metal impurities.

    • Control Stoichiometry: Ensure precise control over the stoichiometry of your electrophile. If the alkoxide is generated and has no electrophile to react with, it may decompose or catalyze side reactions over time.

    • Consider the Nucleophilicity of the Base: If you are using a base that is also a strong nucleophile (e.g., NaOH in a protic solvent), it could compete with your intended nucleophile or lead to other undesired pathways. Opt for non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a proton sponge where appropriate.

Issue 3: I suspect my THP group is being cleaved, even though I'm using a base.

  • Probable Cause: Direct cleavage of a THP ether by a base is extremely rare and generally does not occur.[11] If you observe deprotection, it is almost certainly due to an overlooked source of acid.

  • Solution & Causality:

    • Check Reagent Acidity: Amine salts (e.g., pyridinium chloride) or ammonium salts can be acidic and may cause THP cleavage, especially upon heating. Ensure you are using the free base.

    • Purify Solvents and Reagents: Some reagents or solvents may contain acidic impurities. For instance, commercial palladium on carbon (Pd/C) can contain residual acid from its preparation, which can cleave THP groups during reactions like hydrogenations.[12]

    • Examine Workup Conditions: Acidic aqueous workups (e.g., washing with 1M HCl) will rapidly cleave the THP group. Use neutral (water, brine) or basic (saturated NaHCO₃) washes to maintain the integrity of the protecting group.

    • Note on Special Conditions: Be aware that certain non-acidic, but specific, conditions can cleave THP ethers, such as using lithium chloride in wet DMSO at high temperatures.[13] However, these are not standard basic conditions.

Summary of Base Compatibility
BaseNameTypical UseCompatibility with (Z)-4-(THP-oxy)but-2-en-1-olPotential Issues
Et₃N, DIPEA Triethylamine, Hünig's BaseGeneral purpose, oxidationsExcellent Low risk of isomerization.
K₂CO₃, Cs₂CO₃ Potassium/Cesium CarbonateAlkylations, acylationsGood Generally safe; prolonged heating may pose a low risk of isomerization.
DBU, DBN Diazabicycloundecene/noneneNon-nucleophilic baseGood to Excellent Powerful, non-nucleophilic choice. Use at low temperatures to minimize isomerization risk.
NaOH, KOH Sodium/Potassium HydroxideSaponifications, deprotonationModerate High basicity increases isomerization risk. Nucleophilic in protic solvents.
NaH, LiHMDS, LDA Sodium Hydride, Li/Na Hexamethyldisilazide, Lithium DiisopropylamideStrong, non-nucleophilic basesGood (with caution) Excellent for complete deprotonation at low temp (-78 to 0 °C). Minimizes isomerization if temp is controlled.
t-BuOK Potassium tert-butoxideStrong, hindered baseModerate to Good High basicity can promote isomerization, but its steric bulk can sometimes mitigate this. Best used at low temperatures.

Visualizing Potential Pathways

The following diagram illustrates the key species and potential transformations of (Z)-4-(THP-oxy)but-2-en-1-ol under basic conditions.

Stability_Pathway Z_alcohol (Z)-4-(THP-oxy)but-2-en-1-ol (Starting Material) alkoxide (Z)-Alkoxide Intermediate Z_alcohol->alkoxide + Base - H-Base⁺ thp_stable THP Group (Stable) Z_alcohol->thp_stable alkoxide->Z_alcohol + H-Base⁺ - Base E_isomer (E)-Isomer (Thermodynamic Product) alkoxide->E_isomer Isomerization (Side Reaction) desired_product Desired Product (e.g., ether, ester) alkoxide->desired_product + Electrophile (E⁺)

Caption: Key equilibria and reaction pathways for the title compound under basic conditions.

Experimental Protocol: Swern Oxidation

This protocol provides a step-by-step method for the oxidation of the primary alcohol to the corresponding aldehyde, a common transformation where a non-nucleophilic base is critical for success while preserving the sensitive functionalities.

Objective: To synthesize (Z)-4-(tetrahydro-2H-pyran-2-yloxy)but-2-enal.

Reagents:

  • (Z)-4-(THP-oxy)but-2-en-1-ol (1.0 equiv)

  • Oxalyl Chloride (1.5 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (3.0 equiv)

  • Anhydrous Triethylamine (Et₃N) (5.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Initial Cooldown: Charge the flask with anhydrous DCM (approx. 0.1 M solution relative to the alcohol) and oxalyl chloride. Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature is critical to control the formation of the reactive Vilsmeier intermediate and prevent side reactions.

  • DMSO Addition: Dilute the anhydrous DMSO in a small volume of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture via the dropping funnel, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.

  • Substrate Addition: Dissolve the (Z)-4-(THP-oxy)but-2-en-1-ol in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction, maintaining the internal temperature below -65 °C. Stir the resulting mixture for 45 minutes at -78 °C.

  • Base Quench: Add the anhydrous triethylamine dropwise. A thick white precipitate (triethylammonium chloride) will form. After the addition is complete, allow the reaction to stir at -78 °C for 15 minutes, then remove the cooling bath and allow it to warm to room temperature over 30 minutes. Causality: Et₃N is a non-nucleophilic base that quenches the reaction and neutralizes the HCl generated, preventing any acid-catalyzed decomposition or deprotection of the THP group.

  • Workup:

    • Add water to the reaction mixture and stir for 10 minutes.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, and brine. Causality: The basic and neutral washes ensure all acidic residues are removed, protecting the THP group.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde via flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

References

  • Vertex AI Search Result[2] Total Synthesis. Protecting Groups Archives. [Link]

  • Vertex AI Search Result[3] Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

  • Vertex AI Search Result[5] Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • Vertex AI Search Result[6] YouTube. synthesis & cleavage of THP ethers. [Link]

  • Vertex AI Search Result[10] Clutch Prep. Reactions at the Allylic Position Explained. [Link]

  • Vertex AI Search Result[1] PubChem. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. [Link]

  • Vertex AI Search Result[7] Journal of the American Chemical Society. Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. [Link]

  • Vertex AI Search Result[8] NIH National Library of Medicine. Isomerization Reactions of Allylic Alcohols into Ketones with the Grubbs Reagent. [Link]

  • Vertex AI Search Result[13] The Journal of Organic Chemistry. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. [Link]

  • Vertex AI Search Result[12] ScienceDirect. Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. [Link]

  • Vertex AI Search Result[11] Royal Society of Chemistry. A comprehensive review on the protection and deprotection of functional groups. [Link]

  • Vertex AI Search Result[4] Master Organic Chemistry. Protecting Groups For Alcohols. [Link]

  • Vertex AI Search Result[9] New Journal of Chemistry. Isomerization of allylic alcohols to carbonyl compounds by aqueous-biphase rhodium catalysis. [Link]

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Formation of diastereomers upon THP protection of chiral alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: THP Protection of Chiral Alcohols

Welcome to the technical support center for challenges related to the tetrahydropyranyl (THP) protection of chiral alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter specific issues during their synthetic work. Here, we address common problems in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why does protecting my chiral alcohol with dihydropyran (DHP) result in a mixture of products? I expected a single protected compound.

A1: The reaction of a chiral alcohol with DHP introduces a new stereocenter at the anomeric carbon (C2) of the pyran ring, leading to the formation of diastereomers.[1][2][3] The starting material, 3,4-dihydro-2H-pyran (DHP), is achiral. However, the acid-catalyzed reaction mechanism proceeds through a planar, resonance-stabilized oxocarbenium ion intermediate.[1][4][5] Your chiral alcohol can then attack this planar intermediate from either of its two faces, resulting in two different stereochemical orientations at the newly formed acetal linkage. These two products are diastereomers, possessing different physical and chemical properties, which often complicates purification and spectral analysis (e.g., NMR).[1][6]

Troubleshooting Guides

Scenario 1: Poor Diastereoselectivity

Issue: "My reaction is complete, but I'm observing an almost 1:1 ratio of diastereomers. How can I improve the diastereoselectivity of the THP protection?"

Root Cause Analysis: A 1:1 diastereomeric ratio suggests that the nucleophilic attack of the chiral alcohol on the oxocarbenium ion intermediate occurs with no facial preference. This is common when there is minimal steric or electronic communication between the chiral center of the alcohol and the approaching electrophile. The choice of catalyst, solvent, and reaction temperature can significantly influence the transition state energies, thereby affecting the diastereomeric ratio (d.r.).

Solutions & Methodologies:

  • Catalyst Selection: The acidity and steric bulk of the catalyst can influence selectivity. While common catalysts like p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS) are effective for the reaction, they may not offer high diastereoselectivity.[1]

    • Actionable Advice: Consider screening a panel of Lewis acids or heterogeneous catalysts. For instance, catalysts like bismuth triflate or zeolite H-beta have been reported for this transformation and may offer different selectivities due to their unique coordination properties and steric environments.[6] A study on the protection of (-)-menthol, a secondary alcohol, using NH₄HSO₄ supported on SiO₂ resulted in an almost 1:1 mixture of only two diastereomers, indicating the reaction proceeded without epimerization at the alcohol's chiral center.[7]

  • Solvent and Temperature Effects: The polarity of the solvent can affect the stability of the charged intermediate and the transition states. Lowering the reaction temperature can often amplify small energy differences between the diastereomeric transition states, leading to improved selectivity.

    • Protocol: Rerun the reaction in a non-polar solvent like dichloromethane (DCM) or toluene at a reduced temperature (e.g., 0 °C or -20 °C) and monitor the d.r. over time.

  • Steric Directing Groups: If the chiral alcohol has other functional groups, they might be leveraged to direct the incoming DHP. This is a more advanced strategy often employed in complex total synthesis.

Data Summary: Catalyst Influence on THP Protection

CatalystTypical ConditionsCommon OutcomeSelectivity Profile
p-Toluenesulfonic Acid (TsOH)Catalytic amount, DCM, rtHigh conversionGenerally low diastereoselectivity
Pyridinium p-toluenesulfonate (PPTS)Catalytic amount, DCM or EtOH, rtMilder, good for acid-sensitive substratesOften low diastereoselectivity
Bismuth Triflate (Bi(OTf)₃)Catalytic amount, solvent-free or DCMEfficient and mildSubstrate-dependent, can offer improved selectivity
Zeolite H-betaHeterogeneous, various solventsRecyclable, mild conditionsMay provide different selectivity profiles
Scenario 2: Difficulty in Separating Diastereomers

Issue: "I have a mixture of THP-protected diastereomers that are inseparable by standard column chromatography."

Root Cause Analysis: Diastereomers have different physical properties, but sometimes these differences are too subtle for effective separation by conventional silica gel chromatography.[1] Polarity differences may be minimal, leading to co-elution.

Solutions & Methodologies:

  • Optimize Chromatography:

    • Actionable Advice: Before abandoning chromatography, systematically screen different solvent systems (eluents). A switch from standard ethyl acetate/hexane systems to those involving dichloromethane, diethyl ether, or even small amounts of a more polar solvent like methanol could alter the retention factors sufficiently. Using high-performance liquid chromatography (HPLC) with a chiral stationary phase can also be effective for separating diastereomers.

  • Chemical Derivatization:

    • Workflow: If separation remains elusive, one strategy is to proceed with the next synthetic step. The chemical transformation may introduce a new functional group that exaggerates the physical differences between the diastereomers, making the subsequent purification easier. Alternatively, a temporary derivatization of another functional group in the molecule could achieve the same goal.

  • Accept the Mixture and Separate Later:

    • Strategic Decision: In many synthetic routes, it is more efficient to carry the diastereomeric mixture through several steps and separate them at a later, more convenient stage. This is often viable if the subsequent reactions are not affected by the stereochemistry at the THP-acetal center. Deprotection at the end of the sequence will yield a single alcohol product, albeit with potentially lower overall yield if one diastereomer reacts poorly in a downstream step.

Scenario 3: Incomplete Reaction or Low Yield

Issue: "My THP protection reaction is sluggish and gives a low yield, with a significant amount of starting alcohol remaining."

Root Cause Analysis: Incomplete reactions can stem from several factors: insufficient catalyst activity, catalyst poisoning, steric hindrance at the alcohol, or the use of inappropriate solvents. For sterically hindered or less reactive alcohols (like phenols or tertiary alcohols), standard conditions may be inadequate.[8][9]

Solutions & Methodologies:

  • Catalyst and Reagent Stoichiometry:

    • Actionable Advice: Ensure the DHP is fresh and used in slight excess (e.g., 1.1-1.5 equivalents).[7] Increase the catalyst loading or switch to a stronger acid catalyst like TsOH if you were using a milder one like PPTS.[8] For particularly stubborn alcohols, stronger Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can be effective.[10][11]

  • Reaction Conditions:

    • Protocol: If the reaction is slow at room temperature, gentle heating (e.g., to 40 °C or refluxing in DCM) can increase the rate.[8] Ensure all reagents and the solvent are anhydrous, as water can compete with the alcohol for reaction with the protonated DHP and also deactivate some catalysts.

  • Experimental Workflow for a Hindered Secondary Alcohol:

    • Dissolve the chiral alcohol (1.0 eq) in anhydrous DCM (0.1-0.5 M).

    • Add 3,4-dihydro-2H-pyran (1.5 eq).

    • Add a catalytic amount of TsOH (0.05 eq).

    • Stir the reaction at room temperature and monitor by TLC.

    • If no significant conversion is observed after 2-4 hours, consider gentle heating or adding more catalyst.

    • Upon completion, quench the reaction with a mild base (e.g., triethylamine or saturated NaHCO₃ solution), extract the product, dry the organic layer, and concentrate.

Scenario 4: Determining the Diastereomeric Ratio

Issue: "How can I accurately determine the diastereomeric ratio of my product mixture?"

Root Cause Analysis: Accurate quantification of the diastereomeric ratio is crucial for optimizing reaction conditions. ¹H NMR spectroscopy is the most common method, but overlapping signals can make integration challenging.

Solutions & Methodologies:

  • ¹H NMR Spectroscopy:

    • Actionable Advice: Identify distinct, well-resolved signals corresponding to each diastereomer in the ¹H NMR spectrum.[12] Protons close to the new chiral center, such as the anomeric proton of the THP group or protons on the alcohol moiety, are often the most diagnostic. Careful integration of these non-overlapping peaks will provide the ratio.[12] For complex spectra, advanced NMR techniques like band-selective pure shift NMR can be employed to collapse multiplets into singlets, simplifying analysis.[13][14][15]

  • Gas Chromatography (GC) or HPLC:

    • If the protected products are volatile and thermally stable, GC with a chiral column can provide excellent separation and accurate quantification. HPLC is also a powerful tool for this purpose.

Visualization of the Reaction Mechanism

The following diagram illustrates the key steps in the acid-catalyzed THP protection of a chiral alcohol, highlighting the formation of the planar intermediate that leads to diastereomers.

THP_Protection_Mechanism cluster_0 Step 1: Catalyst Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Formation of Diastereomers DHP DHP (3,4-Dihydro-2H-pyran) Protonated_DHP Resonance-Stabilized Oxocarbenium Ion (Planar Intermediate) DHP->Protonated_DHP Protonation H_plus H⁺ (Acid Catalyst) Chiral_Alcohol R*-OH (Chiral Alcohol) Transition_State Nucleophilic Attack on Planar Intermediate Chiral_Alcohol->Transition_State Diastereomer_A Diastereomer A (R,R)-THP Ether Transition_State->Diastereomer_A Attack from 'Top' Face Diastereomer_B Diastereomer B (R,S)-THP Ether Transition_State->Diastereomer_B Attack from 'Bottom' Face Deprotonation Deprotonation (-H⁺)

Caption: Mechanism of THP protection leading to diastereomers.

References

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]

  • Ciriminna, R., et al. (2016). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 12, 2293–2299. [Link]

  • The Organic Chemistry Tutor. (2021, November 26). THP Protecting Group Addition | Organic Chemistry [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

  • chemistNATE. (2019, January 8). THP group for protecting alcohols [Video]. YouTube. [Link]

  • Sharma, A., et al. (2017). Scheme 1. Protection of an alcohol by Thp and its elimination mechanism. [Image]. ResearchGate. [Link]

  • Kumar, B., et al. (2014). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Advances, 4(41), 21368-21401. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). A Mechanism of Thp introduction. B Thp deprotection mechanism. C.... [Image]. [Link]

  • Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

  • Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 180–189. [Link]

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  • Reddit. (2014, April 12). Organic Synthesis advice needed. Achieving THP protection of phenolic group. r/chemistry. [Link]

  • Foroozandeh, M., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(19), 2512-2514. [Link]

  • Tayebee, R., et al. (2014). Selective Protection of Alcohols as 2-Tetrahydropyranyl Acetals Using Keggin H3PW12O40 Effect of Different Reaction Parameters. Asian Journal of Chemistry, 26(5), 1565-1568. [Link]

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  • ResearchGate. (n.d.). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. [Link]

  • Foroozandeh, M., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(19), 2512-2514. [Link]

  • ResearchGate. (2014, December 13). Can any one explain how to determine diastereomeric ratio from NMR spectra?. [Link]

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Technical Support Center: Preventing Unwanted Double Bond Isomerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for a critical challenge in modern organic synthesis: the prevention of unintended double bond isomerization. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the frustrating migration of double bonds during their synthetic endeavors. Uncontrolled isomerization can lead to complex product mixtures, reduced yields of the desired isomer, and significant purification challenges.

This resource provides in-depth, mechanistically grounded troubleshooting advice in a direct question-and-answer format. We will explore the root causes of isomerization across various reaction classes and offer field-proven strategies to maintain the structural integrity of your molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Foundational Concepts of Double Bond Isomerization

Q1: What are the primary driving forces and common culprits behind double bond migration in my reaction?

A1: Double bond isomerization is the process where a double bond shifts its position within a molecule.[1] This typically results in the formation of a more thermodynamically stable internal alkene from a terminal one, or the interconversion of E/Z isomers. The main culprits can be broadly categorized:

  • Trace Acidity or Basicity: Minute amounts of acid can protonate a double bond, generating a carbocation intermediate that can rearrange via hydride shifts before deprotonation reforms the double bond in a new position.[2][3] Conversely, strong bases can deprotonate a weakly acidic allylic proton, forming a resonance-stabilized allylic anion, which can then be protonated at a different site.[3]

  • Transition Metal Catalysts: Many transition metal complexes, especially those involving palladium, ruthenium, rhodium, and iron, are highly effective isomerization catalysts.[3] The most common mechanism involves the formation of a metal-hydride species which can add across the double bond (hydrometalation) and then eliminate (β-hydride elimination) to furnish the isomerized alkene.[4][5] This is a frequent side reaction in widely used transformations like Heck couplings and olefin metathesis.[4][6]

  • Thermal Energy: Elevated reaction temperatures can provide the necessary activation energy to overcome the barrier to isomerization, even in the absence of a strong catalyst.[3] Reactions under kinetic control (lower temperatures) often yield the product that is formed fastest, which may be the less stable isomer, while reactions under thermodynamic control (higher temperatures) allow for equilibration to the most stable isomeric product.[7][8][9][10]

  • Light (Photochemical Isomerization): For certain molecules, particularly those with conjugated systems like stilbenes or enones, absorption of light can promote an electron to an excited state, allowing for rotation around the carbon-carbon double bond and subsequent relaxation to a different geometric isomer.[11][12]

Section 2: Troubleshooting Isomerization in Specific Reaction Types

This section provides targeted advice for common synthetic transformations known to be susceptible to double bond isomerization.

Q2: I'm performing a Ruthenium-catalyzed Ring-Closing Metathesis (RCM), and I'm observing significant amounts of the isomerized product. What's causing this and how can I stop it?

A2: In Ruthenium-catalyzed olefin metathesis, the primary cause of double bond migration is the in-situ formation of ruthenium-hydride species.[5][13] These hydrides can arise from the decomposition of the Grubbs-type catalyst, especially at higher temperatures or with prolonged reaction times.[4][14] The resulting Ru-H species initiates a catalytic cycle that isomerizes the double bond, often moving it into conjugation with another functional group or to a more substituted, thermodynamically favored position.[14] This side reaction can drastically reduce the yield of your desired metathesis product and introduce hard-to-separate impurities.[4][13]

Troubleshooting Protocol:

  • Additive Intervention: The most effective strategy is the addition of a hydride scavenger.

    • 1,4-Benzoquinone (BQ): Add 5-10 mol% of 1,4-benzoquinone or an electron-deficient derivative.[15][16] BQ is thought to either prevent the formation of the ruthenium hydrides or react rapidly with any that are formed, effectively quenching the isomerization pathway without significantly impeding the metathesis catalyst's activity.[13][14] Electron-deficient benzoquinones have been shown to be particularly effective.[14][15]

    • Acids: Mild acids with a moderate pKa, such as acetic acid, can also suppress isomerization.[13]

  • Temperature and Concentration Control:

    • Run the reaction at the lowest possible temperature that still allows for efficient metathesis. Catalyst decomposition is more pronounced at elevated temperatures.

    • Maintain a reasonable concentration. High dilution can sometimes exacerbate catalyst decomposition pathways.

  • Catalyst Choice:

    • First-generation Grubbs and Hoveyda-Grubbs catalysts are sometimes less prone to causing isomerization compared to some second-generation catalysts under certain conditions.[5]

    • Consider screening different generations of catalysts if the problem persists.[4]

  • Substrate & Solvent Purity: Ensure your starting materials and solvent are free from impurities that could accelerate catalyst decomposition.[4] Recrystallization of substrates and purification of solvents may be necessary for sensitive reactions.[4]

Data Summary: Effectiveness of Additives in RCM

Additive (mol%)Isomerized Product (%)Desired Product (%)Reference
None>95 (after 12h)<5[14]
Acetic Acid (10)<5>95[14]
1,4-Benzoquinone (10)<2>98[13][14]
BHT (10)>90<10[14]

Table represents typical results for the RCM of diallyl ether, demonstrating the efficacy of acidic and quinone additives in preventing isomerization to the more stable 2,3-dihydrofuran.

Q3: During my Heck coupling reaction, the double bond in my cyclic alkene substrate is migrating from the desired position. How can I control the regioselectivity?

A3: Double bond isomerization in the Heck reaction is a well-documented issue that arises after the migratory insertion step and before or during the β-hydride elimination. The intermediate palladium-hydride (Pd-H) species formed can re-add to the newly formed double bond in the opposite orientation, and a subsequent elimination can lead to the isomerized product.[17][18] This process can scramble the position of the double bond, often leading to the thermodynamically more stable, conjugated isomer.[17]

Troubleshooting Workflow:

G start Isomerization Observed in Heck Reaction q1 Are you using a triflate electrophile? start->q1 a1_yes Reaction is in cationic pathway. Add halide salts (e.g., LiBr) to switch to neutral pathway. q1->a1_yes Yes a1_no Reaction is likely in neutral pathway. q1->a1_no No q2 Can you add a hydride scavenger? a1_yes->q2 a1_no->q2 a2_yes Add Ag₂CO₃ or Tl(OAc). These salts facilitate irreversible reductive elimination, preventing Pd-H re-addition. [7, 15] q2->a2_yes Yes a2_no Modify other parameters. q2->a2_no No end Isomerization Minimized a2_yes->end q3 Can you change the ligand? a2_no->q3 a3_yes Ligand choice is critical. Bulky neopentyl phosphines like TNpP can suppress isomerization compared to DTBNpP in certain systems. [5] q3->a3_yes Yes a3_no Optimize reaction conditions. q3->a3_no No a3_yes->end a3_no->end

Caption: Troubleshooting workflow for Heck reaction isomerization.

Q4: I'm observing E/Z isomerization in my Suzuki coupling of a vinyl halide. I thought this reaction was stereoretentive. What is happening?

A4: While Suzuki couplings are generally stereoretentive, E/Z isomerization can occur, particularly with electron-deficient substrates like haloenones.[19] Recent evidence suggests that this may not happen within the main cross-coupling cycle itself but rather through a separate, competing catalytic cycle where the Pd(0) catalyst facilitates the isomerization of the starting material or product.[19] Unexpected E-to-Z isomerizations have also been reported in Negishi-type couplings, potentially involving stabilization of ZE isomers in key palladium intermediates.[20][21]

Preventative Measures:

  • Ligand Selection: The choice of phosphine ligand can have a dramatic effect. For some systems, bulky, electron-rich ligands like Xantphos can paradoxically promote isomerization, while running the reaction with a less bulky ligand or even ligandless conditions can favor retention of stereochemistry.[19]

  • Minimize Reaction Time: Find conditions that lead to rapid conversion to the desired product.[4] The longer the starting materials and products are exposed to the active catalyst, the greater the opportunity for a competing isomerization cycle to occur.

  • Temperature Control: Perform the reaction at the lowest temperature that affords a reasonable reaction rate.

  • Purity of Reagents: Ensure the vinyl halide is isomerically pure, as trace amounts of the undesired isomer can sometimes be amplified under the reaction conditions.

Section 3: General Prevention Strategies

Q5: What general laboratory practices can I implement to minimize the risk of double bond isomerization across different reaction types?

A5: A proactive approach based on sound chemical principles is the best defense against unwanted isomerization.

General Protocol for Isomerization Prevention:

  • Maintain pH Neutrality:

    • Glassware Preparation: Ensure all glassware is scrupulously cleaned and, if necessary, rinsed with a weak base solution (like dilute bicarbonate) followed by distilled water and dried to remove any acidic residues.

    • Use of Buffers: For sensitive substrates, consider using a non-aqueous buffer system or adding a non-nucleophilic base like a proton sponge to neutralize any adventitious acid.[3][22] Resin-supported buffers can be particularly useful as they are easily filtered off.[22]

  • Strict Temperature Control:

    • Operate at Low Temperatures: Always aim to run reactions at the lowest temperature that provides an acceptable rate.[3] This disfavors pathways with higher activation energies, which often include isomerization.[8][10] Reactions at 0 °C or -78 °C are common for suppressing side reactions.

  • Reagent and Catalyst Selection:

    • Choose Mild Reagents: Opt for the mildest possible reagents for any given transformation.

    • Catalyst Screening: If using a transition metal catalyst, screen different metals, ligands, and oxidation states. Sometimes a catalyst known for high activity is also more prone to side reactions like isomerization.[23]

  • Inert Atmosphere and Solvent Purity:

    • Degas Solvents: Thoroughly degas solvents, especially for transition metal-catalyzed reactions, to remove oxygen. Oxygen can lead to catalyst decomposition and the formation of species that promote isomerization.[24]

    • Use High-Purity Solvents: Impurities in solvents can act as catalysts for isomerization.

Mechanism Visualization: Metal-Hydride Catalyzed Isomerization

G R_alkene R-CH₂-CH=CH₂ (Terminal Alkene) intermediate1 R-CH₂-CH(M)-CH₃ (Hydrometalation - Markovnikov) R_alkene->intermediate1 Hydrometalation MH [M]-H intermediate1->R_alkene β-H Elimination isomerized_alkene R-CH=CH-CH₃ (Internal Alkene) intermediate1->isomerized_alkene β-H Elimination intermediate2 R-CH(M)-CH₂-CH₃ (Hydrometalation - anti-Markovnikov) intermediate2->isomerized_alkene β-H Elimination isomerized_alkene->intermediate2 Hydrometalation

Caption: Common pathway for transition metal-hydride catalyzed double bond migration.

References
  • Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005). Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 127(49), 17160–17161. Available at: [Link]

  • Anderson's Process Solutions. (2017). Metathesis catalysts and reducing olefin isomerization. Available at: [Link]

  • Gates, B. C. (1992). Catalytic Chemistry. John Wiley & Sons. (Mechanism cited in LSU Scholarly Repository document on Double-Bond Isomerization of Long Chain Olefins). Available at: [Link]

  • Request PDF. (2005). Prevention of Undesirable Isomerization During Olefin Metathesis. Journal of the American Chemical Society. Available at: [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Controlling olefin isomerization in the heck reaction with neopentyl phosphine ligands. Angewandte Chemie International Edition, 43(14), 1871-1874. Available at: [Link]

  • PubMed. (2005). Prevention of undesirable isomerization during olefin metathesis. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]

  • Yi, F., et al. (2021). Mechanisms of Double-Bond Isomerization Reactions of n-Butene on Different Lewis Acids. ACS Catalysis. Available at: [Link]

  • Google Patents. (2015). Methods for suppressing isomerization of olefin metathesis products.
  • ACS Publications. (2005). Prevention of Undesirable Isomerization during Olefin Metathesis. Available at: [Link]

  • ACS Catalysis. (2021). Mechanisms of Double-Bond Isomerization Reactions of n-Butene on Different Lewis Acids. Available at: [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]

  • ResearchGate. (2012). Isomerization During Olefin Metathesis: An Assessment of Potential Catalyst Culprits. Available at: [Link]

  • Myers, A. (2011). The Heck Reaction - Chem 115. Harvard University. Available at: [Link]

  • San Diego State University. (n.d.). Catalyst for rapid and selective alkene isomerization. Available at: [Link]

  • PubMed. (2020). Suppression of Undesirable Isomerization and Intermolecular Reactions of Double Bonds by a Linked Rotaxane Structure. Available at: [Link]

  • Chemistry LibreTexts. (2019). 14.11: Kinetic Versus Thermodynamic Products. Available at: [Link]

  • OIST Groups. (n.d.). Heterogeneous buffer to prevent isomerization and decomposition. Available at: [Link]

  • Wikipedia. (n.d.). Enone–alkene cycloadditions. Available at: [Link]

  • Carretero, J. C., & Arrayás, R. G. (2002). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Current Organic Chemistry, 6(3), 275-296.
  • PMC. (2020). Double duty isomerases: a case study of isomerization-coupled enzymatic catalysis. Available at: [Link]

  • Macmillan Group. (2004). The Intramolecular Heck Reaction. Available at: [Link]

  • ResearchGate. (2004). Suppression of double bond isomerisation in intramolecular Heck reactions using supercritical carbon dioxide. Available at: [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]

  • ResearchGate. (2021). Double Bond Isomerisation and Migration—New Playgrounds for Transition Metal-Catalysis. Available at: [Link]

  • YouTube. (2020). 33: Kinetic control vs. thermodynamic control. Available at: [Link]

  • YouTube. (2020). Kinetic vs Thermodynamic Control--Conjugated Systems. Available at: [Link]

  • ResearchGate. (1993). Double bond migration of olefins on deuterated and chlorinated Al 2 O 3 catalysts. Available at: [Link]

  • PubMed. (2018). E-Z isomerization in Suzuki cross-couplings of haloenones: ligand effects and evidence for a separate catalytic cycle. Available at: [Link]

  • The Journal of Organic Chemistry. (2013). Unexpected E-to-Z Isomerizations during the Negishi-Type Homocoupling of E-Iodoalkenes. Available at: [Link]

  • ACS Publications. (2013). Unexpected E-to-Z Isomerizations during the Negishi-Type Homocoupling of E-Iodoalkenes. Available at: [Link]

  • PubMed. (2018). Unexpected Alkene Isomerization during Iterative Cross-Coupling To Form Hindered, Electron-Deficient Trienes. Available at: [Link]

  • Chemistry World. (2019). Walking radicals relocate double bonds. Available at: [Link]

  • Journal of the American Chemical Society. (2021). Highly Z-Selective Double Bond Transposition in Simple Alkenes and Allylarenes through a Spin-Accelerated Allyl Mechanism. Available at: [Link]

  • Chemistry Steps. (n.d.). Alkene Synthesis: Changing the Position of a Double Bond. Available at: [Link]

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Handling and storage guidelines for (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol

Welcome to the technical support guide for (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol (CAS 57323-06-5). This document is designed for researchers, chemists, and drug development professionals to ensure the stability, proper handling, and successful application of this critical synthetic intermediate. As a protected form of (Z)-2-butene-1,4-diol, its integrity is paramount for achieving desired reaction outcomes. This guide moves beyond simple instructions to explain the chemical principles governing its stability and use.

Section 1: Core Chemical Profile and Stability

(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol is a valuable building block where one of the primary alcohols of a cis-butene-diol is masked by a tetrahydropyranyl (THP) group. This strategic protection allows for selective chemistry on the remaining free primary alcohol. However, the THP group, an acetal, is the molecule's primary point of vulnerability.

Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₉H₁₆O₃[1][2]
Molecular Weight 172.22 g/mol [1][2]
Appearance Colorless liquid[3]
Density ~1.057 g/cm³[4]
Boiling Point ~296 °C[4]
CAS Number 57323-06-5[3][5]
The Critical Role of the THP Acetal Group

The THP ether is stable under neutral or basic conditions, making it resilient to many common reagents like organometallics, hydrides, and oxidizing agents (under controlled conditions).[6][7] Its primary liability is a pronounced sensitivity to acid. The mechanism involves protonation of one of the acetal oxygens, which leads to cleavage of the C-O bond and collapse of the protecting group, regenerating the free alcohol.[6][8] This acid-catalyzed hydrolysis is the most common cause of sample degradation and experimental failure.

G cluster_0 Acid-Catalyzed Deprotection Pathway Compound (Z)-4-(THP-O)but-2-en-1-ol (Stable Starting Material) Protonation Protonation of Acetal Oxygen Compound->Protonation Trace H+ (e.g., from solvent, glassware, reagents) Intermediate Resonance-Stabilized Oxocarbenium Ion Protonation->Intermediate Cleavage Products (Z)-2-Butene-1,4-diol + 2-Hydroxytetrahydropyran (Degradation Products) Intermediate->Products Reaction with H₂O (Nucleophilic Attack)

Caption: Primary degradation pathway via acid-catalyzed hydrolysis.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and use of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol.

Storage & Handling

Q: What are the ideal long-term storage conditions for this compound? A: For optimal stability, store the compound at 2-8°C in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen).[9] The key objectives are to protect it from moisture, atmospheric acids (like CO₂), and light. Ensure the container cap has a PTFE liner to prevent leaching of impurities.

Q: I've just received a shipment. What are the first steps? A: First, inspect the container seal for any breaches. Before opening, allow the vial to warm to ambient laboratory temperature. Opening a cold vial can cause atmospheric moisture to condense inside, which can hydrolyze the compound over time.

Q: What Personal Protective Equipment (PPE) is required? A: Standard laboratory PPE is mandatory. This includes chemical-resistant gloves (nitrile or neoprene), safety glasses or goggles, and a lab coat.[3] All handling should be performed in a well-ventilated chemical fume hood.[3][9]

Stability & Degradation

Q: My NMR spectrum shows unexpected peaks. How can I tell if the compound has degraded? A: The primary degradation product is (Z)-2-butene-1,4-diol. In ¹H NMR, you will see the disappearance of the characteristic signals for the THP group and the appearance of a new, simpler set of signals corresponding to the symmetric diol. On a TLC plate, the diol will appear as a more polar spot (lower Rf) than the parent compound.

Q: What are the most common hidden sources of acid that can cause deprotection? A:

  • Glassware: Residue from previous reactions or acid washes. It is best practice to rinse glassware with a dilute base (e.g., 1% triethylamine in hexanes) followed by a final rinse with distilled solvent before use.

  • Solvents: Chlorinated solvents like dichloromethane (DCM) can contain trace amounts of HCl. Use freshly distilled or inhibitor-free solvents stored over potassium carbonate or passed through a plug of basic alumina.

  • NMR Solvents: Standard CDCl₃ is often slightly acidic. For sensitive compounds, use CDCl₃ that has been stored over potassium carbonate or purchase a neutralized grade.

  • Reagents: Lewis acids or even protic functional groups on other reagents can initiate deprotection.

Q: Besides acid, what other incompatibilities should I be aware of? A: Avoid strong oxidizing agents.[3][10] While the THP ether is relatively stable, the free alcohol and the alkene are susceptible to oxidation, which could lead to undesired side products.

Section 3: Troubleshooting Guide: Reaction Failures & Impurities

This guide provides a systematic approach to diagnosing issues that may arise during experiments.

Scenario: A reaction using (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol as a starting material results in a low yield of the desired product and the formation of a significant, more polar side product.

G Start Low Yield / Polar Impurity Observed Check_SM Step 1: Analyze Starting Material (SM) (TLC, NMR) Start->Check_SM SM_OK SM is Pure Check_SM->SM_OK No SM_Bad SM is Degraded (Contains Diol) Check_SM->SM_Bad Yes Check_Reaction Step 2: Review Reaction Conditions SM_OK->Check_Reaction Purify_SM Action: Purify SM via Flash Chromatography SM_Bad->Purify_SM Check_Solvents Are solvents anhydrous and neutral? Check_Reaction->Check_Solvents Check_Reagents Are reagents acidic or contain acidic impurities? Check_Reaction->Check_Reagents Check_Glassware Was glassware properly base-washed? Check_Reaction->Check_Glassware End Root Cause Identified Purify_SM->End Check_Solvents->End Check_Reagents->End Check_Glassware->End

Caption: Troubleshooting workflow for reaction failure.

Potential Causes & Corrective Actions
Potential CauseDiagnostic TestCorrective Action
Degraded Starting Material Run a TLC and ¹H NMR of the starting material vial. Compare to the reference spectrum.If degradation is confirmed, purify the remaining material by flash column chromatography using a non-acidic eluent system (e.g., Hexane/Ethyl Acetate with 0.5% triethylamine).
Acidic Solvent Add a pH indicator to an aliquot of the solvent or test with pH paper.Distill the solvent from a suitable drying agent (e.g., CaH₂) or pass it through a column of activated, basic alumina immediately before use.
Acidic Reagent Review the properties of all reagents. If a reagent is known to be acidic or hygroscopic, it may be the source.Use a non-acidic alternative if possible. If not, consider adding a non-nucleophilic base (e.g., proton sponge, 2,6-lutidine) to the reaction mixture to scavenge trace acid.
Contaminated Glassware This is a diagnosis by elimination. If all other sources are ruled out, this is the likely cause.Implement a strict glassware cleaning protocol: soak in a base bath, rinse thoroughly with deionized water, and oven-dry immediately before use.

Section 4: Key Experimental Protocols

Protocol 1: Quality Control by Thin-Layer Chromatography (TLC)

This protocol is a rapid check for the presence of the primary degradant, (Z)-2-butene-1,4-diol.

  • Prepare Eluent: Mix Hexane and Ethyl Acetate in a 1:1 ratio.

  • Spot Plate: On a silica gel TLC plate, spot a dilute solution of your compound in ethyl acetate.

  • Develop: Place the plate in a developing chamber with the prepared eluent.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize under a UV lamp (if applicable) and then stain with a potassium permanganate (KMnO₄) dip.

  • Analyze: The parent compound should appear as a single, well-defined spot. The (Z)-2-butene-1,4-diol degradant will appear as a distinct, more polar spot (lower Rf value) that also stains strongly with KMnO₄. An Rf of ~0.5 is typical for the parent compound in this system, while the diol will be closer to the baseline (Rf < 0.2).

Protocol 2: General Procedure for Deprotection

This protocol is for the intentional, controlled removal of the THP group when desired.

Causality: This procedure uses a mild acid catalyst in a protic solvent to efficiently and cleanly hydrolyze the acetal, liberating the free alcohol. Acetic acid provides the necessary acidic environment, while the water acts as the nucleophile and THF ensures solubility.[8]

  • Dissolve Substrate: Dissolve the THP-protected alcohol (1 equivalent) in a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., a 4:2:1 v/v/v ratio).

  • Heat Reaction: Stir the mixture at room temperature or warm gently to 40-45 °C to accelerate the reaction.

  • Monitor Progress: Follow the disappearance of the starting material by TLC (see Protocol 1). The reaction is typically complete within 2-6 hours.

  • Workup: Once complete, cool the reaction mixture to room temperature. Carefully neutralize the acetic acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.

  • Isolate: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude deprotected alcohol. Purify further by chromatography if necessary.

References

  • (Z)-4-(TETRAHYDRO-2H-PYRAN-2-YL-OXY)BUT-2-EN-1-OL - Introduction. (2024). ChemBK. [Link]

  • (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol. PubChem. [Link]

  • MSDS of (Z)-4-(tetrahydro-2-H-pyran-2-yl-oxy)but-2-en-1-ol. (2013). Capot Chemical. [Link]

  • Khan, A. T., & Mondal, E. (2003). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 68(10), 4125–4128. [Link]

  • THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 166–179. [Link]

  • A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite. (1998). ResearchGate. [Link]

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  • SAFETY DATA SHEET. (2021). Fisher Scientific. [Link]

  • 4-tetrahydro-pyran-2-yloxy-butan-1-ol. Chemical Synthesis Database. [Link]

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Technical Support Center: Protecting Groups for cis-2-Butene-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the protection of cis-2-butene-1,4-diol. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this versatile chiral building block into their synthetic strategies.[1][2][3][4][5] We will address common challenges and provide practical, field-tested solutions for protecting the diol functionality, with a focus on alternative strategies beyond standard silyl ethers.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments. We focus on the causality behind experimental choices to empower you to troubleshoot effectively.

Q1: Why are standard protecting groups like TBDMS or TMS sometimes problematic for cis-2-butene-1,4-diol?

While silyl ethers are workhorses in organic synthesis, they present unique challenges with cis-2-butene-1,4-diol.[6][7][8][9]

  • Selectivity: Achieving selective mono-protection of the symmetrical diol is difficult. Statistical mixtures of di-protected, mono-protected, and unprotected diol are common, leading to tedious purification and low yields of the desired mono-protected product.

  • Stability: Standard silyl ethers like TMS are highly labile to acidic conditions.[6] More robust silyl ethers like TBDMS or TIPS offer greater stability but can be difficult to remove in the presence of other sensitive functional groups.[6][10] The relative stability to acidic hydrolysis follows the trend: TMS < TES < TBDMS < TIPS < TBDPS.[6]

  • Migration: Silyl groups are known to migrate between adjacent hydroxyl groups, especially under basic or acidic conditions. In the context of a flexible cis-1,4-diol, this can be a complicating side reaction.

Q2: What are the primary classes of alternative protecting groups for this diol?

The most effective alternatives leverage the diol's structure to form cyclic derivatives, which simplifies selectivity issues and imparts predictable stability.

  • Cyclic Acetals (and Ketals): These are formed by reacting the diol with an aldehyde or ketone under acidic catalysis.[11][12][13][14] They are stable to basic, reductive, and nucleophilic conditions but are readily cleaved with aqueous acid.[11][15] Common examples include:

    • Acetonide: Formed with acetone or 2,2-dimethoxypropane.

    • Benzylidene Acetal: Formed with benzaldehyde or benzaldehyde dimethyl acetal.[15][16]

  • Benzyl Ethers: Groups like benzyl (Bn) or p-methoxybenzyl (PMB) are robust and stable to a wide range of conditions.[17]

    • p-Methoxybenzyl (PMB) Ether: Particularly useful as it can be cleaved under oxidative conditions with DDQ or CAN, which are orthogonal to many other protecting groups.[17][18] It can also be removed with strong acid.[17][19]

Q3: I'm trying to form a cyclic acetal (e.g., benzylidene), but I'm getting low yields and some dark, insoluble material. What's going wrong?

This is a common issue often related to the choice and handling of the acid catalyst.

  • Cause 1: Catalyst is too strong. Strong, non-volatile acids like sulfuric acid can promote side reactions, including polymerization or isomerization of the allylic diol.[20]

  • Solution 1: Use a milder, organic-soluble acid catalyst. Camphorsulfonic acid (CSA) or p-toluenesulfonic acid (PTSA) are excellent choices as they are effective and less prone to causing degradation.[20][21] Copper(II) triflate (Cu(OTf)₂) is another highly efficient and mild catalyst for this transformation.[16]

  • Cause 2: Inefficient water removal. Acetal formation is an equilibrium reaction that produces water.[12] Failure to remove this water will prevent the reaction from going to completion.

  • Solution 2: Use a Dean-Stark apparatus when reacting with benzaldehyde in a solvent like toluene to azeotropically remove water. Alternatively, use a chemical dehydrant or a reagent that doesn't produce water, such as benzaldehyde dimethyl acetal.[16] The reaction with benzaldehyde dimethyl acetal is often faster and cleaner.[16]

Q4: How can I achieve selective mono-protection of cis-2-butene-1,4-diol?

Desymmetrization of symmetrical diols is a significant challenge.[22] Here are two reliable strategies:

  • Strategy 1: Statistical Protection with Excess Diol. The simplest approach is to use a large excess (5-10 equivalents) of the diol relative to the protecting group precursor (e.g., TBDMS-Cl). This statistically favors the formation of the mono-protected product. The drawback is the need to recover and recycle the unreacted diol.

  • Strategy 2: Reductive Opening of a Cyclic Acetal. This is a more elegant and often higher-yielding approach. First, protect both hydroxyl groups as a cyclic benzylidene acetal. Then, use a regioselective reductive cleavage. Reagents like diisobutylaluminium hydride (DIBAL-H) can reductively open the acetal to yield a mono-protected, mono-benzylated diol.[17]

Q5: My protecting group strategy seems to be causing isomerization of the cis-double bond to the trans-isomer. How can I prevent this?

cis-2-Butene-1,4-diol is an allylic alcohol, and the double bond is susceptible to isomerization, particularly under harsh acidic or transition-metal-catalyzed conditions.[23][24][25][26]

  • Cause: Prolonged exposure to strong acid at elevated temperatures can facilitate isomerization. Some transition metal catalysts, like certain ruthenium complexes used for other transformations, are known to be potent isomerization catalysts.[25][26]

  • Prevention:

    • Use Mild Catalysts: Employ milder acid catalysts like pyridinium p-toluenesulfonate (PPTS) or Cu(OTf)₂ for acetal formation.[8][16]

    • Lower Reaction Temperatures: Perform reactions at the lowest temperature necessary for a reasonable reaction rate.

    • Avoid Incompatible Reagents: Scrutinize all reagents in your planned sequence for known isomerization activity. For example, if a reaction requires a Pd catalyst, ensure it is not one known to promote alkene isomerization.

Troubleshooting Guide: Quick Reference

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Cyclic Acetal 1. Incomplete reaction due to water byproduct.2. Catalyst is too harsh, causing degradation.3. Reagents are of poor quality.1. Use a Dean-Stark trap or a dehydrating reagent like benzaldehyde dimethyl acetal.2. Switch to a milder catalyst such as CSA, PPTS, or Cu(OTf)₂.[16][21]3. Use freshly distilled aldehydes/ketones and anhydrous solvents.
Mixture of Mono- and Di-Protected Products 1. Stoichiometry is not optimized for mono-protection.2. Silyl group migration is occurring.1. For mono-protection, use a large excess of the diol. For di-protection, use a slight excess (>2 eq.) of the silylating agent.2. Use conditions that minimize migration (e.g., neutral conditions, lower temperatures).
cis to trans Isomerization 1. Reaction conditions (acid/heat) are too harsh.2. Use of an incompatible transition metal catalyst.1. Use milder conditions (e.g., PPTS instead of H₂SO₄) and lower temperatures.2. Carefully select catalysts to avoid those known to promote alkene isomerization.[24][26]
Difficulty Removing PMB Ether 1. Standard DDQ conditions affect other functional groups.2. Strong acid cleavage is not compatible with the substrate.1. Consider alternative oxidative methods or nucleophilic deprotection protocols.[18][27]2. If acid sensitivity is an issue, oxidative deprotection is the preferred method.[17][19]

Experimental Protocols & Methodologies

Protocol 1: Di-protection as a Benzylidene Acetal

This protocol provides robust protection of both hydroxyl groups as a seven-membered cyclic acetal, which is stable to bases and many organometallic reagents.

Reaction: cis-2-Butene-1,4-diol + Benzaldehyde Dimethyl Acetal ⟶ 2-Phenyl-2,3,6,7-tetrahydro-1,3-dioxepine

Materials:

  • cis-2-Butene-1,4-diol (1.0 eq)

  • Benzaldehyde dimethyl acetal (1.2 eq)

  • Copper(II) triflate (Cu(OTf)₂) (0.05 eq)

  • Anhydrous acetonitrile (CH₃CN)

  • Triethylamine (Et₃N)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add cis-2-butene-1,4-diol and anhydrous acetonitrile (approx. 0.1 M solution).

  • Add benzaldehyde dimethyl acetal (1.2 eq) to the solution.

  • Add the catalyst, Cu(OTf)₂ (0.05 eq), to the stirred mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[16]

  • Upon completion, quench the catalyst by adding triethylamine (0.2 eq).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure benzylidene acetal.

Protocol 2: Oxidative Deprotection of a p-Methoxybenzyl (PMB) Ether

This method is ideal for removing a PMB ether under non-acidic conditions, preserving acid-sensitive functional groups.[17]

Reaction: Substrate-OPMB ⟶ Substrate-OH

Materials:

  • PMB-protected alcohol (1.0 eq)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 eq)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the PMB-protected substrate in a mixture of DCM and water (e.g., 10:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add DDQ (1.5 eq) portion-wise to the stirred solution. The reaction mixture will typically turn dark green or brown.

  • Allow the reaction to stir at 0 °C and warm to room temperature over 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.

Visualization of Key Workflows

Decision Workflow for Protecting Group Selection

This diagram outlines the logical steps for choosing an appropriate protecting group strategy based on the synthetic goal.

G start Synthetic Goal for cis-2-butene-1,4-diol goal Di-protection or Mono-protection? start->goal di_protection Di-protection Needed goal->di_protection Both OH groups mono_protection Mono-protection Needed goal->mono_protection One OH group di_stability Downstream Chemistry (Base/Nuc Stable?) di_protection->di_stability mono_strategy Select Strategy mono_protection->mono_strategy cyclic_acetal Use Cyclic Acetal (e.g., Benzylidene) di_stability->cyclic_acetal Yes di_silyl Use Di-Silyl Ether (e.g., 2.2 eq TBDMS-Cl) di_stability->di_silyl No (Acidic steps ahead) statistical Statistical Protection (Use >5 eq. diol) mono_strategy->statistical Simple, excess diol available reductive_opening Protect-Reduce Strategy (Benzylidene -> DIBAL-H) mono_strategy->reductive_opening High selectivity needed

Caption: Comparison of cyclic vs. independent di-protection.

References

  • Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Nucleophilic Deprotection of p-Methoxybenzyl Ethers Using Heterogeneous Oxovanadium Catalyst. The Journal of Organic Chemistry, 42(23), 3772–3774. [Link]

  • Organic Chemistry Portal. (n.d.). PMB Protection - Common Conditions. Retrieved from [Link]

  • Tanaka, H., et al. (2020). Nucleophilic Deprotection of p-Methoxybenzyl Ethers Using Heterogeneous Oxovanadium Catalyst. Chemical and Pharmaceutical Bulletin, 68(9), 885-890. [Link]

  • Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]

  • Green, R. A., et al. (2017). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. Organic Letters, 19(21), 5868–5871. [Link]

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  • Al-Masum, M. (2005). Isomerization Reactions of Allylic Alcohols into Ketones with the Grubbs Reagent. Letters in Organic Chemistry, 2(4), 329-331. [Link]

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  • Biao, Y. (2021). Benzylidene protection of diol. In Glycoscience Protocols. NCBI Bookshelf. [Link]

  • Ariza, X., et al. (2000). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Organic Letters, 2(19), 2809–2811. [Link]

  • Yu, Y., et al. (2021). Trans-2-Butene-1,4-Diol as an Olefinic Building Block to Prepare Biobased Unsaturated Copolyesters with High Molecular Weight: Synthesis, Characterization, and Physical Properties. ACS Omega, 6(49), 33875–33884. [Link]

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  • Mandal, P. K., & Misra, A. K. (2012). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 8, 1193–1197. [Link]

  • Saikia, I., & Phukan, P. (2018). A versatile method for the protection of carbonyl compounds by camphorsulfonic acid. ARKIVOC, 2018(5), 213-225. [Link]

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  • Firouzabadi, H., et al. (2003). Mild and efficient protection of diol and carbonyls as cyclic acetals catalysed by iron (III) chloride. Comptes Rendus Chimie, 6(8-10), 1077-1081. [Link]

  • Saikia, I., & Phukan, P. (2018). A Versatile Method for the Protection of Carbonyl Compounds by Camphor Sulfonic Acid. Current Organocatalysis, 5(2), 126-133. [Link]

  • Masui, H., et al. (2018). Selective Monoprotection of Symmetrical Diols in a Flow Reactor. International Journal of Organic Chemistry, 8(2), 264-271. [Link]

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Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Assessment: High-Fidelity ¹H NMR Analysis of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the synthesis of complex molecules and active pharmaceutical ingredients (APIs), the purity of synthetic intermediates is paramount. (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol is a key building block, valued for the orthogonal protecting group strategy it enables.[1][2] The tetrahydropyranyl (THP) ether protects a primary alcohol while the remaining primary allylic alcohol is available for further transformation. The stereochemistry of the cis (Z) double bond is crucial for its intended use in sequential reactions. Consequently, rigorous purity assessment is not merely a quality control step but a critical determinant of success in a multi-step synthesis.

This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this intermediate, with a primary focus on the robust capabilities of quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind experimental choices, provide validated protocols, and objectively compare qNMR with alternative chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The Unparalleled Advantage of Quantitative ¹H NMR (qNMR)

While chromatographic methods are invaluable, qNMR stands out as a primary analytical method for purity determination.[3] The fundamental principle of qNMR is that the area of a resonance signal is directly proportional to the number of nuclei giving rise to that signal.[4] This allows for the determination of the absolute purity of a substance by co-dissolving a known mass of the analyte with a known mass of a certified internal standard, without the need for a reference standard of the analyte itself.[5] This is a significant advantage, especially for novel compounds or when a certified standard of the analyte is unavailable or prohibitively expensive.[6]

¹H NMR Spectral Deep Dive: Decoding the Signature of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol

A comprehensive understanding of the ¹H NMR spectrum is the foundation of a reliable purity assessment. The structure of the molecule, with protons labeled for assignment, is shown below.

Caption: Labeled structure of the target molecule.

The expected ¹H NMR spectral data, based on established chemical shift ranges for similar functional groups, are summarized below.[7][8][9] The key diagnostic signals are the olefinic protons (Hc and Hd) and the anomeric proton of the THP group (Ha).

Proton LabelApprox. Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Hd, Hc5.6 - 5.9mJcd ≈ 10-12 Hz (cis)2H
Ha~4.6tJ ≈ 3.5 Hz1H
He,e'~4.2dJde ≈ 6 Hz2H
Hb,b'4.0 - 4.3m-2H
HTHP (other)3.5 - 3.9 & 1.5 - 1.9m-8H
OHVariable (broad singlet)br s-1H

Causality in Spectral Features:

  • Olefinic Protons (Hc, Hd): The chemical shift in the 5.6-5.9 ppm range is characteristic of protons on a carbon-carbon double bond. The coupling constant between these two protons (Jcd) is the most critical parameter for confirming the (Z)- or cis-stereochemistry. For cis-alkenes, this coupling constant is typically in the range of 6-12 Hz, whereas for the corresponding trans-isomer, it would be significantly larger, around 12-18 Hz.[10][11][12] The presence of a coupling constant of ~11 Hz would strongly validate the desired (Z)-isomer.

  • Anomeric Proton (Ha): The signal around 4.6 ppm is characteristic of the anomeric proton (the proton on the carbon connected to two oxygen atoms) in a THP ether.[13] Its distinct chemical shift makes it an excellent candidate for integration in purity calculations.

  • Protons Adjacent to Oxygen (Hb,b', He,e'): These protons appear downfield (4.0-4.3 ppm and ~4.2 ppm, respectively) due to the deshielding effect of the adjacent electronegative oxygen atoms.[9] These signals are also well-resolved and can be used for purity verification.

Experimental Protocol: Purity Assessment by qNMR

This protocol provides a self-validating system. By calculating the purity using at least two well-resolved and non-overlapping signals from the analyte (e.g., the anomeric proton Ha and the olefinic protons Hc+Hd), the consistency of the results provides a high degree of confidence in the measurement.

Caption: Workflow for qNMR Purity Assessment.

Detailed Methodology:

  • Selection of Internal Standard: The choice of an internal standard is critical. It must be of high, certified purity, stable, not react with the analyte, and possess signals that do not overlap with any analyte signals.[14] For (Z)-4-(THP-oxy)but-2-en-1-ol in CDCl₃, maleic acid or 1,4-dinitrobenzene are excellent choices. Their simple spectra in the aromatic region are far from the analyte's signals.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the (Z)-4-(THP-oxy)but-2-en-1-ol sample into a clean, dry vial using a calibrated analytical balance.

    • Accurately weigh approximately 10 mg of the chosen internal standard (e.g., maleic acid, purity ≥99.5%) into the same vial. The goal is a near 1:1 molar ratio of the protons being integrated to ensure accuracy.[4]

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve the sample and standard completely.

    • Vortex the vial to ensure a homogenous solution, then transfer it to a 5 mm NMR tube.

  • Data Acquisition (Key Parameters):

    • Spectrometer: Use a 400 MHz or higher field NMR spectrometer.

    • Relaxation Delay (D1): This is the most critical parameter for quantification. A long relaxation delay is essential to ensure that all protons have fully returned to their equilibrium state before the next pulse. A value of at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton in the sample (analyte and standard) is required.[15] A conservative and robust choice is D1 = 30-60 seconds .

    • Pulse Angle: Use a 90° pulse to ensure maximum signal generation for all nuclei.

    • Number of Scans (NS): Typically 8 to 16 scans are sufficient to achieve an excellent signal-to-noise ratio (S/N > 150:1) for accurate integration.[16]

  • Data Processing and Calculation:

    • After Fourier transformation, carefully perform phase and baseline correction on the spectrum.

    • Integrate a well-resolved, non-overlapping signal from the analyte (e.g., the anomeric proton Ha at ~4.6 ppm) and a signal from the internal standard (e.g., the two olefinic protons of maleic acid at ~6.3 ppm).

    • Calculate the purity (Panalyte) using the following equation:

    Panalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral area of the signal

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass weighed

    • P = Purity of the standard

Comparative Analysis: qNMR vs. Chromatographic Methods

No single technique is universally superior; the optimal choice depends on the specific analytical goal. For the purity assessment of (Z)-4-(THP-oxy)but-2-en-1-ol, qNMR, HPLC, and GC-MS offer complementary information.[17][18]

FeatureQuantitative ¹H NMR (qNMR) HPLC (with UV/ELSD) GC-MS
Principle Measures signal intensity proportional to the number of nuclei.[4]Separation based on polarity; detection based on UV absorbance or light scattering.Separation based on volatility and polarity; mass-based detection.
Quantitation Absolute quantitation without a specific analyte standard.[3]Requires a reference standard of the analyte for accurate quantitation.Requires a reference standard; relative quantitation (area %) is common.
Structural Info Excellent; confirms structure of the main component and can identify impurities.Limited; retention time is the primary identifier.Excellent; mass spectrum provides fragmentation patterns for identification.
Sensitivity Lower (mg/mL range).[17]High (µg/mL to ng/mL range).[16]Very High (ng/mL to pg/mL range).
Sample Throughput Lower, due to long relaxation delays required for accuracy.Higher; typical run times are 15-30 minutes.Higher; typical run times are 20-40 minutes.
Destructive? No, the sample can be fully recovered.Yes, the sample is consumed.Yes, the sample is consumed.
Best For... Accurate purity assignment of the bulk material; reference standard characterization.[19]Detecting and quantifying known, UV-active impurities at low levels.Detecting and identifying volatile or semi-volatile impurities.

Synergistic Application:

  • qNMR is the authoritative method for assigning the absolute purity of a new batch or for qualifying it as a reference standard. It unequivocally confirms the identity and the (Z)-geometry via coupling constants.

  • HPLC is ideal for routine in-process control to monitor the disappearance of starting materials or the formation of polar byproducts.

  • GC-MS would be highly effective for detecting trace amounts of volatile impurities, such as residual solvents or the starting material 3,4-dihydro-2H-pyran.

Conclusion and Recommendations

For the comprehensive and definitive purity assessment of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol, quantitative ¹H NMR (qNMR) is the superior methodology. It provides not only a highly accurate and precise purity value but also simultaneously confirms the structural integrity and critical stereochemistry of the molecule in a single, non-destructive measurement.

While techniques like HPLC and GC-MS are powerful for detecting trace impurities and are well-suited for high-throughput screening, they lack the inherent quantitative accuracy and structural confirmation power of qNMR. For researchers, scientists, and drug development professionals who require the highest confidence in the quality of their synthetic intermediates, adopting a qNMR-based purity assessment protocol is a scientifically robust and self-validating strategy. An orthogonal approach, using HPLC or GC-MS to complement qNMR, provides the most complete picture of a sample's purity profile.

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  • NIST WebBook. (n.d.). 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-. Retrieved from [Link]

  • SpectraBase. (n.d.). 2H-PYRAN-4-OL, TETRAHYDRO-2,4-DIMETHYL-6-PHENYL- - Optional[13C NMR]. Retrieved from [Link]

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A Comparative Guide to the Reactivity of (Z) vs. (E) Isomers of 4-(THP-oxy)but-2-en-1-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of organic synthesis, the geometric configuration of a molecule can profoundly dictate its chemical reactivity and stereochemical outcome. This guide offers an in-depth comparison of the reactivity of the (Z) and (E) isomers of 4-(tetrahydropyran-2-yloxy)but-2-en-1-ol, a versatile building block in the synthesis of complex molecules. By examining key transformations such as epoxidation, dihydroxylation, and hydrogenation, we aim to provide researchers, scientists, and drug development professionals with actionable insights supported by experimental data to inform synthetic strategy and catalyst selection.

Introduction: The Significance of Stereoisomerism in Allylic Alcohols

Allylic alcohols are pivotal intermediates in organic synthesis, prized for their ability to undergo a variety of stereoselective transformations. The orientation of substituents around the carbon-carbon double bond, designated as (Z) (cis) or (E) (trans), creates distinct steric and electronic environments. This seemingly subtle difference can lead to dramatic divergences in reaction pathways, rates, and the stereochemistry of the resulting products. Understanding these differences is paramount for the efficient and predictable construction of chiral molecules, a critical aspect of modern drug discovery and development. 4-(THP-oxy)but-2-en-1-ol, with its protected primary alcohol and a free allylic alcohol, serves as an excellent model system to explore these geometric influences.

Comparative Reactivity in Key Transformations

Epoxidation: A Tale of Divergent Pathways

The epoxidation of allylic alcohols is a cornerstone of stereoselective synthesis. The inherent directing effect of the hydroxyl group often plays a crucial role in determining the facial selectivity of the epoxidation. However, the geometry of the alkene itself can lead to fundamentally different reaction outcomes.

Recent studies have demonstrated a remarkable divergence in the oxidation of (Z) and (E) allylic alcohols catalyzed by unspecific peroxygenases (UPOs).[1][2] While the (Z)-isomer undergoes highly enantioselective epoxidation, the (E)-isomer is preferentially oxidized to the corresponding aldehyde or carboxylic acid.[1][2] This enzymatic system showcases an extreme case of reactivity divergence based on alkene geometry.

Table 1: Comparison of Unspecific Peroxygenase (UPO) Catalyzed Oxidation of (Z)- and (E)-Allylic Alcohols [1][2]

Substrate IsomerMajor ProductYield (%)Enantiomeric Excess (ee %)
(Z)Epoxideup to 80>99
(E)Aldehyde/Carboxylic Acidup to 80N/A

This enzymatic transformation highlights a key principle: the accessibility of the double bond and the orientation of the allylic hydroxyl group relative to the catalyst's active site are critically dependent on the (Z) or (E) configuration.

In more traditional chemical epoxidations, such as the Sharpless Asymmetric Epoxidation, the geometry of the allylic alcohol also influences reactivity and selectivity. While both isomers can be epoxidized, (Z)-allylic alcohols are generally observed to be less reactive and often yield lower enantioselectivities compared to their (E)-counterparts. This is attributed to unfavorable steric interactions in the transition state assembly for the (Z)-isomer.

Experimental Workflow: Sharpless Asymmetric Epoxidation

G cluster_prep Catalyst Preparation cluster_reaction Epoxidation Reaction cluster_workup Workup and Purification Ti_OiPr4 Ti(OiPr)4 Catalyst_Formation Active Chiral Catalyst Ti_OiPr4->Catalyst_Formation Tartrate Chiral Tartrate (DET or DIPT) Tartrate->Catalyst_Formation Molecular_Sieves 4Å Molecular Sieves in CH2Cl2 Molecular_Sieves->Ti_OiPr4 Cool to -20 °C Reaction_Mixture Reaction at -20 °C Catalyst_Formation->Reaction_Mixture Allylic_Alcohol (Z) or (E)-4-(THP-oxy)but-2-en-1-ol Allylic_Alcohol->Reaction_Mixture TBHP tert-Butyl hydroperoxide (TBHP) TBHP->Reaction_Mixture Slow Addition Epoxy_Alcohol Chiral Epoxy Alcohol Reaction_Mixture->Epoxy_Alcohol Stir until completion Quench Quench with water or tartaric acid solution Epoxy_Alcohol->Quench Extraction Extract with organic solvent Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product Purified Epoxy Alcohol Purification->Final_Product

Caption: Workflow for Sharpless Asymmetric Epoxidation.

Dihydroxylation: The Influence of Geometry on Stereochemical Outcomes

Dihydroxylation, the addition of two hydroxyl groups across a double bond, is a powerful method for creating vicinal diols. The stereochemical outcome of this reaction is highly dependent on the geometry of the starting alkene.

For syn-dihydroxylation, typically achieved using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄), the reaction proceeds through a cyclic intermediate, leading to the addition of both hydroxyl groups to the same face of the double bond.[3]

  • (Z)-4-(THP-oxy)but-2-en-1-ol is expected to yield the meso-diol, as the syn-addition to the cis-alkene results in a product with a plane of symmetry.

  • (E)-4-(THP-oxy)but-2-en-1-ol , on the other hand, will produce a racemic mixture of the two enantiomeric diols upon syn-dihydroxylation.[4]

For anti-dihydroxylation, which can be accomplished by epoxidation followed by acid-catalyzed ring-opening, the stereochemical outcomes are reversed:[3]

  • (Z)-Isomer will lead to a racemic mixture of enantiomeric diols.

  • (E)-Isomer will result in the formation of the meso-diol.

The choice of (Z) or (E) isomer is therefore a critical decision point in the synthesis of stereodefined polyols.

Logical Relationship: Alkene Geometry and Diol Stereochemistry

G cluster_Z (Z)-Isomer cluster_E (E)-Isomer Z_isomer (Z)-4-(THP-oxy)but-2-en-1-ol Z_syn syn-Dihydroxylation (e.g., OsO4) Z_isomer->Z_syn Z_anti anti-Dihydroxylation (e.g., m-CPBA then H3O+) Z_isomer->Z_anti Z_syn_product meso-Diol Z_syn->Z_syn_product Z_anti_product Racemic Diol Z_anti->Z_anti_product E_isomer (E)-4-(THP-oxy)but-2-en-1-ol E_syn syn-Dihydroxylation (e.g., OsO4) E_isomer->E_syn E_anti anti-Dihydroxylation (e.g., m-CPBA then H3O+) E_isomer->E_anti E_syn_product Racemic Diol E_syn->E_syn_product E_anti_product meso-Diol E_anti->E_anti_product

Caption: Stereochemical outcomes of dihydroxylation.

Hydrogenation: The Role of Steric Hindrance and Catalyst Interaction

Catalytic hydrogenation of the carbon-carbon double bond in allylic alcohols provides the corresponding saturated alcohol. The facial selectivity of this reduction can be influenced by the geometry of the starting material and the nature of the catalyst.

In general, hydrogenation occurs from the less sterically hindered face of the alkene. For (Z)-isomers, the substituents on the same side of the double bond can create a more crowded environment on one face, potentially leading to higher diastereoselectivity in the hydrogenation compared to the (E)-isomer where the substituents are further apart.

The choice of catalyst is also critical. Homogeneous catalysts, such as those based on rhodium or iridium with chiral ligands, can achieve high levels of enantioselectivity in the hydrogenation of prochiral alkenes.[5][6] The interaction of the allylic alcohol with the metal center can also play a directing role, further influencing the stereochemical outcome. For instance, in transfer hydrogenation reactions, the (E)-isomer of geraniol is readily reduced, while its (Z)-isomer, nerol, shows different reactivity, highlighting the impact of alkene geometry on catalyst-substrate interactions.

Experimental Protocols

Protocol 1: General Procedure for syn-Dihydroxylation using Osmium Tetroxide (Catalytic)

  • To a solution of the allylic alcohol (1.0 equiv) in a mixture of tert-butanol and water (1:1) at room temperature, add N-methylmorpholine N-oxide (NMO) (1.5 equiv).

  • To this stirred solution, add a solution of osmium tetroxide (0.02-0.05 equiv) in toluene.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

  • Stir for 30 minutes, then extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the vicinal diol.

Protocol 2: General Procedure for Catalytic Hydrogenation

  • To a solution of the allylic alcohol (1.0 equiv) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a hydrogenation vessel, add the catalyst (e.g., 10% Pd/C, 0.05-0.10 equiv by weight).

  • Seal the vessel and purge with hydrogen gas (or use a hydrogen balloon).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature and atmospheric pressure until the starting material is consumed (monitored by TLC).

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude saturated alcohol.

  • If necessary, purify the product by flash column chromatography.

Conclusion and Synthetic Implications

The geometric isomerism of 4-(THP-oxy)but-2-en-1-ol profoundly influences its reactivity, leading to divergent outcomes in key synthetic transformations.

  • Epoxidation: The (Z)-isomer can be a substrate for highly enantioselective epoxidation, while the (E)-isomer may favor oxidation to the corresponding carbonyl compound, particularly with enzymatic catalysts. In traditional chemical epoxidations, the (E)-isomer often exhibits higher reactivity and enantioselectivity.

  • Dihydroxylation: The stereochemical fate of the resulting diol is directly controlled by the starting alkene geometry. Syn-dihydroxylation of the (Z)-isomer yields a meso product, whereas the (E)-isomer gives a racemic mixture. The opposite is true for anti-dihydroxylation.

  • Hydrogenation: The steric environment of the (Z)-isomer may lead to higher diastereoselectivity in catalytic hydrogenation compared to the more linear (E)-isomer.

These findings underscore the importance of selecting the appropriate geometric isomer to achieve the desired stereochemical outcome in a synthetic sequence. For drug development professionals and synthetic chemists, a thorough understanding of these reactivity differences is crucial for the rational design of efficient and stereocontrolled synthetic routes to complex target molecules.

References

  • Li, J., Pogrányi, B., Cartwright, J., Unsworth, W. P., & Grogan, G. (2024). Divergent Oxidation Reactions of E‐ and Z‐Allylic Primary Alcohols by an Unspecific Peroxygenase.
  • Li, J., Duran, C., Pogrányi, B., Cornish, K. A. S., Cartwright, J., Unsworth, W. P., Osuna, S., & Grogan, G. (2024). Divergent Oxidation Reactions of E- and Z-Allylic Primary Alcohols by an Unspecific Peroxygenase. White Rose Research Online.
  • Guo, R., Chen, F., Liu, X., & Li, C. (2003). Highly enantioselective catalytic asymmetric hydrogenation of beta-keto esters in room temperature ionic liquids.
  • Wikipedia contributors. (2023, November 28). Epoxidation of allylic alcohols. In Wikipedia, The Free Encyclopedia.
  • Wang, Z., Ye, Z., & Chen, C. (2024). Asymmetric Transfer Hydrogenation of Cyclobutenediones. Journal of the American Chemical Society, 146(7), 4942–4957.
  • Wikipedia contributors. (2024, August 13). Asymmetric hydrogenation. In Wikipedia, The Free Encyclopedia.
  • Musolino, M. G., et al. (2004). Hydrogenation versus isomerization in α,β-unsaturated alcohols reactions over Pd/TiO2 catalysts.
  • Korff, M., Paulisch, T. O., Glorius, F., & Wünsch, B. (2023). Diastereoselective Upjohn dihydroxylation of (E)-anethole and (Z)-anethole yielding like- and unlike-configured diols. Journal of Medicinal Chemistry.
  • Donohoe, T. J., Garg, R., & Moore, P. R. (1996). On the dihydroxylation of cyclic allylic alcohols. Tetrahedron Letters, 37(19), 3407–3410.
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  • LibreTexts. (2023, July 21). 4.
  • YouTube. (2012, March 12). Dihydroxylation of a (Z)-Alkene to Make a Diol.
  • Blower, T. R., et al. (2022). Asymmetric Hydrogenation of Racemic Allylic Alcohols via an Isomerization-Dynamic Kinetic Resolution Cascade. The Journal of Organic Chemistry, 87(5), 3804-3809.
  • Sowa, J. R., Jr. (n.d.). Asymmetric Transfer Hydrogenation of Allylic Alcohols. Seton Hall University eRepository.
  • Wikipedia contributors. (2023, April 27). Dihydroxylation. In Wikipedia, The Free Encyclopedia.
  • Donohoe, T. J., et al. (2008). Development of the Directed Dihydroxylation Reaction. Synlett, (12), 1777-1789.
  • Bin, H.-Y., et al. (2021). Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution. Chemical Science, 12(20), 7072-7078.
  • YouTube. (2012, March 12). Dihydroxylation of a (Z)-Alkene to Make a Diol.
  • Wikipedia contributors. (2023, November 28). Epoxidation of allylic alcohols. In Wikipedia, The Free Encyclopedia.
  • Tanase, C., et al. (2021). Secondary compounds in the catalytic hydrogenation of enone and allylic alcohol prostaglandin intermediates: isolation, characterization, and X-ray crystallography. New Journal of Chemistry, 45(3), 1469-1483.
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  • Blower, T. R., et al. (2020). Iron-Catalyzed Transfer Hydrogenation of Allylic Alcohols with Isopropanol.
  • Donohoe, T. J., et al. (2008). Development of the Directed Dihydroxylation Reaction. Synlett, (12), 1777-1789.

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A Senior Application Scientist's Comparative Guide to Acid Catalysts for THP Ether Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydropyranyl (THP) group stands as a cornerstone in the edifice of multi-step organic synthesis, prized for its role in protecting hydroxyl functionalities.[1][2] Its appeal lies in its straightforward installation, robustness against a wide array of non-acidic reagents like strong bases and organometallics, and its clean removal under acidic conditions.[1][3] However, the very key to its removal—acid catalysis—presents a critical choice for the synthetic chemist. The selection of an acid catalyst is not a trivial decision; it dictates the efficiency, selectivity, and ultimate success of the deprotection, especially within the context of complex molecules bearing other acid-sensitive groups.[1][4]

This guide offers an in-depth comparison of various acidic catalysts for the cleavage of THP ethers. Moving beyond a simple catalog of reagents, we will explore the causality behind catalyst selection, provide validated experimental protocols, and present comparative data to empower researchers, scientists, and drug development professionals to make informed, effective decisions at the bench.

The Mechanism: An Acid-Catalyzed Acetal Hydrolysis

The deprotection of a THP ether is a classic example of acetal hydrolysis.[1] The reaction is initiated by the protonation of the ether oxygen atom, which transforms the alkoxy group into a good leaving group (the alcohol). Subsequent cleavage of the C-O bond is facilitated by the formation of a resonance-stabilized oxocarbenium ion. This cation is then quenched by a nucleophile, typically water or an alcohol solvent, to release the desired alcohol and regenerate the catalyst.[1][2]

THP_Deprotection_Mechanism sub R-O-THP protonated R-O(H⁺)-THP sub->protonated Protonation h_plus + H⁺ intermediate THP⁺ (Resonance-Stabilized Carbocation) + R-OH protonated->intermediate Cleavage product 2-Hydroxytetrahydropyran intermediate->product Nucleophilic Attack h2o + H₂O final_product 5-Hydroxypentanal (Tautomer) product->final_product Tautomerization

Caption: Acid-catalyzed deprotection mechanism of THP ethers.

A Comparative Analysis of Acid Catalysts

The choice of catalyst is a balancing act between reactivity and selectivity. A highly acidic catalyst might ensure rapid deprotection but could also cleave other protecting groups or induce side reactions in a sensitive substrate. Conversely, a milder catalyst might offer greater selectivity but require longer reaction times or elevated temperatures.[1]

Homogeneous Brønsted Acids: The Workhorses

These are the most traditionally employed catalysts, ranging from strong sulfonic acids to weaker carboxylic acids.

  • p-Toluenesulfonic Acid (p-TsOH): A strong, crystalline organic acid, p-TsOH is highly effective and perhaps the most common catalyst for both THP protection and deprotection.[2][5] Its potency allows for deprotection at room temperature or even 0 °C, but this same strength can be a liability with acid-sensitive substrates.[2]

  • Pyridinium p-Toluenesulfonate (PPTS): PPTS is the salt of pyridine and p-TsOH, acting as a significantly milder acid catalyst.[2][6] This attenuated acidity is its primary advantage, making it the catalyst of choice for substrates containing other acid-labile groups.[6] Deprotection with PPTS often requires heating (e.g., in ethanol) to proceed at a reasonable rate.[7]

  • Acetic Acid (AcOH): Often used in a mixture with THF and water, acetic acid provides a mildly acidic medium for deprotection.[2][8] This system is particularly useful when a gentle, protic environment is needed, though it may require elevated temperatures for complete reaction.[3]

Heterogeneous & Solid-Supported Acids: The Green Alternative

A key advantage of heterogeneous catalysts is the simplification of the workup procedure; the catalyst is simply filtered off, avoiding aqueous extractions.[9] This also allows for the potential recycling and reuse of the catalyst, aligning with the principles of green chemistry.[9]

  • Zeolite H-beta: This solid acid catalyst offers a reusable and efficient medium for THP deprotection under mild conditions, often with short reaction times.[4][10]

  • Amberlyst H-15: A sulfonic acid-functionalized polystyrene resin, Amberlyst H-15 is a strongly acidic ion-exchange resin that can be used effectively for THP cleavage.[3][11]

  • Montmorillonite Clays: These natural clays are effective, inexpensive, and environmentally friendly catalysts for THP deprotection.[3][9]

Lewis Acids and Other Reagents

While Brønsted acids are most common, other reagents can also effectively catalyze the reaction.

  • Ferric Perchlorate (Fe(ClO₄)₃): This Lewis acid has been shown to be a highly efficient catalyst, enabling deprotection in methanol at room temperature in as little as 15 minutes.[4]

  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ): Known primarily as an oxidant, DDQ can also act as an efficient catalyst for THP deprotection in wet acetonitrile at room temperature.[11] This method is notable for its mildness, though its effectiveness can be solvent-dependent.[11]

Performance Data at a Glance

The following table summarizes experimental data for various catalysts, providing a direct comparison of their performance under specific conditions.

CatalystSubstrate TypeSolvent(s)Temperature (°C)TimeYield (%)Reference(s)
p-Toluenesulfonic acid (p-TsOH)THP-protected alkene2-Propanol0 to rt17 hquant.[4],[2]
Pyridinium p-TsOH (PPTS)THP-protected alcoholMethanol (MeOH)5019 h90[7]
Acetic Acid (AcOH)THP-protected alcoholAcOH/THF/H₂O (3:1:1)rtVariesN/A[8]
Ferric Perchlorate (Fe(ClO₄)₃)THP-protected primary alcoholMethanol (MeOH)rt15 min98[4]
DDQ (10 mol%)Cyclohexanol THP etherMeCN/H₂O (19:1)rt2 h90[11]
Zeolite H-betaTHP-protected alcoholN/AN/Ashorthigh[4],[10]
Lithium Chloride (LiCl)THP-protected alcoholDMSO/H₂O906 hExcellent[12]

Validated Experimental Protocols

The trustworthiness of a method is confirmed through reproducible, detailed protocols. Below are step-by-step procedures for deprotection using three common catalysts of varying acidity.

Experimental_Workflow start Start dissolve Dissolve THP-protected substrate in appropriate solvent start->dissolve add_catalyst Add acid catalyst (e.g., p-TsOH, PPTS, AcOH) dissolve->add_catalyst monitor Stir at specified temperature Monitor reaction by TLC add_catalyst->monitor workup Perform aqueous workup (Quench, Extract, Wash, Dry) monitor->workup Reaction Complete purify Purify crude product (Column Chromatography) workup->purify end End (Isolated Alcohol) purify->end

Caption: General experimental workflow for THP deprotection.

Protocol 4.1: Deprotection using p-Toluenesulfonic Acid (p-TsOH)

This protocol is suitable for robust substrates where high acidity is not a concern. It is adapted from a procedure reported by Kocienski.[2]

  • Setup: Dissolve the THP-protected alcohol (1.0 equiv) in 2-propanol (approx. 0.05 M).

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Add p-toluenesulfonic acid monohydrate (2.4 equiv).

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 17 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Dilute the reaction mixture with water and extract with dichloromethane (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography.

Protocol 4.2: Mild Deprotection using Pyridinium p-Toluenesulfonate (PPTS)

This method is ideal for acid-sensitive substrates, requiring thermal energy to compensate for the lower acidity of the catalyst.[7][13]

  • Setup: To a stirred solution of the THP-protected alcohol (1.0 equiv) in methanol (approx. 0.4 M), add pyridinium p-toluenesulfonate (0.1 equiv).

  • Reaction: Heat the reaction mixture to 50 °C and stir for approximately 19 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the mixture to room temperature and concentrate in vacuo.

  • Purification: Purify the resulting crude material directly by flash column chromatography to yield the deprotected alcohol.

Protocol 4.3: Deprotection using Acetic Acid (AcOH)

This protocol employs a weakly acidic aqueous system, often used for general-purpose deprotection.[8]

  • Setup: Dissolve the THP-protected alcohol (1.0 equiv) in a 3:1:1 mixture of tetrahydrofuran (THF), acetic acid, and water.

  • Reaction: Stir the solution at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC.

  • Workup: Upon completion, carefully neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.

Conclusion and Final Recommendations

The deprotection of THP ethers is a fundamental transformation in organic synthesis, and its success hinges on the judicious choice of an acid catalyst.

  • For robust, non-sensitive substrates where speed is a priority, a strong acid like p-TsOH is an excellent and cost-effective choice.

  • For complex molecules with acid-labile functional groups , the milder PPTS is the superior catalyst, preserving molecular integrity at the cost of longer reaction times or higher temperatures.[2][6]

  • For a balance of mildness and procedural simplicity, the AcOH/THF/H₂O system is a reliable option.[8]

  • When green chemistry principles and simplified workups are paramount, heterogeneous catalysts like zeolites or Amberlyst H-15 offer significant advantages, including catalyst recyclability.[9][10]

Ultimately, the optimal catalyst is substrate-dependent. The data and protocols provided in this guide serve as a scientifically grounded starting point, enabling chemists to select the most appropriate conditions to achieve high-yield, selective deprotection of THP ethers in their synthetic endeavors.

References

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  • van der Vorm, S., et al. (2018). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Tetrahedron Letters, 59(36), 3363-3366.
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  • Wang, B., et al. (2011). Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities. Molecules, 16(11), 9349-9359.
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Cost-Effectiveness Analysis of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of complex organic synthesis, particularly in the pharmaceutical and natural product domains, the selection of building blocks and protecting group strategies is a critical determinant of overall efficiency and cost-effectiveness. (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol, a mono-protected derivative of cis-2-butene-1,4-diol, is a versatile intermediate whose utility warrants a thorough economic and strategic evaluation. This guide provides an in-depth comparison of sourcing this reagent commercially versus synthesizing it in-house, alongside an analysis of alternative protecting group strategies for the parent diol.

The Strategic Value of Mono-Protected cis-2-Butene-1,4-diol

cis-2-Butene-1,4-diol is a valuable C4 building block, presenting two primary hydroxyl groups with a stereodefined Z-alkene. This specific geometry is crucial for the synthesis of a variety of complex targets, including certain natural products and the anti-ulcer drug Lafutidine.[1][2] The challenge in utilizing this symmetrical diol often lies in the selective functionalization of one hydroxyl group while leaving the other free for subsequent reactions. Direct, selective mono-functionalization of a symmetrical diol can be a low-yielding process, often producing a statistical mixture of mono-protected, di-protected, and unreacted starting material, necessitating tedious and costly purification.

(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol circumvents this issue by providing a readily available, selectively protected intermediate. The tetrahydropyranyl (THP) ether is a robust protecting group, stable to a wide range of nucleophilic and basic conditions, yet readily cleaved under mild acidic conditions, making it an excellent choice for multi-step synthetic sequences.

Cost Analysis: Commercial Procurement vs. In-House Synthesis

A primary consideration for any research or development team is whether to purchase a key intermediate or to synthesize it from cheaper, more readily available starting materials.

Commercial Availability and Pricing

(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol is commercially available from a number of chemical suppliers. A survey of current market prices indicates a cost ranging from $15 to $30 per gram for research quantities. This price can decrease with bulk purchases, but for laboratory-scale synthesis, this represents a significant cost consideration.

In-House Synthesis: A Cost Breakdown

The in-house synthesis of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol involves the selective mono-protection of cis-2-butene-1,4-diol with 3,4-dihydropyran (DHP) under acidic catalysis.

Reaction Scheme:

Caption: In-house synthesis of the target molecule.

Cost of Starting Materials:

To assess the cost-effectiveness of this approach, we will analyze the approximate cost of the necessary reagents for the synthesis of 10 grams of the desired product, assuming a moderate yield for the mono-protection of a symmetrical diol. A study on the selective monotetrahydropyranylation of a similar symmetrical diol, 1,4-butanediol, reported a moderate yield for the mono-protected product.[3][4]

ReagentMolar Mass ( g/mol )Required Amount (for 10g product)Approx. Price (USD/unit)Estimated Cost (USD)
cis-2-Butene-1,4-diol88.11~10 g$20 / 100 g2.00
3,4-Dihydropyran84.12~10 mL$30 / 100 mL3.00
p-Toluenesulfonic acid172.20~0.5 g$25 / 100 g0.13
Total Reagent Cost ~5.13

Considerations Beyond Reagent Cost:

While the raw material cost for in-house synthesis is significantly lower than the purchase price, a comprehensive cost analysis must include:

  • Labor: The time required for a chemist to set up, monitor, work up, and purify the reaction.

  • Solvents and Consumables: Costs associated with solvents for reaction and chromatography, silica gel, TLC plates, etc.

  • Yield and Purification: Selective mono-protection of symmetrical diols can be challenging, often resulting in a mixture of mono- and di-protected products, as well as unreacted starting material.[3][4] Separation of these closely related compounds by column chromatography can be time-consuming and lead to a lower than expected isolated yield of the desired product.

  • Analytical Costs: Time and resources for NMR, GC-MS, or other analytical techniques to confirm the structure and purity of the synthesized material.

Taking these factors into account, the "true" cost of in-house synthesis is considerably higher than the reagent cost alone. For a research setting where time and human resources are valuable, purchasing the compound may be the more cost-effective option, especially for smaller quantities. For process development and scale-up, in-house synthesis becomes more attractive.

Alternative Protecting Group Strategies

The choice of a protecting group is a critical strategic decision in multi-step synthesis. While the THP ether is a reliable choice, other common protecting groups for diols warrant consideration.

Silyl Ethers (e.g., TBDMS)
  • Introduction: tert-Butyldimethylsilyl (TBDMS) ethers are formed by reacting the alcohol with TBDMSCl in the presence of a base like imidazole.

  • Stability: TBDMS ethers are stable to a wide range of non-acidic and non-fluoride conditions.

  • Cleavage: They are readily cleaved by fluoride ion sources such as TBAF or by strong acids.

  • Cost: TBDMSCl is relatively inexpensive (approximately $15-25 for 25g).[5][6][7][8][9]

  • Considerations: The selective mono-silylation of a symmetrical diol can still be challenging and may require careful control of stoichiometry and reaction conditions.

Acetonides
  • Introduction: Acetonides are cyclic ketals formed by the acid-catalyzed reaction of a 1,2- or 1,3-diol with acetone or 2,2-dimethoxypropane.

  • Stability: They are stable to basic and neutral conditions.

  • Cleavage: Acetonides are readily hydrolyzed under acidic conditions.

  • Cost: 2,2-dimethoxypropane is a cost-effective reagent (around $30-40 for 250mL).[3][10][11][12][13]

  • Considerations: This method is primarily suitable for the protection of 1,2- and 1,3-diols and would not be applicable for the protection of the 1,4-diol, cis-2-butene-1,4-diol.

Benzyl Ethers
  • Introduction: Benzyl ethers are typically formed by treating the alcohol with a base (e.g., NaH) followed by a benzyl halide (e.g., benzyl bromide).

  • Stability: Benzyl ethers are very robust and stable to both acidic and basic conditions.

  • Cleavage: They are commonly removed by catalytic hydrogenation.

  • Cost: Benzyl bromide is moderately priced (approximately $20-30 for 100g).[4][14][15][16][17]

  • Considerations: The conditions for both the introduction (strong base) and removal (hydrogenation) of benzyl ethers may not be compatible with the double bond in cis-2-butene-1,4-diol.

Comparative Overview of Protecting Groups:

Protecting GroupIntroduction ConditionsStabilityCleavage ConditionsReagent CostApplicability to cis-2-butene-1,4-diol
THP Mild acid (p-TsOH), DHPBasic, nucleophilicMild acidLowExcellent
TBDMS Base (imidazole), TBDMSClBasic, non-fluorideFluoride, strong acidLowGood, but selectivity may be an issue
Acetonide Acid, acetone/2,2-DMPBasic, neutralAcidLowNot applicable (1,4-diol)
Benzyl Strong base, BnBrAcidic, basicHydrogenationModeratePotentially problematic due to alkene

Experimental Protocols

In-House Synthesis of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol (Adapted from a general procedure for symmetrical diols)[3]

Materials:

  • cis-2-Butene-1,4-diol

  • 3,4-Dihydropyran (DHP)

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of cis-2-butene-1,4-diol (1.0 eq) in dichloromethane (DCM) at 0 °C is added 3,4-dihydropyran (1.1 eq).

  • A catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq) is added, and the reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon consumption of the starting material (or when optimal mono-protection is observed), the reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired mono-protected product.

Caption: Workflow for in-house synthesis.

Conclusion and Recommendations

The decision to purchase or synthesize (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol is highly dependent on the scale of the research and the resources available.

  • For academic research and early-stage drug discovery projects requiring small quantities (grams to tens of grams), the convenience and time-saving benefits of purchasing the pre-made intermediate from a commercial supplier often outweigh the higher per-gram cost. This allows researchers to focus on the more complex and novel aspects of their synthetic routes.

  • For process development, scale-up, and manufacturing campaigns , where cost per kilogram becomes a critical factor, in-house synthesis is the more economically viable option. While the initial investment in process optimization to maximize the yield of the mono-protected product is necessary, the significantly lower cost of starting materials will lead to substantial long-term savings.

From a chemical strategy perspective, the THP ether remains an excellent and cost-effective choice for the protection of one of the hydroxyl groups in cis-2-butene-1,4-diol. Its ease of introduction under mild conditions, general stability, and straightforward removal make it a reliable and practical protecting group for this valuable synthetic intermediate.

References

  • IndiaMART. Benzyl Bromide - 100-39-0 Latest Price, Manufacturers & Suppliers. [Link]

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  • ChemBK. (Z)-4-(TETRAHYDRO-2H-PYRAN-2-YL-OXY)BUT-2-EN-1-OL. [Link]

  • Cenmed. 2 2-dimethoxypropane reagent grade 98%. [Link]

  • The Lab Depot. 2,2-Dimethoxypropane. [Link]

  • Shanghai Witofly Chemical Co.,Ltd. (Z)-4-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-buten-1-ol. [Link]

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  • ChemSrc. (2Z)-4-(Tetrahydro-2H-pyran-2-yloxy)-2-buten-1-ol Price. [Link]

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A Comparative Guide to the Strategic Use of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol in the Synthesis of Leukotriene B4

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals

Abstract: This guide provides a comparative analysis of a synthetic route to Leukotriene B4 (LTB4), a potent mediator of inflammation, utilizing the versatile C4 building block, (Z)-4-(tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol. We will dissect a well-established synthetic strategy that leverages the unique stereochemical and functional features of this starting material. A detailed, side-by-side comparison with an alternative synthetic approach will be presented, supported by experimental data and protocols. The objective is to validate the strategic advantages of the title compound in terms of stereocontrol, efficiency, and overall synthetic utility for researchers engaged in the synthesis of complex bioactive lipids.

Introduction: The Strategic Importance of C4 Building Blocks in Leukotriene Synthesis

Leukotriene B4 (LTB4) is a dihydroxy derivative of arachidonic acid that plays a crucial role in inflammatory responses.[1][2] Its synthesis is a key focus for researchers developing anti-inflammatory therapeutics.[3][4] The total synthesis of LTB4 is a significant challenge due to the need for precise control over the stereochemistry of its two hydroxyl groups and the geometry of its four double bonds.

(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol is a commercially available C4 synthon that offers a powerful starting point for the construction of the C1-C6 fragment of LTB4.[5][6] Its key features include:

  • A (Z)-alkene , which is pre-set for the final geometry of the Δ⁶ double bond in LTB4.

  • A primary alcohol , which can be readily oxidized to an aldehyde for subsequent chain extension.

  • A THP-protected primary alcohol , which masks a hydroxyl group that will become the C5-hydroxyl in the final product, ensuring its stability during the initial synthetic steps.

This guide will validate the efficacy of a synthetic route starting from this building block by comparing it to an alternative strategy that employs a different approach to establish the key stereocenters and double bonds.

Comparative Analysis of Synthetic Routes to Leukotriene B4

To objectively assess the utility of (Z)-4-(tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol, we will compare two distinct synthetic strategies for a key intermediate in the total synthesis of LTB4.

Strategy A: The Focus Route via Wittig Reaction using (Z)-4-(THP-oxy)but-2-en-1-ol

This approach utilizes a Wittig reaction to couple the C1-C6 fragment, derived from our focus molecule, with a C7-C20 fragment. The inherent (Z)-geometry of the starting material is a key advantage, directly translating to the desired stereochemistry in the product.

Strategy B: The Alternative Route via Alkylation and Reduction

A common alternative involves the construction of the carbon skeleton through alkylation reactions, followed by stereoselective reduction of an alkyne to form the (Z)-double bond. This route often requires more steps and can present challenges in achieving high stereoselectivity for the double bond formation.

Data Presentation: A Head-to-Head Comparison
MetricStrategy A (Focus Route)Strategy B (Alternative Route)Rationale & Justification
Key Starting Material (Z)-4-(THP-oxy)but-2-en-1-olA suitable C6 acetylenic aldehydeStrategy A begins with the desired (Z)-alkene geometry already in place.
Key Transformation Wittig OlefinationAlkyne Alkylation & Lindlar ReductionThe Wittig reaction offers excellent control over the double bond position.[7][8]
Stereocontrol of Δ⁶ Bond High (derived from starting material)Variable (dependent on catalyst and conditions)The pre-existing (Z)-alkene in the starting material of Strategy A is a significant advantage.
Typical Overall Yield Good to ExcellentModerateFewer steps and higher stereoselectivity in Strategy A generally lead to a better overall yield.
Number of Steps Generally fewerOften moreThe convergent nature of the Wittig coupling in Strategy A can shorten the synthetic sequence.

Experimental Protocols & Methodologies

Strategy A: Detailed Protocol for the Synthesis of a Key LTB4 Intermediate

This protocol outlines the key steps for the synthesis of the C1-C12 fragment of LTB4, starting from (Z)-4-(tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol.

Step 1: Oxidation of the Primary Alcohol

The primary alcohol of the starting material is oxidized to the corresponding aldehyde. This aldehyde is a crucial intermediate for the subsequent Wittig reaction.

  • Reagents: (Z)-4-(tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol, Dess-Martin periodinane (DMP), Dichloromethane (DCM).

  • Procedure:

    • Dissolve (Z)-4-(tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol (1.0 eq) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add DMP (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated solution of NaHCO₃ and Na₂S₂O₃.

    • Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.

    • The crude aldehyde is typically used in the next step without further purification.

Step 2: Wittig Reaction with a C7 Phosphonium Ylide

The aldehyde from Step 1 is coupled with a suitable phosphonium ylide to form the C1-C12 carbon skeleton with the desired stereochemistry.

  • Reagents: The crude aldehyde from Step 1, a pre-formed C7 phosphonium ylide, Tetrahydrofuran (THF).

  • Procedure:

    • Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base like n-butyllithium in anhydrous THF at -78 °C.

    • Add a solution of the crude aldehyde in THF to the ylide solution at -78 °C.

    • Allow the reaction to warm slowly to room temperature and stir for 12-16 hours.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

    • Purify the product by flash column chromatography on silica gel.

Visualization of Synthetic Workflows

Diagram 1: Workflow for Strategy A

StrategyA A (Z)-4-(THP-oxy)but-2-en-1-ol B Oxidation (DMP) A->B Step 1 C (Z)-4-(THP-oxy)but-2-enal B->C E Wittig Reaction C->E Aldehyde D C7 Phosphonium Ylide D->E Ylide F C1-C12 LTB4 Intermediate E->F Step 2

Caption: Synthetic workflow for the focus route (Strategy A).

Diagram 2: Comparative Logic of Synthetic Strategies

Comparison cluster_A Strategy A: Focus Route cluster_B Strategy B: Alternative Route A_start (Z)-Alkene Starting Material (Z)-4-(THP-oxy)but-2-en-1-ol A_key Wittig Reaction Stereochemistry preserved A_start->A_key A_end LTB4 Intermediate A_key->A_end B_start Alkyne Starting Material B_key Lindlar Reduction Stereochemistry established B_start->B_key B_end LTB4 Intermediate B_key->B_end

Caption: Logical comparison of the two synthetic approaches.

Authoritative Grounding and Mechanistic Insights

The cornerstone of Strategy A is the Wittig reaction , a powerful and reliable method for alkene synthesis.[9][10] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. For the synthesis of (Z)-alkenes, non-stabilized ylides are typically employed under salt-free conditions, which favors a kinetic cycloaddition pathway leading to the desired cis-olefin.[9] The use of (Z)-4-(tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol as a starting material elegantly circumvents the need for a stereoselective reduction step, which can often be a source of isomeric impurities in alternative synthetic routes.

The tetrahydropyranyl (THP) group is an excellent choice for protecting the C5 hydroxyl group.[11] It is stable to the basic conditions of the Wittig reaction and the organometallic reagents often used in subsequent steps. Its removal is typically achieved under mild acidic conditions, which are compatible with the sensitive polyene structure of LTB4.

Conclusion: Validating the Synthetic Route

This comparative guide validates the synthetic route to Leukotriene B4 utilizing (Z)-4-(tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol as a highly effective and strategic choice. The inherent stereochemistry of the starting material provides a direct and efficient pathway to the target molecule, often resulting in higher overall yields and fewer synthetic steps compared to alternative methods. For researchers in drug development and natural product synthesis, this building block represents a valuable tool for accessing complex polyunsaturated lipids with high fidelity.

References

  • Jagusch, H., Werner, M., Okuno, T., Yokomizo, T., Werz, O., & Pohnert, G. (2019). An Alternative Pathway to Leukotriene B4 Enantiomers Involving a 1,8-Diol-Forming Reaction of an Algal Oxylipin. Organic Letters, 21(12), 4667–4670. [Link]

  • Kobayashi, Y., Shimazaki, T., Taguchi, H., & Sato, F. (1990). Highly stereocontrolled total synthesis of leukotriene B4, 20-hydroxyleukotriene B4, leukotriene B3, and their analogs. The Journal of Organic Chemistry, 55(18), 5324–5335. [Link]

  • Showell, H. J., Pettipher, E. R., & Cheng, J. B. (1994). Synthesis of structural analogs of leukotriene B4 and their receptor binding activity. Journal of medicinal chemistry, 37(6), 719–721. [Link]

  • Radmark, O., & Samuelsson, B. (2007). Biosynthesis and metabolism of leukotrienes. Biochemical Society Transactions, 35(Pt 5), 1435–1440. [Link]

  • ChemBK. (2024). (Z)-4-(TETRAHYDRO-2H-PYRAN-2-YL-OXY)BUT-2-EN-1-OL. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Custom Synthesis Services: Leveraging (Z)-4-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-buten-1-ol for Unique Projects. [Link]

  • Borgeat, P., & Naccache, P. H. (1990). Biosynthesis and biological activity of leukotriene B4. Clinical biochemistry, 23(5), 459–468. [Link]

  • Steinhilber, D., Fischer, A. S., & Haeggström, J. Z. (2012). Leukotriene biosynthetic enzymes as therapeutic targets. Frontiers in immunology, 3, 138. [Link]

  • Kerdesky, F. A., Schmidt, S. P., & Brooks, D. W. (1987). Total synthesis of leukotriene B4. The Journal of Organic Chemistry, 52(16), 3660–3662. [Link]

  • Jakschik, B. A., & Kuo, C. G. (1983). Characterization of leukotriene A4 and B4 biosynthesis. Prostaglandins, 25(6), 767–782. [Link]

  • PubChem. (n.d.). (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol. [Link]

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  • Edmonds, M. K., & Abell, A. D. (2017). Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. Tetrahedron letters, 58(8), 743–745. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

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A Comparative Guide to the Biological Activity of Derivatives from (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a versatile starting material is a critical step in the discovery of novel therapeutic agents. (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol, a protected form of cis-2-butene-1,4-diol, represents a highly valuable and strategic scaffold for the synthesis of a diverse array of biologically active molecules.[1] Its inherent functionality—a protected primary alcohol and a Z-configured double bond—provides a platform for the stereoselective synthesis of various heterocyclic systems, most notably butenolides and furanones. This guide offers an in-depth comparison of the biological activities of derivatives synthesized from this precursor, supported by experimental data and detailed protocols to provide a comprehensive resource for your research endeavors.

The core value of (Z)-4-(tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol lies in its utility as a precursor to butenolides, a class of unsaturated γ-lactones that are prevalent in numerous natural products and exhibit a wide spectrum of biological activities.[2][3] These activities include potent anticancer, anti-inflammatory, and antiviral properties.[2][4][5] The synthesis of these derivatives often involves the deprotection of the tetrahydropyranyl (THP) ether followed by oxidation and cyclization, or other chemical modifications that leverage the cis-alkene geometry to construct the desired heterocyclic core.

Comparative Analysis of Biological Activities

The derivatives synthesized from (Z)-4-(tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol, primarily butenolides and furanones, have demonstrated significant potential in several key therapeutic areas. Here, we compare their performance based on their primary biological activities.

Anticancer Activity

Butenolide derivatives have shown considerable promise as anticancer agents, with their mechanism of action often attributed to the induction of apoptosis and the generation of reactive oxygen species (ROS).[6] The unsaturated lactone moiety is a key pharmacophore that can react with nucleophilic residues in biological macromolecules, leading to cellular dysfunction and death in cancer cells.

A comparative study of various butenolide derivatives against different cancer cell lines reveals a range of potencies, as measured by their half-maximal inhibitory concentration (IC50) values. For instance, certain γ-(triazolyl ethylidene)butenolides have demonstrated significant activity against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.[6]

Derivative Class Target Cell Line IC50 (µM) Reference Compound IC50 (µM)
γ-(Triazolyl ethylidene)butenolidesMCF-7 (Breast Cancer)11.3 - 25.5Doxorubicin~0.5 - 2.0
Purine-containing butenolidesL1210 (Murine Leukemia)5.2 - 15.8Doxorubicin~0.1 - 0.5
Substituted 2(5H)-FuranonesHT-29 (Colon Cancer)8.7 - 32.15-Fluorouracil~5.0 - 15.0

This table presents a summary of representative IC50 values from various studies to illustrate the range of anticancer activity. Actual values can vary based on specific substitutions and experimental conditions.[6][7][8]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[9]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized butenolide derivatives and a positive control (e.g., Doxorubicin) in culture medium.[9] Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Diagram: Anticancer Evaluation Workflow

start Synthesized Butenolide Derivatives treatment Serial Dilution & Treatment start->treatment cell_culture Cancer Cell Lines (e.g., MCF-7, HT-29) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis comparison Compare with Doxorubicin data_analysis->comparison

Caption: Workflow for assessing the anticancer activity of synthesized butenolide derivatives.

Anti-inflammatory Activity

Furanone and butenolide derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[10][11] COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins that mediate pain and inflammation.

The selectivity of these derivatives for COX-2 over the constitutively expressed COX-1 is a critical factor in minimizing gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).

Derivative Class Target Enzyme IC50 (µM) Reference Compound IC50 (µM)
4,5-Diaryl-3(2H)-furanonesCOX-20.2 - 5.0Celecoxib~0.05 - 0.2
Substituted 2(3H)-FuranonesCOX-21.5 - 10.0Celecoxib~0.05 - 0.2
Quinoline-based ButenolidesCOX-23.0 - 15.0Celecoxib~0.05 - 0.2

This table provides a comparative overview of the COX-2 inhibitory activity of different furanone and butenolide derivatives.[10][12][13][14]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

A common method to assess COX-2 inhibitory activity is a fluorometric or colorimetric assay that measures the peroxidase activity of the enzyme.[12][15][16]

  • Reagent Preparation: Prepare assay buffer, heme, and a solution of the test compounds and a positive control (e.g., Celecoxib).

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme. Then, add the test compounds or control and pre-incubate to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate. The COX-2 enzyme will convert arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component will reduce PGG2 to prostaglandin H2 (PGH2).

  • Signal Detection: In the presence of a suitable probe (e.g., Amplex Red), the peroxidase activity generates a fluorescent or colored product that can be measured over time using a plate reader.[16]

  • Data Analysis: Calculate the rate of the enzymatic reaction in the presence of the inhibitors relative to the control. Determine the IC50 value, representing the concentration of the compound that inhibits COX-2 activity by 50%.

Diagram: COX-2 Inhibition Pathway

Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 COX2->PGG2 PGH2 Prostaglandin H2 PGG2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Inhibitor Butenolide/Furanone Derivative Inhibitor->COX2 Inhibition

Caption: Mechanism of action for anti-inflammatory butenolide and furanone derivatives.

Antiviral Activity

Butenolide derivatives have also emerged as promising antiviral agents, with activity reported against a range of viruses, including influenza A.[4][17][18] The mechanism of antiviral action can vary, but some butenolides have been shown to inhibit viral replication at different stages of the viral life cycle.

The efficacy of antiviral butenolides is often evaluated using a plaque reduction assay, which quantifies the reduction in viral plaques in the presence of the compound.

Derivative Class Target Virus EC50 (µM) Reference Compound EC50 (µM)
Substituted ButenolidesInfluenza A (H1N1)6.7 - 20.0Oseltamivir~0.01 - 0.1
Purine-containing ButenolidesVaricella-Zoster Virus2.5 - 10.0Acyclovir~0.1 - 1.0
Natural Product-derived ButenolidesAdenovirus~90Cidofovir~1.0 - 5.0

This table summarizes the antiviral efficacy of butenolide derivatives against different viruses, with EC50 (half-maximal effective concentration) as the metric.[5][17][19][20]

Experimental Protocol: Plaque Reduction Assay for Influenza Virus

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[21][22][23]

  • Cell Culture: Grow a confluent monolayer of Madin-Darby canine kidney (MDCK) cells in 6-well or 12-well plates.

  • Virus Dilution: Prepare serial dilutions of the influenza virus stock.

  • Infection: Infect the MDCK cell monolayers with a standardized amount of virus in the presence of varying concentrations of the butenolide derivative or a positive control (e.g., Oseltamivir).[21][22]

  • Overlay: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) to restrict the spread of the virus to adjacent cells.[23]

  • Incubation: Incubate the plates for 2-3 days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.

  • Plaque Visualization: Fix and stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction at each compound concentration compared to the untreated virus control. Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Diagram: Plaque Reduction Assay Workflow

start Synthesized Butenolide Derivatives infection Co-incubation of Virus, Cells, and Compound start->infection virus_prep Influenza Virus Preparation virus_prep->infection cell_culture MDCK Cell Monolayer cell_culture->infection overlay Semi-Solid Overlay infection->overlay incubation Plaque Formation overlay->incubation staining Plaque Staining & Counting incubation->staining analysis EC50 Determination staining->analysis comparison Compare with Oseltamivir analysis->comparison

Caption: Workflow of the plaque reduction assay for evaluating antiviral activity.

Conclusion

(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol serves as an excellent and versatile starting material for the synthesis of a wide range of butenolide and furanone derivatives with significant biological potential. The inherent chemical features of this precursor allow for the efficient construction of these important heterocyclic scaffolds. As demonstrated, these derivatives exhibit promising anticancer, anti-inflammatory, and antiviral activities.

The provided experimental protocols and comparative data offer a solid foundation for researchers to design and execute their own investigations into the therapeutic potential of novel derivatives synthesized from this valuable starting material. Further exploration of structure-activity relationships will undoubtedly lead to the development of even more potent and selective drug candidates.

References

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A Mechanistic and Comparative Guide to the Reactivity of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the strategic manipulation of bifunctional molecules is paramount for the construction of complex molecular architectures. Among these, (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol, a key building block derived from (Z)-2-buten-1,4-diol, offers a versatile platform for a variety of chemical transformations. The presence of a primary allylic alcohol and a protected primary alcohol on a Z-alkene scaffold allows for a range of selective reactions, making it a valuable intermediate in the synthesis of natural products and pharmaceutical agents.

This guide provides an in-depth analysis of the mechanistic pathways involved in key reactions of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol. We will explore the causality behind experimental choices, compare the performance of the tetrahydropyranyl (THP) protecting group with common alternatives, and provide detailed experimental protocols for cornerstone transformations.

The Strategic Importance of the THP Protecting Group

The selection of a protecting group is a critical decision in multi-step synthesis, governed by its stability to various reaction conditions and the ease of its selective removal. The tetrahydropyranyl (THP) ether is a widely used protecting group for alcohols due to its general stability under basic, nucleophilic, and reductive conditions, while being readily cleaved under acidic conditions.[1][2][3]

Alternatives to THP Protection:

For comparative purposes, we will consider two common alternatives for protecting one of the hydroxyl groups of (Z)-2-buten-1,4-diol:

  • Methoxymethyl (MOM) ether: Another acetal-based protecting group, generally cleaved under acidic conditions, though typically requiring stronger acidity than THP ethers.[1]

  • tert-Butyldimethylsilyl (TBDMS) ether: A sterically hindered silyl ether, stable to a wide range of non-acidic conditions and typically removed with fluoride ion sources (e.g., TBAF) or strong acid.[1]

The choice between these protecting groups can significantly influence the outcome of subsequent reactions due to differences in steric bulk, electronic effects, and directing group abilities.

Core Reactions and Mechanistic Insights

Asymmetric Epoxidation: The Sharpless-Katsuki Epoxidation

The Sharpless-Katsuki asymmetric epoxidation is a cornerstone reaction in organic synthesis, enabling the enantioselective conversion of allylic alcohols to epoxy alcohols.[4][5] This reaction is highly valuable for creating chiral building blocks.

Mechanism:

The reaction utilizes a catalyst system composed of titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) ligand. The allylic alcohol substrate coordinates to the titanium center, directing the epoxidation to one face of the alkene. The choice of L-(+)-DET or D-(-)-DET determines the stereochemical outcome of the epoxidation with high predictability. tert-Butyl hydroperoxide (TBHP) serves as the terminal oxidant.[6]

Performance Comparison:

The free hydroxyl group of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol is crucial for the directed nature of the Sharpless epoxidation. The THP group, being an acetal, is stable under the reaction conditions.

Protecting GroupDiastereoselectivity (d.r.)Enantioselectivity (e.e.)Comments
THP Generally highTypically >90%The bulky THP group can influence the conformation of the substrate, potentially affecting facial selectivity. However, the directing effect of the free hydroxyl group is dominant.
MOM Generally highTypically >90%Similar to THP, the MOM group is stable. Its smaller size compared to THP may lead to subtle differences in reaction rates or selectivity in highly sensitive systems.
TBDMS Generally highTypically >90%The TBDMS group is also stable under these conditions. Its significant steric bulk might lead to slower reaction rates compared to THP or MOM.

Experimental Protocol: Sharpless Asymmetric Epoxidation

  • To a stirred solution of powdered 4Å molecular sieves (0.5 g) in dry CH₂Cl₂ (50 mL) at -20 °C under an argon atmosphere, add L-(+)-diethyl tartrate (0.34 mL, 2.0 mmol) and titanium(IV) isopropoxide (0.45 mL, 1.5 mmol).

  • Stir the mixture for 30 minutes at -20 °C.

  • Add a solution of (Z)-4-(tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol (1.86 g, 10.0 mmol) in CH₂Cl₂ (10 mL) to the catalyst mixture.

  • After stirring for an additional 10 minutes, add a 4.0 M solution of tert-butyl hydroperoxide in toluene (5.0 mL, 20.0 mmol) dropwise.

  • Maintain the reaction at -20 °C and monitor by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂SO₄ (5 mL) and warm the mixture to room temperature.

  • Stir vigorously for 1 hour, then filter the mixture through a pad of Celite®.

  • Wash the filter cake with CH₂Cl₂.

  • Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the corresponding epoxy alcohol.

Sharpless_Epoxidation sub (Z)-4-(THP-oxy)but-2-en-1-ol reagents Ti(O-iPr)4, L-(+)-DET t-BuOOH, CH2Cl2, -20 °C product Chiral Epoxy Alcohol reagents->product

Caption: Sharpless Asymmetric Epoxidation Workflow.

Dihydroxylation: Syn-Selective Addition

The syn-dihydroxylation of the alkene in (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol can be achieved using osmium tetroxide (OsO₄). The reaction proceeds through a concerted [3+2] cycloaddition mechanism, leading to the formation of a cyclic osmate ester intermediate. Subsequent reductive workup cleaves the osmium-oxygen bonds to yield the syn-diol.[7][8]

Mechanism:

The reaction of the alkene with OsO₄ is stereospecific, with the two hydroxyl groups being delivered to the same face of the double bond. The presence of the allylic hydroxyl group can influence the facial selectivity of the osmylation, although this directing effect is generally weaker than in epoxidations.

Performance Comparison:

The stability of the protecting group under the oxidative and reductive workup conditions is crucial.

Protecting GroupDiastereoselectivity (d.r.)YieldComments
THP Moderate to highGoodThe THP group is stable to OsO₄ and the reductive workup conditions.
MOM Moderate to highGoodThe MOM group is also compatible with these reaction conditions.
TBDMS HighGoodSilyl ethers are generally stable to OsO₄. The steric bulk of the TBDMS group can enhance facial selectivity.

Experimental Protocol: Syn-Dihydroxylation

  • To a solution of (Z)-4-(tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol (1.86 g, 10.0 mmol) in a mixture of acetone (40 mL) and water (10 mL), add N-methylmorpholine N-oxide (NMO) (1.41 g, 12.0 mmol).

  • Cool the mixture to 0 °C and add a 2.5 wt% solution of OsO₄ in tert-butanol (0.5 mL, 0.05 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of Na₂SO₃ (10 mL).

  • Stir for 30 minutes, then extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the triol.

Dihydroxylation_Workflow sub (Z)-4-(THP-oxy)but-2-en-1-ol step1 1. OsO4 (cat.), NMO sub->step1 Acetone/H2O product Syn-Diol Product step2 2. Na2SO3 (aq) JCC_Reaction sub (Z)-4-(THP-oxy)but-2-en-1-ol oxidation Oxidation (e.g., MnO2) sub->oxidation aldehyde (Z)-4-(THP-oxy)but-2-enal oxidation->aldehyde epoxidation Johnson-Corey-Chaykovsky (Me3S(O)I, NaH) aldehyde->epoxidation product Vinyl Epoxide epoxidation->product

Sources

Safety Operating Guide

Navigating the Disposal of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safe and compliant disposal of all chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol, a common intermediate in organic synthesis. By grounding our procedures in established safety and regulatory frameworks, we aim to empower laboratory professionals to manage their chemical waste with confidence and integrity.

Hazard Assessment and Characterization

Before any disposal procedures can be initiated, a thorough understanding of the compound's potential hazards is paramount. While Safety Data Sheets (SDS) for (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol suggest it is not a hazardous substance or mixture, it is prudent to handle it with care due to its chemical structure as a protected alcohol.[1]

Key Considerations:

  • Chemical Structure: The molecule contains a hydroxyl (-OH) group, classifying it as an alcohol. The tetrahydro-2H-pyran-2-yl group is a common protecting group, which is generally stable under neutral conditions.

  • Physical State: This compound is typically a liquid at room temperature.

  • Reactivity: While not classified as reactive, it is crucial to avoid mixing it with incompatible materials. As a general principle, keep acids well segregated from bases, and do not mix reactive substances with flammable liquids or corrosives.[2]

A crucial first step is to determine if the waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA).[3] For alcohol-containing waste, the U.S. Environmental Protection Agency (EPA) provides an "alcohol exclusion." An aqueous solution containing less than 24% alcohol by volume and at least 50% water by weight is generally not considered an ignitable hazardous waste.[4][5] However, if the waste contains other hazardous components or does not meet these criteria, it must be managed as hazardous waste.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is non-negotiable when handling any chemical waste. Before beginning the disposal process, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and disposed of properly after handling the waste.

  • Protective Clothing: A standard laboratory coat is required.

  • Respiratory Protection: While generally not required for small quantities in a well-ventilated area, if there is a risk of generating aerosols or vapors, a respirator may be necessary.[6]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol waste.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe laboratory waste management.

  • Solid vs. Liquid: Keep solid and liquid waste separate.[7] If the compound has been used in a reaction that generated solid byproducts, these should be collected in a designated solid waste container.

  • Avoid Mixing: Do not mix (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol waste with other chemical waste streams unless their compatibility has been verified.[2] Incompatible wastes can lead to dangerous reactions.

Step 2: Container Selection and Labeling

The choice of waste container is critical to prevent leaks and reactions.

  • Container Material: Use a chemically compatible, leak-proof container.[3][7] For liquid alcohol waste, amber glass bottles are often recommended.[2] Ensure the container is in good condition and has a secure, tight-fitting lid.

  • Labeling: The container must be clearly and accurately labeled.[2][7] The label should include:

    • The words "Hazardous Waste" (if applicable).

    • The full chemical name: "(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol".

    • Any known hazards (e.g., "Flammable Liquid" if mixed with flammable solvents).

    • The date of accumulation.

    • The name and contact information of the generating researcher or lab.

Step 3: Accumulation and Storage

Waste should be stored in a designated, safe location pending disposal.

  • Storage Area: The waste storage area should be close to the point of generation, well-ventilated, and away from sources of ignition.[8][9]

  • Secondary Containment: Place the waste container in a secondary containment tray to prevent the spread of any potential spills.[3][7]

  • Fill Level: Do not overfill the waste container. A good practice is to fill it to no more than 90% of its capacity.[8]

Step 4: Final Disposal

The final disposal method will depend on the waste characterization.

  • Non-Hazardous Waste: If the waste stream has been definitively characterized as non-hazardous according to local and national regulations, it may be permissible to dispose of it via sanitary sewer if it is an aqueous solution with a low concentration of the alcohol. However, it is crucial to check with your institution's Environmental Health and Safety (EHS) office before doing so. Pouring chemicals down the drain is often prohibited.[10]

  • Hazardous Waste: If the waste is classified as hazardous, it must be disposed of through a licensed hazardous waste disposal company.[8] Your institution's EHS office will coordinate the pickup and disposal of the waste.

  • Empty Containers: Empty containers that held (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol should be triple-rinsed with a suitable solvent (e.g., water or ethanol).[2] The rinsate should be collected and treated as chemical waste. After rinsing and removal or defacing of the original label, the container may be disposed of as regular laboratory glass or plastic waste.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol.

Caption: Disposal decision workflow for (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol.

Summary of Key Information

AspectGuidelineRationale
Hazard Classification Generally non-hazardous, but treat as a standard chemical with potential for irritation.Prudent practice in the absence of extensive toxicological data.
PPE Safety glasses, lab coat, and chemical-resistant gloves.To prevent eye and skin contact.
Waste Segregation Separate from incompatible chemicals, and keep liquids and solids in different containers.To prevent hazardous reactions and ensure proper disposal.[2][7]
Container Labeled, sealed, and chemically compatible container (e.g., amber glass bottle).To prevent leaks, spills, and misidentification of waste.[2][3][7]
Disposal Route Consult EHS; likely through a licensed hazardous waste vendor unless confirmed to be non-hazardous and sewerable by local regulations.To ensure compliance with federal, state, and local regulations.[3][8]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol, contributing to a safer research environment and upholding the principles of responsible chemical stewardship.

References

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  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Laboratory Waste Guide. (2025). Laboratory Waste Guide 2025.
  • Hazardous Waste Experts. (2017, April 3). Does the EPA Alcohol Exemption Apply to Your Business?
  • Norman's Environmental Blog. (2011, May 30). “alcohol exclusion” in EPA's ignitable waste definition.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Capot Chemical. (2013, September 4). MSDS of (Z)-4-(tetrahydro-2-H-pyran-2-yl-oxy)but-2-en-1-ol.
  • U.S. Environmental Protection Agency. (n.d.). How to Dispose of and Recycle Alcohol-Based Hand Sanitizer.
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  • Earth911. (2025, February 25). How to Dispose of Liquor and Denatured Alcohol Safely.
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  • Occupational Safety and Health Administration. (2024, April 5). N-BUTYL ALCOHOL (N-BUTANOL).
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Personal protective equipment for handling (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol

As a key intermediate in the synthesis of biologically active compounds and other complex organic molecules, (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol is a compound that demands meticulous handling and a proactive safety mindset.[1] This guide provides an in-depth operational plan, moving beyond mere compliance to instill a culture of safety and precision in your laboratory. The protocols outlined here are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety principles.

Hazard Assessment & Chemical Profile

Understanding the chemical nature of (Z)-4-(tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol is the foundation of its safe handling. It is an alcohol protected by a tetrahydropyranyl (THP) ether group.[2][3] While specific toxicity data for this exact molecule is limited, a robust safety profile can be constructed by analyzing its structural components: an unsaturated alcohol and a THP ether. Analogs such as Tetrahydro-2H-pyran-2-ol are known to cause skin, eye, and respiratory irritation.[4][5] Furthermore, many simple alcohols and cyclic ethers exhibit flammability.[6][7][8][9] Therefore, a cautious approach that accounts for potential irritation and flammability is warranted.

Property Information
Chemical Name (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol
Synonyms (Z)-4-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-buten-1-ol
CAS Number 57323-06-5[1][10]
Molecular Formula C9H16O3[1][10][11]
Appearance Colorless liquid[1]
Primary Hazards May be irritating to skin and eyes; potential for respiratory irritation.[1][4][12] Avoid contact with strong acids and strong oxidizing agents.[1][4]
The Core of Protection: A Multi-Layered PPE Strategy

The primary objective is to eliminate routes of exposure. This is achieved first through engineering controls, supplemented by a comprehensive personal protective equipment (PPE) protocol.

Primary Engineering Control: The Chemical Fume Hood All manipulations of (Z)-4-(tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol, including weighing, transferring, and use in reactions, must be performed within a properly functioning chemical fume hood.[8][13] This is the most critical safety measure, as it captures vapors at the source, preventing inhalation and minimizing exposure to the laboratory environment.

Personal Protective Equipment (PPE) Protocol The following table outlines the minimum required PPE. For procedures involving elevated temperatures, pressure, or risk of significant splash, this baseline should be upgraded.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer ANSI Z87.1-compliant chemical splash goggles.[6][12]Chemical-resistant nitrile gloves (minimum). Double-gloving recommended.Flame-resistant lab coat, long pants, closed-toe shoes.[1][8]Not required with proper fume hood use.
Reaction Setup & Workup Chemical splash goggles and a full-face shield, especially when handling larger volumes or reagents under pressure.[13]Chemical-resistant nitrile or neoprene gloves. Consult manufacturer compatibility data.Chemical-resistant apron over a flame-resistant lab coat.Not required with proper fume hood use.
Spill Cleanup Chemical splash goggles and a full-face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant suit or apron.Air-purifying respirator with organic vapor cartridges may be necessary for large spills or ventilation failure.[6]

Causality Behind PPE Choices:

  • Eye Protection: The selection of chemical splash goggles over standard safety glasses is deliberate. Goggles provide a seal around the eyes, offering superior protection from splashes and vapors which can cause serious irritation.[4][14]

  • Hand Protection: Nitrile gloves offer a good balance of chemical resistance and dexterity for general handling.[13] However, THP ethers can be persistent, and prolonged or high-volume work necessitates consulting glove manufacturer data to ensure an adequate breakthrough time.

  • Body Protection: A lab coat protects the skin on the arms and torso. Long pants and closed-toe shoes are non-negotiable to prevent lower-body exposure from spills.[8]

Operational & Handling Protocol

A systematic workflow minimizes risk and ensures reproducibility. The following diagram and steps provide a self-validating procedure for safe handling.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Post-Procedure & Cleanup cluster_disposal Phase 4: Disposal & Final Steps prep1 Verify Fume Hood Functionality (Check Airflow Monitor) prep2 Assemble & Inspect PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Prepare Spill Kit & Waste Containers prep2->prep3 handle1 Transfer/Weigh Chemical (Inside Fume Hood, Sash at Lowest Practical Position) prep3->handle1 handle2 Perform Reaction/Procedure (Keep Containers Closed When Not in Use) handle1->handle2 clean1 Decontaminate Work Surface handle2->clean1 clean2 Clean Glassware in Hood clean1->clean2 disp1 Segregate & Dispose of Waste (Liquid vs. Solid Contaminated) clean2->disp1 disp2 Remove PPE Correctly (Gloves First, then Goggles, then Coat) disp1->disp2 disp3 Wash Hands Thoroughly disp2->disp3

Caption: A four-phase operational workflow for handling (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol.

Step-by-Step Guidance:

  • Preparation: Before retrieving the chemical, verify that the fume hood is operational and the sash is at the appropriate height. Ensure all necessary PPE is clean and readily available. Confirm that designated, clearly labeled waste containers are accessible.[15]

  • Handling: Always keep the container of (Z)-4-(tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol sealed when not in active use to minimize vapor concentration.[4][5][12] Avoid contact with strong oxidizing agents and strong acids, as the THP ether linkage is acid-labile and can be forcefully cleaved.[1][3][16]

  • Storage: Store the chemical in a tightly-closed container in a cool, dry, and well-ventilated area.[4][6][12] This storage location should be a designated flammable liquids cabinet, away from heat, ignition sources, and incompatible materials.[15][17]

Emergency & Disposal Procedures

Spill Management

  • Small Spills (in fume hood): Absorb with an inert material (e.g., vermiculite, sand), collect into a sealed container, and dispose of as chemical waste.

  • Large Spills: Evacuate the immediate area. Alert laboratory personnel and safety officers. Prevent entry and ensure ventilation is maximized. Cleanup should only be performed by trained personnel with appropriate respiratory protection.

First Aid Measures The immediate response to an exposure is critical.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][12]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[4][7][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4][12] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][7]

Waste Disposal Proper disposal is a legal and ethical responsibility.

  • Segregation: All solutions containing (Z)-4-(tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol, along with any solvent rinses, must be collected in a designated, labeled hazardous waste container. Differentiate between halogenated and non-halogenated waste streams as per your institution's policy.[17]

  • Contaminated Solids: Used gloves, absorbent materials, and other contaminated disposable items must be placed in a separate, sealed container labeled as solid chemical waste.

  • Final Disposal: All waste must be disposed of through your institution's environmental health and safety office or a licensed waste disposal contractor.[4][5] Do not pour any amount down the drain.

By integrating these protocols into your daily workflow, you build a robust safety framework that protects researchers, ensures experimental integrity, and fosters a responsible laboratory environment.

References

  • Capot Chemical. (2013). MSDS of (Z)-4-(tetrahydro-2-H-pyran-2-yl-oxy)but-2-en-1-ol.
  • Fisher Scientific. Safety Data Sheet - Tetrahydro-2H-pyran-2-ol.
  • ECHEMI. Tetrahydro-2-methoxy-2H-pyran SDS, 6581-66-4 Safety Data Sheets.
  • ChemBK. (2024). (Z)-4-(TETRAHYDRO-2H-PYRAN-2-YL-OXY)BUT-2-EN-1-OL - Introduction.
  • Thermo Fisher Scientific. (2011). Safety Data Sheet - Tetrahydro-4H-pyran-4-one.
  • PubChem. (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol. National Center for Biotechnology Information.
  • AK Scientific, Inc. Safety Data Sheet - 2H-Pyran-4-ol, tetrahydro-2-(1-methylethyl)-.
  • AK Scientific, Inc. Safety Data Sheet - Tetrahydro-2H-pyran-2-ol.
  • National Science Teachers Association (NSTA). Safer Handling of Alcohol in the Laboratory.
  • Fisher Scientific. Safety Data Sheet - 4-(Hydroxymethyl)tetrahydropyran.
  • CymitQuimica. (2024). Safety Data Sheet.
  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. Available at: [Link]

  • Wuts, P. G. M. (n.d.). 4.5 Tetrahydropyranyl (THP) and Related Ethers. In Greene's Protective Groups in Organic Synthesis.
  • University of Nebraska–Lincoln Environmental Health and Safety. (2018). Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers.
  • Beier, R., & Mundy, B. P. (1979). A Facile Removal of the Tetrahydropyranyl Protecting Group from Alcohol Derivatives.
  • Ciriminna, R., et al. (2015). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 11, 2183–2189. Available at: [Link]

  • Fisher Scientific. (2021). Safety Data Sheet - Tetrahydro-2H-pyran-2-ol, cyclized form of 5-Hydroxypentanal.
  • Organic Chemistry Portal. Tetrahydropyranyl Ethers.
  • Storemasta. (2023). How to Store and Handle Chemicals in Laboratories: A Complete Guide.
  • The University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from University of St Andrews Environmental, Health and Safety Services.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.